molecular formula C10H9N3O B1486520 3-phenyl-1H-pyrazole-4-carboxamide CAS No. 1152573-97-1

3-phenyl-1H-pyrazole-4-carboxamide

货号: B1486520
CAS 编号: 1152573-97-1
分子量: 187.2 g/mol
InChI 键: RNCPLEOTIAIKOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-phenyl-1H-pyrazole-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the pyrazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The pyrazole core is a common feature in compounds evaluated for a range of therapeutic areas, and its structure allows for further functionalization to explore structure-activity relationships . Research into similar N-phenylpyrazole carboxamide structures has identified potential as inhibitors of specific biological targets. For instance, the closely related compound N-phenyl-1H-pyrazole-3-carboxamide has been characterized as a cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 is a serine/threonine-protein kinase essential for cell cycle control, and its inhibition is a studied pathway in anticancer research . This suggests that the pyrazole-carboxamide structure is a viable pharmacophore for targeting enzyme activity. Furthermore, other pyrazole-4-carboxamide derivatives have been designed and synthesized as potential anticancer agents, with some demonstrating potent antiproliferation activity in cellular assays . The presence of the carboxamide group is a key feature that can facilitate hydrogen bonding within the active site of target enzymes, contributing to binding affinity and inhibitory potency . This product is intended for research applications only, such as in vitro biological screening, hit-to-lead optimization studies, and as a building block for the synthesis of more complex molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-phenyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCPLEOTIAIKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacophore Modeling of Pyrazole-4-Carboxamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for both blockbuster kinase inhibitors (e.g., in oncology) and Succinate Dehydrogenase Inhibitors (SDHIs) in agrochemistry. Its versatility stems from the carboxamide linker acting as a hydrogen-bond switch and the pyrazole ring providing a rigid vector for substituent orientation.

This guide details the technical workflow for generating high-confidence pharmacophore models for this scaffold. Unlike generic modeling tutorials, this document focuses on the specific steric and electrostatic nuances of the pyrazole-4-carboxamide core, differentiating between Hinge-Binding Modes (Kinases) and Ubiquinone-Pocket Modes (SDH).

Part 1: Structural Anatomy & Chemical Space

Before initiating software protocols, one must define the pharmacophoric features inherent to the scaffold. The pyrazole-4-carboxamide is not merely a linker; it is a directional scaffold that enforces specific geometries.

The Core Pharmacophoric Signature
Feature IDChemical MoietyPharmacophoric FunctionInteraction Type
F1 Pyrazole N1Substituent VectorHydrophobic/Steric placement (Solvent front or deep pocket)
F2 Pyrazole C3Electronic Modulator

-hole interactions (if halogenated) or steric occlusion
F3 Carboxamide -NH-H-Bond Donor (HBD)Critical Hinge Binder (Kinases) or Ser/Tyr interaction (SDH)
F4 Carboxamide =OH-Bond Acceptor (HBA)Backbone interaction (Kinases) or Trp interaction (SDH)
F5 N-Aryl/Alkyl (R-group)Hydrophobic Core

-stacking or hydrophobic enclosure
Interaction Logic
  • Kinase Context: The amide NH and CO typically form a bidentate H-bond network with the kinase hinge region (e.g., Glu/Leu backbone residues). The Pyrazole C3 substituent often targets the "Gatekeeper" residue.

  • SDH Context: The scaffold mimics ubiquinone. The amide bridge creates H-bonds with conserved Tyrosine or Tryptophan residues (e.g., Trp173 in SDH), while the N-aryl group occupies the hydrophobic Q-site.

Part 2: Ligand-Based Pharmacophore Generation

Use Case: When crystal structures are unavailable or to screen for novel R-groups.

Workflow Diagram: The Iterative Cycle

The following diagram illustrates the self-validating loop required for high-quality model generation.

PharmacophoreWorkflow cluster_legend Process Logic Dataset Dataset Curation (Active vs. Decoy) Conformers Conformer Generation (Energy Window < 10 kcal/mol) Dataset->Conformers 2D to 3D Alignment Molecular Alignment (Pharmacophore-based) Conformers->Alignment Flexible Fit Hypothesis Hypothesis Generation (3D-QSAR / Common Features) Alignment->Hypothesis Feature Extraction Validation Model Validation (ROC, GH Score, Fischer's) Hypothesis->Validation Test Set Validation->Hypothesis Refine (if GH < 0.6) Screening Virtual Screening (ZINC / PubChem) Validation->Screening Approved

Caption: Iterative workflow for ligand-based pharmacophore generation. Green nodes indicate decision gates.

Step-by-Step Protocol
1. Dataset Curation & "Activity Cliffs"

Do not simply download a dataset. You must manually curate for Activity Cliffs —pairs of pyrazole-4-carboxamides with high structural similarity but distinct biological activities.

  • Action: Select 20-30 compounds. Ensure the dataset includes "inactive" analogs where the N-aryl ring is modified (e.g., ortho vs para substitution) to define steric exclusion volumes.

  • Reference Grounding: Recent studies on Rhizoctonia solani SDH inhibitors demonstrate that shifting substituents on the N-phenyl ring from para to ortho can drastically alter EC50 values (e.g., from 0.046 µg/mL to inactive), providing critical data for exclusion spheres [1, 4].

2. Conformer Generation (The Energy Trap)

Pyrazole-4-carboxamides possess a rotatable bond between the pyrazole ring and the carbonyl group.

  • Protocol: Generate conformers using a systematic search or Boltzmann jump method.

  • Critical Constraint: Apply an energy window of maximum 10 kcal/mol . High-energy conformers where the amide is non-planar with the pyrazole ring (dihedral angle > 40°) should be discarded, as conjugation usually enforces planarity in the bioactive state.

3. Alignment & Feature Definition
  • Tool Agnostic Logic: Whether using MOE, LigandScout, or Discovery Studio, map the features manually first.

  • The Vector Rule: Place a Vector Constraint on the Amide NH (Donor). In kinases, this vector must point towards the hinge. In SDH, it points toward the conserved Ser/Tyr.

  • Exclusion Volumes: Use the inactive analogs from Step 1. If a bulky group at the Pyrazole-N1 position kills activity, place a "Forbidden Volume" (Exclusion Sphere) at that coordinate.

Part 3: Structure-Based Refinement (Docking Integration)

Use Case: Refining the model using PDB data (e.g., FGFR1 or SDH crystal structures).

Mechanism of Action Visualization

Understanding the binding mode is prerequisite to placing constraints.

BindingMode Hinge Receptor: Hinge/Active Site (Glu/Leu or Tyr/Trp) CO Ligand: Amide =O (Acceptor) Hinge->CO H-Bond (Backbone) Gatekeeper Receptor: Gatekeeper (Met/Thr/Val) Pocket Receptor: Hydrophobic Pocket (Back cleft) NH Ligand: Amide -NH (Donor) NH->Hinge H-Bond (Strong) Pyraz Ligand: Pyrazole Ring Pyraz->Gatekeeper Van der Waals / Pi-Cation RGroup Ligand: N-Aryl Group RGroup->Pocket Hydrophobic Fill

Caption: Abstract interaction map showing the bidentate H-bond clamp (Green) and hydrophobic anchoring (Yellow).

Protocol: Structure-Guided Pharmacophore
  • PDB Selection:

    • Kinase: Select structures like FGFR1 (PDB: 5O49) or JAK3. Note the "Gatekeeper" residue mutation status.[1]

    • SDH: Select fungal SDH structures (e.g., Sclerotinia sclerotiorum SDH).

  • Interaction Profiling:

    • Load the complex.

    • Identify the Water Bridges . In some pyrazole-4-carboxamide binding modes, a conserved water molecule mediates the interaction between the pyrazole N2 and the protein. If this water is present in >70% of homologous PDBs, include it as a pharmacophoric feature (Water-mediated H-bond).

  • Excluded Volume Generation:

    • Generate the receptor surface.

    • Convert the protein surface into a "Shape Constraint" or "Exclusion Coat." This prevents the pharmacophore from retrieving hits that are sterically incompatible with the binding pocket.

Part 4: Validation & Quality Assurance (E-E-A-T)

A pharmacophore model is only as good as its ability to discriminate.

The Decoy Test

Do not rely solely on Leave-One-Out (LOO) cross-validation.

  • Source: Use the DUD-E (Directory of Useful Decoys) or generate property-matched decoys (similar MW, LogP, but topologically dissimilar) using RDKit.

  • Metric: Calculate the Enrichment Factor (EF) .

    • Target: Top 1% of the screened database should contain >10% of known actives (EF1% > 10).

  • GH Score (Güner-Henry):

    • A score > 0.7 indicates an ideal model.

    • Formula:

      
      
      
    • Where: Ha = hits active, Ht = hits total, A = total actives, D = total database.

Common Pitfalls in Pyrazole Modeling
  • Tautomer States: The pyrazole ring can exist in 1H- or 2H-tautomeric forms.

    • Correction: You must generate both tautomers during the conformer generation phase. The 1H-tautomer is typically required for the specific H-bond donor/acceptor pattern in the carboxamide motif [5].

  • Rotational Entropy: The bond between the pyrazole C4 and the amide carbonyl is not freely rotating in the binding pocket.

    • Correction: Fix the dihedral angle to 0° or 180° (planar) during docking refinement, as observed in crystal structures of high-affinity inhibitors [2, 6].

References

  • Design, Synthesis, and Antifungal Activity of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 2024.[2] Link

  • Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4-carboxamide Derivatives as Pan-FGFR Covalent Inhibitors. European Journal of Medicinal Chemistry, 2024.[3] Link

  • Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 2024.[2][4] Link[2]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 2023.[5] Link

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery. MDPI, 2025. Link (Contextual grounding for Kinase modeling).

  • Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. Chemical Data Collections, 2020. Link

Sources

Thermodynamic Stability of 3-Phenyl-1H-Pyrazole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-phenyl-1H-pyrazole-4-carboxamide , a critical scaffold in medicinal chemistry often utilized in kinase inhibitor discovery (e.g., FGFR, VEGFR pathways).[1]

The thermodynamic profile of this molecule is defined by three competing forces:

  • Annular Tautomerism: The rapid equilibrium between the 3-phenyl and 5-phenyl forms in solution, which collapses to a single tautomer in the solid state.[1]

  • Lattice Energy: High melting point potential driven by an extensive intermolecular hydrogen bond network (amide-amide and amide-pyrazole interactions).[1]

  • Hydrolytic Resistance: A kinetically stable carboxamide group that requires significant activation energy to hydrolyze to the carboxylic acid.[1]

This guide details the theoretical underpinnings of these properties and provides validated experimental protocols for their assessment.

Molecular Architecture & Theoretical Stability

Tautomeric Equilibrium

The defining feature of N-unsubstituted pyrazoles is prototropic tautomerism.[1] For 3-phenyl-1H-pyrazole-4-carboxamide, the hydrogen atom on the pyrazole nitrogen oscillates between N1 and N2.

  • Tautomer A (3-phenyl): The phenyl group is adjacent to the NH.[1]

  • Tautomer B (5-phenyl): The phenyl group is adjacent to the imine nitrogen (=N-).[1]

Thermodynamic Implication: In solution, these tautomers exist in equilibrium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[2] However, the 4-carboxamide  group exerts a "locking" effect via intramolecular hydrogen bonding with the pyrazole nitrogen, often favoring one tautomer in non-polar solvents.[2] In the solid state, the molecule typically crystallizes as a single tautomer to maximize lattice energy.[2]
Resonance & Conjugation

The phenyl ring at position 3(5) is conjugated with the pyrazole core, which is further conjugated with the carboxamide at position 4.[2] This extended


-system lowers the internal energy of the molecule, contributing to high thermal stability.[2]
Visualization: Tautomeric Pathways

The following diagram illustrates the tautomeric shift and the primary degradation pathway (hydrolysis).

TautomerStability Fig 1: Tautomeric equilibrium and primary hydrolytic degradation pathway. T1 3-phenyl-1H-pyrazole (Tautomer A) TS Transition State (Proton Transfer) T1->TS Fast Eq. Acid Degradant: 3-phenyl-1H-pyrazole-4-carboxylic acid T1->Acid Hydrolysis (pH < 2 or pH > 10) T2 5-phenyl-1H-pyrazole (Tautomer B) T2->Acid Hydrolysis TS->T2 Ammonia Byproduct: NH3 Acid->Ammonia + H2O

Solid-State Thermodynamics[1]

Crystal Lattice & Melting Point

Unlike its aldehyde precursor (MP ~142–147°C), 3-phenyl-1H-pyrazole-4-carboxamide is expected to exhibit a significantly higher melting point, likely in the range of 210°C – 240°C .[1]

  • Causality: The carboxamide group (

    
    ) acts as both a hydrogen bond donor and acceptor. Combined with the pyrazole NH (donor) and N (acceptor), this molecule forms "ribbons" or "sheets" in the crystal lattice.[2]
    
  • Polymorphism Risk: High. The ability to crystallize in different tautomeric forms or H-bond motifs (dimers vs. catemers) makes polymorphism a critical variable.[1] Different polymorphs will have distinct solubilities and melting points.[1]

Thermal Stability

The molecule is thermally stable up to its melting point.[1] Decomposition (decarboxylation) typically occurs only at temperatures significantly exceeding 250°C, making it suitable for standard hot-melt extrusion or high-temperature formulation processes.[1]

Solution-State Thermodynamics

Solubility Profile ("Brick Dust")

This molecule falls into the "Brick Dust" category: high melting point and low aqueous solubility.

  • LogP (Predicted): ~1.5 – 2.0.[1]

  • Aqueous Solubility: Very low (< 0.1 mg/mL) at neutral pH due to high lattice energy.[1]

  • pH Dependency:

    • Acidic pH: Protonation of the pyrazole N2 (pKa ~2.5) increases solubility.[1]

    • Basic pH: Deprotonation of the pyrazole N1 (pKa ~13-14) increases solubility.[1]

Hydrolytic Stability

The carboxamide bond is thermodynamically unstable relative to the carboxylic acid but kinetically stable .[1]

  • Half-life: At pH 7.4 (37°C), the half-life is typically measured in years.[1]

  • Stress Conditions: Significant hydrolysis requires catalysis (strong acid/base) and heat.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105 / USP <1236>[1]

Objective: Determine the saturation solubility at equilibrium, distinguishing it from kinetic (precipitation) solubility.

StepActionTechnical Rationale
1 Preparation Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 7.4) in a glass vial.
2 Equilibration Agitate at 37°C for 24 to 48 hours .
3 Separation Centrifuge at 10,000 rpm for 10 min or filter (0.22 µm PVDF).
4 Quantification Analyze supernatant via HPLC-UV (254 nm).
5 pH Check Measure pH of the supernatant after equilibrium.
Protocol B: Forced Degradation (Stress Testing)

Standard: ICH Q1A(R2)[2]

Objective: Identify degradation products and intrinsic stability limits.

StressorConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C1–7 Days5–20%
Base Hydrolysis 0.1 N NaOH, 60°C1–7 Days5–20%
Oxidation 3%

, RT
24 Hours5–20%
Thermal Solid state, 80°C7 Days< 5%

Note: If >20% degradation occurs within hours, reduce temperature to RT. If no degradation after 7 days, the molecule is deemed "Stable."[2]

Protocol C: Polymorph Screening (DSC)

Standard: USP <891>[1]

  • Instrument: Differential Scanning Calorimetry (DSC).[1]

  • Sample: 2–5 mg in a crimped aluminum pan (pinhole lid).

  • Method: Heat from 30°C to 300°C at 10°C/min.

  • Analysis:

    • Endotherm 1: Dehydration (if solvate).

    • Endotherm 2: Melting point (onset).

    • Exotherm: Recrystallization (indicates amorphous content or polymorph transition).

Stability Assessment Workflow

The following decision tree outlines the logical flow for characterizing the stability of this molecule.

StabilityWorkflow Fig 2: Step-wise stability assessment workflow for pyrazole carboxamides. Start Start: 3-phenyl-1H-pyrazole-4-carboxamide DSC 1. Solid State Analysis (DSC/TGA) Determine MP & Volatiles Start->DSC Decision1 Is MP > 200°C? DSC->Decision1 Solubility 2. Thermodynamic Solubility (pH 1.2, 7.4, 10.0) Decision1->Solubility Yes ResultUnstable Outcome: Unstable Modify Structure/Form Decision1->ResultUnstable No (Amorphous/Solvate) Stress 3. Forced Degradation (Acid/Base/Oxidation) Solubility->Stress ResultStable Outcome: Stable Develop Formulation Stress->ResultStable <5% Deg. (Solid) Stress->ResultUnstable >10% Deg. (Rapid)

References

  • Elguero, J., et al. (1994).[2] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Journal of the Chemical Society, Perkin Transactions 2.[2] Link[2]

  • FDA. (2023).[1] "Q1A(R2) Stability Testing of New Drug Substances and Products." U.S. Food and Drug Administration.[1] Link

  • Lipinski, C. A. (2000).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. Link

  • PubChem. (2023).[1] "3-phenyl-1H-pyrazole-4-carboxaldehyde (Precursor Data)." National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2023).[1] "Product Specification: 3-Phenyl-1H-pyrazole-4-carboxylic acid." Link

Sources

The Evolution of Phenyl-Pyrazole Carboxamides: From Scaffold Hopping to Next-Gen SDHIs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists.[1][2]

Introduction: Defining the Chemical Space

The phenyl-pyrazole carboxamide scaffold represents a pinnacle of modern structure-based drug design, predominantly within the agrochemical sector.[1][2] While the pyrazole ring has found utility in pharmaceuticals (e.g., Celecoxib), the specific fusion of a pyrazole-4-carboxylic acid core coupled to an N-phenyl (or substituted phenyl) amine has revolutionized fungal disease control.[1][2]

These compounds are classified as Succinate Dehydrogenase Inhibitors (SDHIs) , targeting Complex II of the mitochondrial respiratory chain.[2][3] They represent the "Third Generation" of SDHIs, superseding the early oxathiins (Carboxin) and the pyridine-carboxamides (Boscalid).[2]

Key Commercial Examples:

  • Fluxapyroxad (BASF): Distinguished by its flexible biphenyl tail.[2][4]

  • Sedaxane (Syngenta): Features a unique trans-bicyclopropyl tail.[1][2]

  • Penthiopyrad (Mitsui): Incorporates a thiophene-branched alkyl side chain.[1][2]

  • Benzovindiflupyr (Syngenta): A benzonorbornene derivative with extreme potency.[2][4]

Historical Lineage & Scaffold Hopping[1][2]

The discovery of phenyl-pyrazole carboxamides was not a singular "eureka" moment but a calculated exercise in scaffold hopping —the replacement of a central core structure to improve physicochemical properties while maintaining pharmacophore geometry.[2]

Phase I: The Progenitors (1960s–1990s)

The era began with Carboxin (1966), an oxathiin-carboxamide.[2] While effective against Basidiomycetes (e.g., smuts/bunts), it lacked broad-spectrum activity and metabolic stability.[1][2][4]

Phase II: The Pyridine Bridge (2003)

BASF launched Boscalid , the first broad-spectrum SDHI.[2]

  • Structure: A 2-chloronicotinamide core coupled to a 4'-chlorobiphenyl amine.[1][2]

  • Limitation: Moderate lipophilicity and susceptibility to specific resistance mutations (e.g., H272R in Botrytis cinerea).[1][2][4]

Phase III: The Pyrazole Revolution (2010s–Present)

Chemists reasoned that replacing the pyridine ring with a pyrazole ring would offer three advantages:

  • Electronic Tuning: The electron-rich pyrazole ring (often fluorinated) enhances

    
    -stacking interactions within the binding pocket.[1][2]
    
  • Lipophilicity (

    
    ):  The introduction of difluoromethyl (
    
    
    
    ) or trifluoromethyl (
    
    
    ) groups at the C3 position of the pyrazole drastically improved membrane permeability and metabolic stability.[2]
  • Binding Affinity: The pyrazole-4-carboxamide geometry positions the carbonyl oxygen more optimally for hydrogen bonding with the conserved Tyrosine/Tryptophan residues in the target enzyme.[2]

Mechanism of Action: The "Deep Pocket" Binding Mode[2]

These compounds bind to the Ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II).[1][2] The binding mode is defined by a "Head-Linker-Tail" model.[1][2]

The Molecular Interaction
  • The Anchor (Head): The pyrazole ring (usually 1-methyl-3-difluoromethyl) inserts into a deep, hydrophobic cleft formed by subunits B, C, and D of the enzyme.[1][2]

  • The H-Bond (Linker): The amide oxygen accepts a critical hydrogen bond from a conserved Tryptophan (Trp173) or Tyrosine (Tyr58) residue (depending on the species).[2] This locks the inhibitor in place.[2]

  • The Hydrophobic Tail: The N-phenyl moiety extends into the solvent-access channel.[1][2] Modifications here (e.g., the biphenyl of Fluxapyroxad) determine the "spectrum" of the fungicide by exploiting species-specific hydrophobic pockets.[2]

Visualization: SDHI Binding Pathway

SDHI_Mechanism SDH Succinate Dehydrogenase (Complex II) Q_Site Ubiquinone Binding Pocket (Q-Site) SDH->Q_Site Contains H_Bond H-Bond Formation (Amide O ... Trp173/Tyr58) Q_Site->H_Bond Pi_Stack Hydrophobic/Pi-Stacking (Pyrazole Ring) Q_Site->Pi_Stack Steric_Fit Steric Occlusion (Phenyl Tail) Q_Site->Steric_Fit Inhibitor Phenyl-Pyrazole Carboxamide (e.g., Fluxapyroxad) Inhibitor->Q_Site Enters Block Ubiquinone Displacement H_Bond->Block Pi_Stack->Block Steric_Fit->Block Resp_Fail Halt of Electron Transport (FADH2 -> Q) Block->Resp_Fail Prevents Q reduction Cell_Death Fungal Cell Death Resp_Fail->Cell_Death

Caption: Mechanistic pathway of SDHI fungicides displacing Ubiquinone at Complex II.

Structure-Activity Relationship (SAR)[1][2]

The efficacy of phenyl-pyrazole carboxamides relies on a delicate balance of steric and electronic factors.[2]

Structural RegionKey MoietyFunction & Causality
Pyrazole Core (Acid) 1-Methyl Essential for fitting the hydrophobic pocket.[1][2] Removing it (N-H) abolishes activity.[2][4]
3-Difluoromethyl (

)
Provides optimal lipophilicity.[1][2]

is also used (Penthiopyrad) but

often yields better binding kinetics (Fluxapyroxad, Sedaxane).[1][2][4]
Linker Carboxamide The "Toxophore."[2][5] The -NH- is acidic; the -CO- is a H-bond acceptor.[1][2] Reversing the amide (N-acyl) usually destroys activity.[1][2]
Phenyl Tail (Amine) Ortho-Substitution Critical. Substituents at the 2-position of the phenyl ring (e.g., F, Cl, or cyclic groups) force the phenyl ring to twist out of plane relative to the amide, locking the "bioactive conformation."[2]
Para-Extension Extended groups (biphenyl, alkyl chains) reach into the distal hydrophobic pocket, increasing potency and spectrum width.[1][2][4]

Experimental Protocol: Synthesis of Fluxapyroxad

Disclaimer: This protocol is a synthesis of literature methods (e.g., WO2006087343, US Patent 8,258,165) intended for research validation. All procedures must be conducted in a fume hood with appropriate PPE.

A. Retrosynthetic Strategy (Convergent)

Fluxapyroxad is assembled by coupling an Acid Chloride (Pyrazole fragment) with a Functionalized Aniline (Biphenyl fragment).[2][4]

B. Step-by-Step Methodology
Step 1: Synthesis of the Pyrazole Acid Chloride[2]
  • Reagents: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), Thionyl Chloride (

    
    , 2.0 eq), Toluene (Solvent), DMF (cat.).[1][2]
    
  • Procedure:

    • Suspend the carboxylic acid in dry toluene.[2]

    • Add catalytic DMF (2-3 drops).[1][2]

    • Add

      
       dropwise at room temperature.[1][2][4]
      
    • Heat to reflux (80°C) for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Isolation: Evaporate solvent and excess

      
       under reduced pressure to yield the crude acid chloride as a yellow oil.[2] Use immediately.
      
Step 2: Synthesis of the Amine (3',4',5'-trifluorobiphenyl-2-amine)

Note: This is the rate-limiting step involving Suzuki Coupling.[1][2]

  • Reagents: 2-bromoaniline (1.0 eq), 3,4,5-trifluorophenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq), DME/Water (3:1).[1][2][4]
  • Procedure:

    • Degas the solvent mixture with

      
       for 15 mins.[2]
      
    • Add 2-bromoaniline, boronic acid, and base.[1][2][4]

    • Add Pd catalyst under inert atmosphere.[1][2][4]

    • Reflux at 90°C for 12 hours.

    • Workup: Cool, filter through Celite, extract with Ethyl Acetate. Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2][4][6]

Step 3: Final Coupling (Amidation)[2]
  • Reagents: Crude Acid Chloride (from Step 1), Amine (from Step 2), Triethylamine (

    
    , 1.2 eq), THF (dry).
    
  • Procedure:

    • Dissolve the amine and

      
       in dry THF at 0°C.
      
    • Add the acid chloride (dissolved in THF) dropwise over 30 mins.

    • Allow to warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (disappearance of amine).[2]

    • Workup: Quench with water, extract with DCM, wash with brine.[1][2][4]

    • Crystallization: Recrystallize from Ethanol/Heptane to obtain Fluxapyroxad as white crystals.[1][2][4]

C. Synthetic Workflow Diagram

Fluxapyroxad_Synthesis Acid 3-CHF2-1-Me-Pyrazole Carboxylic Acid Chlorination SOCl2 / Reflux Acid->Chlorination Aniline 2-Bromoaniline Suzuki Suzuki Coupling Pd(0) / Base Aniline->Suzuki Boronic 3,4,5-Trifluoro phenylboronic Acid Boronic->Suzuki AcidCl Acid Chloride (Activated) Coupling Amidation THF / Et3N AcidCl->Coupling Biphenyl 3',4',5'-trifluoro biphenyl-2-amine Biphenyl->Coupling Chlorination->AcidCl Suzuki->Biphenyl Fluxapyroxad Fluxapyroxad (Final Product) Coupling->Fluxapyroxad

Caption: Convergent synthetic route for Fluxapyroxad involving parallel activation and coupling cycles.[1][2]

Emerging Pharmaceutical Applications

While dominated by agrochemicals, the phenyl-pyrazole carboxamide scaffold is gaining traction in drug discovery.[1][2] A notable recent application is in the inhibition of Histone Deacetylase 6 (HDAC6) .[2]

  • Rationale: The "Cap-Linker-Zinc Binding Group" model of HDAC inhibitors aligns with the phenyl-pyrazole structure.[1][2]

  • Discovery: Researchers have identified that specific

    
    -phenyl-pyrazole carboxamides can selectively inhibit HDAC6 (IC50 ~ 5 nM) and degrade the protein, offering potential treatments for Acute Liver Injury (ALI)  and inflammatory diseases.[1][2] This highlights the scaffold's versatility beyond fungal mitochondria.[2][4]
    

References

  • Rheinheimer, J., et al. (2008).[1][2][4] The Discovery of the Succinate Dehydrogenase Inhibitor Fluxapyroxad. Bioorganic & Medicinal Chemistry Letters. (Search: Fluxapyroxad discovery Rheinheimer)

  • Glättli, A., et al. (2012).[1][2][4] Pyrazoles as SDH Inhibitors: History and Future. Modern Fungicides and Antifungal Compounds VI.

  • Walter, H. (2016).[1][2][4] Bioactive Carboxylic Compound Classes: Pyrazole Carboxamides.[1][2][4][5] Wiley-VCH.[1][2]

  • Wang, J., et al. (2025).[1][2][4] Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6. Journal of Medicinal Chemistry. [2]

  • BASF SE. (2010).[2][4] Method for producing Fluxapyroxad. US Patent 8,258,165.[1][2][4]

  • Syngenta Participations AG. (2006).[2][4] Novel Pyrazole Carboxamides (Sedaxane). WO Patent 2006087343.[1][2][4]

Sources

Potential Therapeutic Targets for 3-Phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Pharmacophore Landscape

The 3-phenyl-1H-pyrazole-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by a distinct "kinked" geometry that mimics the adenine ring of ATP. This structural feature allows it to function as a versatile hinge-binding motif in kinase inhibitors. While historically associated with agricultural fungicides (via Succinate Dehydrogenase inhibition), recent structure-activity relationship (SAR) campaigns have repositioned the 3-phenyl variant specifically as a potent scaffold for oncology, particularly in targeting serine/threonine kinases involved in mitotic regulation.

This guide analyzes the primary therapeutic targets of this scaffold, focusing on Aurora Kinases and Cyclin-Dependent Kinases (CDKs) , and provides validated protocols for assessing its biological activity.

Primary Therapeutic Target: Aurora Kinases (A & B)[1]

Mechanistic Rationale

The Aurora kinase family (A, B, and C) are essential regulators of cell division. Overexpression of Aurora-A is frequently observed in breast, colorectal, and ovarian cancers.

  • Binding Mode: The pyrazole nitrogen (N2) and the carboxamide NH typically form a donor-acceptor hydrogen bond pair with the hinge region of the kinase ATP-binding pocket.

  • The "3-Phenyl" Role: The phenyl group at the C3 position occupies the hydrophobic back pocket (Gatekeeper region), providing selectivity over other kinases that cannot accommodate bulky aromatic groups in this sub-pocket.

  • Causality: Inhibition of Aurora-A leads to monopolar spindles and G2/M arrest, while Aurora-B inhibition results in cytokinesis failure and polyploidy.

Structural Activity Relationship (SAR) Insights
  • N1-Substitution: Unsubstituted (N-H) pyrazoles often show poor permeability. Substitution with a phenyl or substituted aryl group at N1 (creating a 1,3-diphenyl system) significantly enhances hydrophobic collapse within the active site.

  • Amide Modification: The 4-carboxamide nitrogen is the vector for diversity. Appending solubilizing groups (e.g., morpholine, piperazine) here improves pharmacokinetic profiles without disrupting the hinge binding.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Aurora-A inhibition by the scaffold, leading to apoptosis.

AuroraSignaling Inhibitor 3-Phenyl-1H-pyrazole-4-carboxamide (Scaffold) AuroraA Aurora Kinase A (Overexpressed) Inhibitor->AuroraA Inhibits (ATP Competition) Plk1 Plk1 (Polo-like Kinase 1) AuroraA->Plk1 Phosphorylates p53 p53 Pathway AuroraA->p53 Inhibition triggers CDC25 CDC25 Phosphatase Plk1->CDC25 Activates CDK1_CycB CDK1 / Cyclin B Complex CDC25->CDK1_CycB Dephosphorylates Mitosis Mitotic Entry CDK1_CycB->Mitosis Promotes Apoptosis Apoptosis / Cell Death p53->Apoptosis Induces

Figure 1: Mechanism of Action. The scaffold inhibits Aurora A, disrupting the Plk1-CDC25 axis and preventing mitotic entry, ultimately triggering apoptosis.

Secondary Target: Cyclin-Dependent Kinases (CDK2)[2]

While Aurora kinases are the primary targets for the 1,3-diphenyl variants, the 3-phenyl-1H-pyrazole-4-carboxamide core also shows affinity for CDK2/Cyclin E complexes.

  • Therapeutic Relevance: CDK2 is critical for the G1/S phase transition. Dual inhibition of Aurora A and CDK2 by this scaffold offers a synergistic approach to halt cancer cell proliferation at multiple checkpoints.

  • Key SAR Feature: The introduction of a thioamide (phenylcarbamothioyl) group at the N1 position has been shown to shift selectivity towards CDK2 (IC50 values ~25 nM).

Quantitative Data Summary

The following table summarizes reported inhibitory activities of key derivatives of the scaffold against these targets.

TargetDerivative TypeKey Substituent (R)IC50 (µM)Mechanism
Aurora-A N,1,3-Triphenyl4-OEt (B-ring)0.16 ± 0.03ATP Competitive
Aurora-B N,1,3-Triphenyl4-NO2 (A-ring)0.22 ± 0.05ATP Competitive
CDK2 1,3-Diphenyl-N-thioPhenylcarbamothioyl0.025ATP Competitive
HCT116 Cell LineN-substituted0.39 ± 0.06Cytotoxicity

Note: Data represents optimal values from SAR studies referenced in Section 7.

Experimental Validation Protocols

To validate the activity of this scaffold, the following "self-validating" protocols are recommended. These move beyond simple recipes to include critical controls.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: Determine the IC50 of the compound against recombinant Aurora-A.

  • Reagent Prep: Prepare 3x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Serially dilute the 3-phenyl-1H-pyrazole-4-carboxamide derivative in 100% DMSO (start at 10 mM). Dilute 1:25 into water to create 4x working stocks (4% DMSO).

  • Enzyme Reaction:

    • Add 2.5 µL of 4x Compound to a 384-well white plate.

    • Add 5 µL of Enzyme/Substrate mix (Aurora-A + Kemptide substrate).

    • Control 1 (Max Signal): DMSO only + Enzyme.

    • Control 2 (Min Signal): DMSO only + No Enzyme (or Staurosporine 10 µM).

  • Initiation: Add 2.5 µL of ATP (at Km, typically 10 µM) to start the reaction. Incubate 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (promotes ATP depletion). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Synthesis Workflow: Vilsmeier-Haack Approach

This is the most reliable route to the 4-carboxamide precursor (4-formyl).

Synthesis Start Acetophenone Phenylhydrazone Intermediate 4-Formyl-pyrazole Intermediate Start->Intermediate Cyclization & Formylation Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Intermediate Oxidation Oxidation (KMnO4 or NaClO2) Intermediate->Oxidation Acid 3-Phenyl-1H-pyrazole- 4-carboxylic acid Oxidation->Acid Coupling Amine Coupling (EDC/HOBt + R-NH2) Acid->Coupling Final Target Carboxamide Coupling->Final

Figure 2: Synthetic Route.[1] Conversion of hydrazones to the carboxylic acid precursor, followed by amide coupling.

Future Directions & Optimization

To evolve this scaffold from a "hit" to a "lead":

  • Selectivity Profiling: The 3-phenyl group is lipophilic. To reduce off-target binding (e.g., to CYP450 enzymes), consider introducing polarity on the phenyl ring (e.g., 3-(3-pyridyl)).

  • Solubility: The core is planar and crystalline. Appending flexible, basic chains (e.g., N-methylpiperazine) at the amide position is critical for improving oral bioavailability.

  • Scaffold Hopping: Replacing the phenyl ring with bioisosteres like thiophene has shown maintained potency against SDH but altered kinase selectivity profiles.

References

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 2020.[2] Link

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2012.[3] Link

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 2021. Link

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry, 2025. Link (Note: Year adjusted based on context, link directs to journal domain).

  • 3-Phenyl-1H-pyrazole-4-carboxylic acid (Chemical Properties). PubChem, CID 329815774. Link

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-phenyl-1H-pyrazole-4-carboxamide. Tailored for researchers, medicinal chemists, and material scientists, this document delineates the synthesis, crystallization, and structural elucidation of this pharmaceutically relevant scaffold. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible scientific outcome.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[2] The compound 3-phenyl-1H-pyrazole-4-carboxamide, the subject of this guide, integrates the established pyrazole core with a phenyl substituent and a carboxamide group, features known to modulate biological activity through specific intermolecular interactions.

A precise understanding of the three-dimensional atomic arrangement of this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the molecular structure, providing precise measurements of bond lengths, bond angles, and torsion angles.[3] This structural data is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how the molecule's conformation influences its biological target engagement.

  • Drug Design and Optimization: Guiding the rational design of next-generation analogs with improved potency and selectivity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound implications for a drug's stability, solubility, and bioavailability.

  • Understanding Intermolecular Interactions: Revealing the hydrogen bonding and other non-covalent interactions that govern crystal packing and can mimic interactions at a biological receptor site.

This guide will walk through the critical steps of a complete crystal structure analysis, from obtaining suitable crystalline material to the final interpretation of the structural data.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 3-phenyl-1H-pyrazole-4-carboxamide

The synthesis of 3-phenyl-1H-pyrazole-4-carboxamide can be achieved through a multi-step process, often starting from a corresponding aldehyde precursor, 3-phenyl-1H-pyrazole-4-carbaldehyde.[4][5] A representative synthetic pathway is outlined below. The Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic and heterocyclic rings.[4]

Synthesis_Workflow acetophenone Acetophenone Phenylhydrazone vilsmeier Vilsmeier-Haack Reagent (DMF/POCl3) acetophenone->vilsmeier Cyclization/ Formylation aldehyde 3-phenyl-1H-pyrazole-4-carbaldehyde vilsmeier->aldehyde oxidation Oxidation (e.g., KMnO4 or Oxone®) aldehyde->oxidation acid 3-phenyl-1H-pyrazole-4-carboxylic acid oxidation->acid activation Acid Activation (e.g., SOCl2) acid->activation acid_chloride Acid Chloride Intermediate activation->acid_chloride amination Amination (NH4OH) acid_chloride->amination product 3-phenyl-1H-pyrazole-4-carboxamide amination->product

Figure 1: Synthetic pathway for 3-phenyl-1H-pyrazole-4-carboxamide.

Experimental Protocol: Synthesis

  • Synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde: Acetophenone phenylhydrazone is treated with a Vilsmeier-Haack reagent (prepared from dimethylformamide and phosphoryl chloride) to yield the aldehyde intermediate.[4]

  • Oxidation to Carboxylic Acid: The aldehyde is then oxidized to 3-phenyl-1H-pyrazole-4-carboxylic acid using a suitable oxidizing agent, such as potassium permanganate.

  • Formation of the Carboxamide: The carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride. Subsequent treatment with ammonium hydroxide affords the final product, 3-phenyl-1H-pyrazole-4-carboxamide.[2]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve the high purity required for crystallization.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions typically in the range of 0.1 to 0.5 mm, and free from cracks and defects. Several techniques can be employed, and the choice of solvent is critical.

Experimental Protocol: Crystallization

  • Slow Evaporation (Method of Choice):

    • Dissolve the purified 3-phenyl-1H-pyrazole-4-carboxamide in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or dimethylformamide) at room temperature to create a near-saturated solution.

    • Transfer the solution to a clean vial.

    • Cover the vial with parafilm and pierce a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate.

  • Solvent Diffusion:

    • Dissolve the compound in a "good" solvent in which it is highly soluble.

    • Carefully layer a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the "good" solvent.

    • Crystals will form at the interface of the two solvents as they slowly mix.

X-ray Data Collection and Structure Determination

Once suitable crystals are obtained, the next stage involves irradiating the crystal with X-rays and collecting the resulting diffraction pattern.

Crystallography_Workflow cluster_Experiment Experimental Phase cluster_Computation Computational Phase crystal Single Crystal Selection diffractometer Mounting on Diffractometer crystal->diffractometer data_collection X-ray Data Collection diffractometer->data_collection integration Data Reduction & Integration (e.g., APEX6) data_collection->integration solution Structure Solution (e.g., SHELXT) integration->solution Phase Problem refinement Structure Refinement (e.g., SHELXL via OLEX2) solution->refinement Least-Squares Minimization validation Structure Validation (e.g., PLATON/checkCIF) refinement->validation Quality Checks final_structure Final Structural Model validation->final_structure CIF & Report Generation

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion of the atoms. Data is collected using a single-crystal X-ray diffractometer.[6]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.[7]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares methods. This iterative process adjusts atomic coordinates and displacement parameters to improve the agreement between the observed and calculated structure factors.[6]

  • Validation: The final structure is validated using software tools to check for geometric and crystallographic consistency.

Structural Analysis and Discussion

Disclaimer: As the specific crystallographic data for 3-phenyl-1H-pyrazole-4-carboxamide is not publicly available at the time of writing, the following analysis is based on a closely related, published pyrazole structure to illustrate the key aspects of a comprehensive structural discussion. The presented quantitative data should be considered representative.

The analysis of a crystal structure goes beyond simply determining the connectivity of atoms. It involves a detailed examination of the molecular geometry and the intermolecular interactions that dictate the crystal packing.

Molecular Conformation

The molecular structure of a pyrazole derivative reveals key conformational features. The pyrazole ring is typically planar, and the dihedral angles between this ring and its substituents are of particular interest. For instance, the phenyl ring at the 3-position will be twisted out of the plane of the pyrazole ring to minimize steric hindrance. The carboxamide group's orientation is also critical as it dictates its hydrogen bonding capabilities.

Crystallographic Data Summary

All quantitative data from the crystallographic experiment is summarized in a standardized table.

Table 1: Representative Crystal Data and Structure Refinement Details

ParameterValue (Representative)
Empirical formulaC10H9N3O
Formula weight187.20
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.50 Å, b = 7.20 Å, c = 15.30 Å, β = 98.50°
Volume925.0 Å3
Z4
Density (calculated)1.345 Mg/m3
Absorption coefficient0.095 mm-1
F(000)392
Crystal size0.40 x 0.25 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected8500
Independent reflections2100 [R(int) = 0.035]
Goodness-of-fit on F21.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular interactions. In 3-phenyl-1H-pyrazole-4-carboxamide, the carboxamide group and the pyrazole ring's N-H group are potent hydrogen bond donors and acceptors.

  • Hydrogen Bonding: It is highly probable that the molecules form hydrogen-bonded dimers or chains. For example, the N-H of the pyrazole ring of one molecule may form a hydrogen bond with the carbonyl oxygen of the carboxamide group of an adjacent molecule. The amide N-H can also participate in hydrogen bonding. These interactions are fundamental to the stability of the crystal lattice.[8][9]

  • π-π Stacking: The phenyl and pyrazole rings are aromatic and can engage in π-π stacking interactions, further stabilizing the crystal structure.[1]

  • C-H···π Interactions: Weak hydrogen bonds involving C-H groups and the aromatic π systems can also play a role in the overall packing arrangement.

Hirshfeld Surface Analysis

To provide a more quantitative and visual understanding of the intermolecular interactions, a Hirshfeld surface analysis can be performed.[10][11] This analysis maps the close contacts between neighboring molecules in the crystal. The surface is colored to indicate the nature and strength of these interactions, with red spots highlighting short contacts, typically associated with hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[12]

Hirshfeld_Analysis crystal_structure Refined Crystal Structure (CIF) hirshfeld_calc Hirshfeld Surface Calculation (CrystalExplorer) crystal_structure->hirshfeld_calc dnorm_surface 3D d_norm Surface Visualization hirshfeld_calc->dnorm_surface fingerprint_plot 2D Fingerprint Plot Generation hirshfeld_calc->fingerprint_plot interaction_quant Quantification of Intermolecular Contacts fingerprint_plot->interaction_quant

Figure 3: Conceptual workflow for Hirshfeld surface analysis.

Conclusion

The crystal structure analysis of 3-phenyl-1H-pyrazole-4-carboxamide provides critical insights into its molecular architecture and supramolecular assembly. This detailed structural knowledge is a vital component in the fields of drug discovery and materials science, enabling the rational design of new molecules with tailored properties. The protocols and analytical approaches detailed in this guide represent a robust framework for obtaining and interpreting high-quality crystallographic data, thereby accelerating the development of novel pyrazole-based therapeutics and functional materials.

References

  • IUCr Journals. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. [Link]

  • IUCr Journals. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]

  • PMC. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. [Link]

  • European Journal of Chemistry. (2023). Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. [Link]

  • PMC. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • RSC Publishing. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. [Link]

  • ResearchGate. (n.d.). Chemical structure of 3-Phenyl-1H-pyrazole-4-carboxaldehyde. [Link]

  • Amanote Research. (2011). Synthesis of 3-Substituted 1-Pheny. [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • Stenutz. (n.d.). 3-phenyl-1H-pyrazole-4-carboxaldehyde. [Link]

  • MolPort. (n.d.). 5-(2-methylbenzamido)-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • PubChemLite. (n.d.). N-phenyl-1h-pyrazole-3-carboxamide (C10H9N3O). [Link]

Sources

Molecular weight and physicochemical data for 3-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of 3-phenyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.

Core Molecular Attributes

3-Phenyl-1H-pyrazole-4-carboxamide (CAS No. 1152573-97-1) is a derivative of the pyrazole heterocyclic ring system. The presence of a phenyl group at the 3-position and a carboxamide moiety at the 4-position bestows upon it a unique electronic and structural profile, making it a valuable scaffold for combinatorial chemistry and targeted drug design.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1152573-97-1[1]
Molecular Formula C₁₀H₉N₃OInferred from structure
Molecular Weight 187.20 g/mol Calculated
Melting Point Not explicitly found for the carboxamide. The precursor, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a melting point of 142-147 °C.[2]Inferred
Boiling Point Data not available.
Solubility Data not available. Likely soluble in organic solvents like DMSO and DMF.Inferred
pKa Data not available.
LogP Data not available.

Synthesis and Spectroscopic Characterization

The synthesis of 3-phenyl-1H-pyrazole-4-carboxamide typically proceeds through a multi-step reaction sequence, starting from readily available precursors. A common and efficient pathway involves the Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde intermediate, followed by oxidation to the carboxylic acid and subsequent amidation.

Synthetic Workflow

SynthesisWorkflow Acetophenone Acetophenone Intermediate1 Acetophenone Hydrazone Acetophenone->Intermediate1 Hydrazine Hydrazine Hydrazine->Intermediate1 VilsmeierHaack Vilsmeier-Haack Reagent (POCl₃/DMF) Intermediate2 3-Phenyl-1H-pyrazole-4-carbaldehyde VilsmeierHaack->Intermediate2 Oxidation Oxidizing Agent (e.g., KMnO₄) Intermediate3 3-Phenyl-1H-pyrazole-4-carboxylic acid Oxidation->Intermediate3 Amidation Amidation Reagents (e.g., SOCl₂, NH₄OH) FinalProduct 3-Phenyl-1H-pyrazole-4-carboxamide Amidation->FinalProduct Intermediate1->VilsmeierHaack Intermediate2->Oxidation Intermediate3->Amidation caption General synthetic pathway for 3-phenyl-1H-pyrazole-4-carboxamide.

Caption: General synthetic pathway for 3-phenyl-1H-pyrazole-4-carboxamide.

Experimental Protocol: A Generalized Approach

A representative synthetic protocol for pyrazole-4-carboxamide derivatives involves the following key steps[3][4]:

Step 1: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde

  • To a solution of acetophenone in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • The reaction mixture is typically refluxed for several hours to yield the corresponding acetophenone hydrazone.

  • The Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is then added to the hydrazone.

  • The reaction is heated, leading to the cyclization and formation of 3-phenyl-1H-pyrazole-4-carbaldehyde[5].

Step 2: Oxidation to 3-Phenyl-1H-pyrazole-4-carboxylic acid

  • The aldehyde from the previous step is dissolved in an appropriate solvent.

  • A suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, is added portion-wise.

  • The reaction is monitored until completion, followed by workup to isolate the carboxylic acid derivative[6].

Step 3: Amidation to 3-Phenyl-1H-pyrazole-4-carboxamide

  • The carboxylic acid is converted to its more reactive acid chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride.

  • The resulting acid chloride is then reacted with aqueous ammonia or a solution of ammonia in an organic solvent to yield the final product, 3-phenyl-1H-pyrazole-4-carboxamide.

Spectroscopic Data (Predicted and Inferred from Related Structures)
  • ¹H NMR:

    • Aromatic protons of the phenyl group are expected to appear as multiplets in the range of δ 7.2-7.8 ppm.

    • The proton on the pyrazole ring (C5-H) would likely be a singlet at approximately δ 8.0-8.5 ppm.

    • The amide protons (-CONH₂) would present as two broad singlets, the chemical shifts of which can be highly dependent on the solvent and concentration.

    • The N-H proton of the pyrazole ring will also be a broad singlet, with its chemical shift influenced by solvent and temperature.

  • ¹³C NMR:

    • The carbonyl carbon of the amide is expected to resonate in the range of δ 160-170 ppm[4].

    • The carbon atoms of the phenyl ring will appear in the aromatic region (δ 125-140 ppm).

    • The carbon atoms of the pyrazole ring will also be in the aromatic region, with C3 and C5 appearing at lower field than C4.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z 187.

    • Common fragmentation patterns would likely involve the loss of the carboxamide group and fragmentation of the pyrazole and phenyl rings.

Biological Activity and Therapeutic Potential

The pyrazole-4-carboxamide scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. This makes 3-phenyl-1H-pyrazole-4-carboxamide a compound of high interest for screening and lead optimization in various therapeutic areas.

Reported Activities of Related Pyrazole-4-Carboxamides:
  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of pyrazole-4-carboxamide derivatives against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential enzymes in the pathogens[3][4][9].

  • Insecticidal and Fungicidal Activity for Crop Protection: Several pyrazole carboxamides have been developed as potent agents for crop protection, highlighting their impact on agricultural science[9][10][11].

  • Anticancer Activity: The pyrazole nucleus is a core component of several approved anticancer drugs. Pyrazole-4-carboxamide derivatives have been investigated for their potential to inhibit various kinases and other targets involved in cancer cell proliferation[5][12].

Future Directions and Research Opportunities

The unique structural features of 3-phenyl-1H-pyrazole-4-carboxamide make it an attractive starting point for the development of novel therapeutic agents. Future research efforts could focus on:

  • Synthesis of a Focused Library: The synthesis and screening of a library of derivatives with substitutions on the phenyl ring and the amide nitrogen could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

  • Investigation of Mechanism of Action: For any identified active compounds, detailed mechanistic studies will be crucial to understand their mode of action at the molecular level.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will provide valuable insights for the rational design of next-generation drug candidates based on this scaffold.

Conclusion

3-Phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the known biological activities of the pyrazole-4-carboxamide scaffold make it a prime candidate for further investigation. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic promise of this and related molecules.

References

  • Jadhav, S. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 1083-1089.
  • Wang, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Shaik, A. B., et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 165-175.
  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • Stenutz, R. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Retrieved from [Link]

  • Kaunas University of Technology ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Shetty, P., et al. (2008). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7), 5037-5044.
  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(22), 12155-12163.
  • CAS Common Chemistry. (n.d.). 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Amino-1H-pyrazole-4-carboxamide | CAS#:5334-31-6. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Efficient Synthesis Protocols for 3-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., substituted analogues targeting CDK, p38 MAPK) and agrochemicals. While various synthetic routes exist, many suffer from poor regioselectivity, harsh conditions, or low atom economy.

This Application Note details a strategic, convergent synthesis prioritizing high yield, operational simplicity, and scalability. We utilize the Enaminone Route , which offers superior regiocontrol compared to direct hydrazine condensation with


-keto esters. The protocol is divided into three modules: Precursor Assembly, Cyclization, and Amidation.

Retrosynthetic Analysis

To design the most efficient pathway, we deconstruct the target molecule. The amide functionality is best installed late-stage to allow for divergent synthesis (e.g., creating library analogues). The pyrazole core is constructed via a [3+2] cyclocondensation strategy.

Retrosynthesis Target 3-phenyl-1H-pyrazole-4-carboxamide Acid 3-phenyl-1H-pyrazole-4-carboxylic acid Target->Acid Amidation Ester Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Acid->Ester Hydrolysis Enamine Enaminone Intermediate (Ethyl 2-benzoyl-3-(dimethylamino)acrylate) Ester->Enamine Cyclization (N2H4) SM Ethyl benzoylacetate + DMF-DMA Enamine->SM Condensation

Figure 1: Retrosynthetic disassembly of the target showing the Enaminone Strategy.

Detailed Experimental Protocols

Module A: Formation of the Pyrazole Core

Rationale: Direct reaction of ethyl benzoylacetate with hydrazine often yields a mixture of pyrazolone and pyrazole isomers. Converting the methylene group to a dimethylaminomethylene moiety (enaminone) using DMF-DMA blocks the active methylene, forcing the hydrazine to react exclusively at the carbonyls/enamine carbons, ensuring the formation of the desired 3-phenyl-1H-pyrazole-4-carboxylate.

Step 1: Synthesis of Ethyl 2-benzoyl-3-(dimethylamino)acrylate
  • Reagents: Ethyl benzoylacetate (1.0 equiv),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).
    
  • Solvent: Toluene (or neat).

  • Conditions: Reflux (

    
    ), 3–5 hours.
    

Protocol:

  • Charge a round-bottom flask with Ethyl benzoylacetate (19.2 g, 100 mmol) and Toluene (100 mL).

  • Add DMF-DMA (14.3 g, 120 mmol) dropwise over 10 minutes.

  • Heat the mixture to reflux. Monitor by TLC (EtOAc/Hexane 1:1). The spot for the starting

    
    -keto ester will disappear, replaced by a lower Rf yellow spot (enaminone).
    
  • Workup: Concentrate the reaction mixture in vacuo to remove toluene and methanol byproduct. The residue is typically a yellow/orange oil or solid that can be used directly in the next step without further purification.

    • Expert Note: High purity of this intermediate is critical for the color of the final product. If the oil is dark, pass through a short silica plug.

Step 2: Cyclization to Ethyl 3-phenyl-1H-pyrazole-4-carboxylate
  • Reagents: Enaminone intermediate (from Step 1), Hydrazine hydrate (

    
     or 
    
    
    
    , 1.5 equiv).
  • Solvent: Ethanol (absolute).[1][2]

  • Conditions: Room Temperature to Reflux.

Protocol:

  • Dissolve the crude enaminone in Ethanol (150 mL).

  • Cool the solution to

    
     in an ice bath (exothermic reaction).
    
  • Add Hydrazine hydrate (7.5 g, 150 mmol) dropwise.

  • Allow to warm to room temperature and stir for 1 hour. Then, reflux for 2 hours to ensure complete cyclization.

  • Workup: Cool to room temperature. The product often crystallizes out. If not, concentrate to

    
     volume and add ice-cold water.
    
  • Filter the white/off-white solid, wash with cold water (

    
    ) and hexanes. Dry under vacuum.[3]
    
    • Typical Yield: 85–92% (over 2 steps).

    • Characterization:

      
       (DMSO-
      
      
      
      ) should show a singlet at
      
      
      (pyrazole C5-H) and broad singlet
      
      
      (NH).
Module B: Conversion to Carboxamide

Rationale: While direct aminolysis of esters with ammonia is possible, it often requires high pressure (autoclave) and long reaction times for electron-rich heterocycles. The Acid Chloride Route is selected here for its reliability, speed, and ability to produce high-purity primary amides without specialized pressure equipment.

Step 3: Hydrolysis to 3-phenyl-1H-pyrazole-4-carboxylic acid
  • Suspend the ester (10 g, 46 mmol) in Ethanol (50 mL) and Water (50 mL).

  • Add NaOH (3.7 g, 92 mmol, 2.0 equiv).

  • Reflux for 2 hours (solution becomes clear).

  • Cool and acidify with

    
     to pH 2–3.
    
  • Filter the precipitated acid, wash with water, and dry. Yield: >95%.

Step 4: Amidation via Acid Chloride
  • Reagents: Thionyl Chloride (

    
    ), Ammonium Hydroxide (
    
    
    
    ) or Ammonia gas.
  • Solvent: Toluene (for

    
     step), THF/DCM (for amidation).
    

Protocol:

  • Activation: Suspend the carboxylic acid (5.0 g, 26.5 mmol) in Toluene (50 mL). Add Thionyl Chloride (6.3 g, 53 mmol) and a catalytic drop of DMF.

  • Heat to

    
     for 2 hours. Gas evolution (
    
    
    
    ) will cease when complete.
  • Concentrate in vacuo to remove excess

    
     and Toluene. Re-dissolve the crude acid chloride in dry DCM (50 mL).
    
  • Amidation: Cool the DCM solution to

    
    .
    
  • Slowly add Ammonium Hydroxide (

    
     aq, 20 mL) or bubble 
    
    
    
    gas through the solution for 15 minutes.
    • Alternative: Add a solution of

      
       Ammonia in Dioxane (excess) if anhydrous conditions are preferred.
      
  • Stir at

    
     for 30 minutes, then warm to RT.
    
  • Workup: The product often precipitates. Filter the solid. If soluble, wash the organic layer with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or Methanol.

Process Logic & Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: Ethyl Benzoylacetate Step1 Step 1: Enaminone Formation (DMF-DMA, Reflux) Start->Step1 Check1 QC: Is intermediate yellow/orange? Step1->Check1 Check1->Step1 No (Reprocess/Purify) Step2 Step 2: Cyclization (N2H4·H2O, EtOH) Check1->Step2 Yes Step3 Step 3: Hydrolysis (NaOH, Reflux) Step2->Step3 Step4 Step 4: Activation (SOCl2, cat. DMF) Step3->Step4 Step5 Step 5: Amidation (NH4OH, 0°C) Step4->Step5 Final Product: 3-phenyl-1H-pyrazole-4-carboxamide Step5->Final

Figure 2: Step-by-step workflow for the synthesis of 3-phenyl-1H-pyrazole-4-carboxamide.

Quantitative Data Summary

ParameterStep 1 (Enamine)Step 2 (Cyclization)Step 3 (Hydrolysis)Step 4 (Amidation)
Reagent Stoichiometry 1.2 eq DMF-DMA1.5 eq

2.0 eq NaOH2.0 eq

Temperature




Reaction Time 3–5 h3 h2 h2 h (act) + 1 h (amid)
Typical Yield Quant. (Crude)85–92%95–98%80–90%
Purification None neededCrystallizationAcid-Base pptRecrystallization

Expertise & Troubleshooting

Regioselectivity & Tautomerism

The product exists in tautomeric equilibrium (


-pyrazole vs 

-pyrazole). In solution (NMR), the NH proton is often broad and may not be visible if wet DMSO is used.
  • Issue: Formation of 1,5-diphenyl isomer (if phenylhydrazine were used).

  • Solution: Using Hydrazine Hydrate ensures the N-unsubstituted pyrazole. The steric bulk of the phenyl group at position 3 (derived from the benzoyl moiety) naturally favors the formation of the 3-phenyl-4-carboxylate over the 5-phenyl isomer due to the mechanism of the enaminone cyclization.

Amidation Pitfalls
  • Issue: Formation of nitrile (

    
    ) instead of amide.
    
  • Cause: Overheating the primary amide with excess thionyl chloride can sometimes lead to dehydration.

  • Prevention: Ensure the activation step (Acid

    
     Acid Chloride) is complete by monitoring gas evolution, then remove all
    
    
    
    under vacuum before adding ammonia. Keep the amidation step cold (
    
    
    ).
Green Chemistry Alternative

For a "greener" profile avoiding


, use CDI (1,1'-Carbonyldiimidazole) :
  • Dissolve Acid in DMF/THF.

  • Add CDI (1.1 equiv), stir 1h at RT (activates acid to imidazolide).

  • Add Ammonium Acetate (solid, 3 equiv) or bubble ammonia.

  • Stir overnight. Yields are typically comparable, though workup requires more water washing to remove imidazole.

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, vol. 41, no. 6, 2004.

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, vol. 61, no. 10, 1939.[4] (Foundational reference for Enaminone chemistry).

  • Frizzo, C. P., et al. "One-pot synthesis of 3-substituted-1H-pyrazole-4-carboxylates." Tetrahedron Letters, vol. 50, no. 16, 2009.

  • Sigma-Aldrich. "3-Phenyl-1H-pyrazole-4-carboxylic acid Product Page." (For physical property verification).

Sources

Strategic Synthesis and Mechanistic Insights: Pyrazole-4-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Audience: Medicinal Chemists, Process Development Scientists.

The pyrazole-4-carboxamide motif is a privileged pharmacophore in modern drug discovery, serving as the structural core for blockbuster kinase inhibitors (e.g., Ruxolitinib, Asciminib) and next-generation SDHI fungicides (e.g., Fluxapyroxad, Isopyrazam). Its planar geometry, high dipole moment, and capacity for hydrogen bonding make it an ideal scaffold for directing substituents into specific protein binding pockets.

This application note moves beyond basic textbook synthesis. We focus on the convergent enaminone route , a method preferred in high-value synthesis for its modularity and reduced steric sensitivity compared to classical Knorr condensation. We conclude with a high-fidelity HATU-mediated amidation protocol, ensuring the preservation of chiral centers in complex amine partners.

Mechanistic Deep Dive: The Enaminone Route

The Chemical Logic

The most robust method for constructing the pyrazole-4-carboxylate core involves the cyclocondensation of an enaminone (specifically an ethyl 2-(ethoxymethylene)-3-oxobutanoate derivative) with a hydrazine.[1]

Unlike the reaction of 1,3-diketones (which often yields difficult-to-separate 1,3- and 1,5-regioisomers), the enaminone precursor polarizes the molecule, directing the nucleophilic attack more predictably.

Step-by-Step Reaction Mechanism

The reaction proceeds via a Michael-addition / Elimination / Cyclocondensation cascade:

  • Activation: The enaminone acts as a push-pull system. The dimethylamino group donates electron density, making the

    
    -carbon susceptible to nucleophilic attack, while the ester and ketone groups withdraw density.
    
  • Michael Addition (Regioselectivity Determining Step): The primary amine of the hydrazine (the harder nucleophile) attacks the

    
    -carbon of the enaminone.
    
  • Elimination: The dimethylamine moiety is eliminated, forming a hydrazone-like intermediate.

  • Cyclization: The secondary nitrogen of the hydrazine attacks the ketone carbonyl (not the ester, due to higher electrophilicity of the ketone).

  • Aromatization: Loss of water drives the formation of the aromatic pyrazole ring.

Mechanistic Pathway Visualization

PyrazoleMechanism Enaminone Enaminone Precursor (Electrophilic u03b2-Carbon) Intermediate_A Intermediate A: Michael Adduct Enaminone->Intermediate_A Nucleophilic Attack Hydrazine Substituted Hydrazine (Nucleophile) Hydrazine->Intermediate_A Intermediate_B Intermediate B: Elimination of HNMe2 Intermediate_A->Intermediate_B - HNMe2 Cyclization Intramolecular Cyclization Intermediate_B->Cyclization C=O Attack Product Pyrazole-4-Carboxylate (Aromatic Core) Cyclization->Product - H2O

Figure 1: Mechanistic cascade of the enaminone-hydrazine cyclocondensation. The regiochemistry is largely dictated by the initial attack on the enaminone


-carbon.

Detailed Experimental Protocols

Phase A: Synthesis of the Pyrazole Core

Objective: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Rationale: The trifluoromethyl group is selected as a model for "difficult" electronic substrates common in medicinal chemistry.

Reagents & Equipment[2][3]
  • Substrate: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

  • Reagent: Triethyl orthoformate (1.5 eq) & Acetic anhydride (2.0 eq) [In situ enaminone formation variant]

  • Cyclization Agent: Methylhydrazine (1.1 eq)

  • Solvent: Ethanol (Absolute)

  • Control: Temperature probe, Reflux condenser.

Protocol Steps
  • Enol Ether Formation: In a round-bottom flask, combine Ethyl 4,4,4-trifluoro-3-oxobutanoate, triethyl orthoformate, and acetic anhydride. Reflux at 110°C for 4 hours.

    • Checkpoint: Monitor by TLC/LCMS for the disappearance of the starting ketoester. The intermediate is an ethoxymethylene derivative.

    • Note: Evaporate volatiles under reduced pressure to obtain the crude intermediate.

  • Cyclization: Dissolve the crude intermediate in absolute ethanol (0.5 M concentration).

  • Addition: Cool to 0°C. Add Methylhydrazine dropwise over 15 minutes.

    • Mechanistic Insight: Low temperature favors the kinetic control, minimizing side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to reflux for 1 hour to ensure complete aromatization.

  • Workup: Concentrate in vacuo. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Phase B: Saponification (Ester Hydrolysis)
  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH·H₂O (2.5 eq). Stir at RT for 4–12 hours.

  • Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid usually precipitates. Filter and dry.

Phase C: High-Fidelity Amidation (HATU Protocol)

Objective: Coupling of Pyrazole-4-carboxylic acid with a complex amine. Why HATU? Unlike acid chlorides (SOCl₂ method), HATU prevents racemization of chiral amines and tolerates acid-sensitive functional groups.

Protocol Steps
  • Activation: Dissolve Pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 eq). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 eq). The solution typically turns yellow. Stir for 10–20 minutes to form the active O-At ester.

  • Amine Addition: Add the target Amine (1.1 eq).

  • Reaction: Stir at RT for 2–12 hours.

    • Validation: Monitor by LCMS.[2] The peak for the active ester (M+ mass of intermediate) should disappear.

  • Workup: Dilute with EtOAc. Wash thoroughly with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

    • Brine (5x) (critical to remove DMF).

  • Isolation: Dry (MgSO₄) and concentrate.

Workflow Visualization

Workflow Step1 Phase A: Ring Construction (Enaminone + Hydrazine) Step2 Phase B: Saponification (LiOH Hydrolysis) Step1->Step2 Isolated Ester Step3 Phase C: Amidation (HATU Activation) Step2->Step3 Carboxylic Acid QC QC Checkpoint: NMR (Regiochemistry) LCMS (Purity) Step3->QC Final Scaffold

Figure 2: Operational workflow for the synthesis of Pyrazole-4-carboxamides.

Critical Control Points & Troubleshooting

Regioselectivity (The 1,3 vs. 1,5 Problem)

When using substituted hydrazines (


), two isomers are possible.
  • Electronic Control: In fluoro-alkyl substrates, the hydrazine terminal nitrogen (more nucleophilic) attacks the

    
    -carbon.
    
  • Solvent Effect: Recent literature suggests using fluorinated alcohols (TFE or HFIP) can drastically improve regioselectivity ratios (up to 99:1) compared to ethanol [1].

Coupling Reagent Selection Matrix
ReagentCostReactivityRacemization RiskRecommended Use Case
SOCl₂ / (COCl)₂ LowVery HighHighSimple, achiral amines; Scale-up (>100g).
EDC / HOBt MediumModerateLowStandard synthesis; Water-soluble byproduct.
HATU HighHighVery LowPrecious intermediates; Chiral amines; Sterically hindered acids.
T3P MediumHighVery LowScalable; Easy workup (water soluble).

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: Molecules (MDPI). URL:[Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Source: Molecular Diversity (Springer/NIH). URL:[Link]

  • Amide Synthesis Protocols (HATU Usage). Source: Fisher Scientific / Thermo Fisher. URL:[Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in various kinase inhibitors (e.g., FGFR, p38 MAPK) and anti-inflammatory agents. Traditional thermal synthesis of this moiety often suffers from prolonged reaction times (24–48 hours), variable yields due to incomplete cyclization, and difficult purification profiles.

This Application Note details an optimized, scalable protocol for the synthesis of 3-phenyl-1H-pyrazole-4-carboxamide utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the dielectric heating properties of polar solvents, this protocol reduces total synthesis time from days to under one hour while significantly improving the impurity profile.

Key Advantages of this Protocol
  • Energy Efficiency: 95% reduction in energy consumption compared to reflux methods.

  • Atom Economy: Optimized two-step sequence minimizing solvent waste.

  • Purity: Kinetic trapping of the pyrazole ring prevents the formation of uncyclized hydrazone intermediates common in thermal methods.

Mechanistic Insight & Reaction Design

To ensure robustness, we utilize a modified Knorr-type synthesis followed by a nucleophilic acyl substitution . This route is preferred over direct condensation of hydrazines with


-keto amides due to the commercial availability and stability of the ester precursors.
The Synthetic Pathway[1][2][3][4][5][6][7][8]
  • Enaminone Formation: Reaction of ethyl benzoylacetate with

    
    -dimethylformamide dimethyl acetal (DMF-DMA). The microwave irradiation accelerates the elimination of methanol, driving the equilibrium toward the enaminone.
    
  • Heterocyclization: Regioselective attack by hydrazine hydrate. The "superheating" effect of the microwave in ethanol ensures rapid closure of the 5-membered ring.

  • Amidation: Direct aminolysis of the ester using methanolic ammonia in a sealed vessel.

ReactionMechanism Start Ethyl benzoylacetate Inter1 Enaminone Intermediate Start->Inter1 MW, 120°C 5 min Reagent1 DMF-DMA (C1 Synthon) Reagent1->Inter1 Ester Ethyl 3-phenyl-1H- pyrazole-4-carboxylate Inter1->Ester MW, 140°C 10 min Reagent2 Hydrazine Hydrate Reagent2->Ester Product 3-phenyl-1H-pyrazole- 4-carboxamide Ester->Product MW, 100°C 20 min Reagent3 NH3 / MeOH (Pressure) Reagent3->Product

Caption: Step-wise synthetic pathway leveraging microwave irradiation for kinetic acceleration at each stage.

Experimental Protocol

Equipment & Reagents[1][2][4][5][9][10][11][12]
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of handling 20 bar pressure.

  • Vials: 10–20 mL heavy-walled microwave glass vials with crimp/snap caps and PTFE-lined septa.

  • Reagents: Ethyl benzoylacetate (>98%), DMF-DMA, Hydrazine hydrate (50-60%), Ammonia (7N in Methanol).

Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Rationale: We isolate the ester intermediate to prevent the formation of hydrazides, which can occur if hydrazine competes with ammonia in a one-pot scenario.

  • Charge: In a 20 mL microwave vial, dissolve Ethyl benzoylacetate (1.92 g, 10 mmol) in DMF-DMA (1.5 mL, 11 mmol). No additional solvent is required as DMF-DMA acts as both reagent and solvent.

  • Irradiation (Enaminone): Seal and heat at 120°C for 5 minutes (High Absorption).

    • Note: The pressure will rise slightly due to MeOH release.

  • Addition: Decap carefully after cooling. Add Ethanol (10 mL) and Hydrazine Hydrate (0.6 mL, 12 mmol).

  • Irradiation (Cyclization): Reseal. Heat at 140°C for 10 minutes .

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, pour into ice water (50 mL). Filter the white solid, wash with cold water, and dry.

    • Expected Yield: 90-95%

    • Checkpoint: 1H NMR should show the disappearance of the dimethylamino signals and the appearance of the pyrazole singlet (~8.3 ppm).

Step 2: Microwave-Assisted Aminolysis (Amidation)

Rationale: Classical amide synthesis from esters requires high temperatures or strong bases (e.g., NaOMe). Microwave heating allows the use of simple methanolic ammonia by safely accessing temperatures well above the solvent's boiling point in a pressurized vessel.

  • Charge: Place the Pyrazole Ester (1.08 g, 5 mmol) from Step 1 into a fresh 10 mL microwave vial.

  • Solvent: Add 7N Ammonia in Methanol (6 mL). Add a magnetic stir bar.

  • Seal: Crimp the cap tightly. Safety Warning: This reaction generates significant pressure (approx 6-9 bar).

  • Irradiation: Heat at 100°C for 20 minutes .

    • Parameter Control: Set a pressure limit of 15 bar on the instrument.

  • Workup: Cool the vial to <30°C before opening. Vent carefully in a fume hood.

  • Purification: Concentrate the solvent to half volume under reduced pressure. Add diethyl ether (10 mL) to induce crystallization. Filter the solid.

    • Characterization: 3-phenyl-1H-pyrazole-4-carboxamide. White solid.[1]

Data Analysis & Validation

Thermal vs. Microwave Comparison

The following table illustrates the efficiency gains verified during internal validation runs.

MetricThermal Reflux (Conventional)Microwave Protocol (This Guide)Improvement Factor
Total Reaction Time 28 Hours35 Minutes48x Faster
Overall Yield 58%85%1.4x Higher
Solvent Usage ~150 mL (multiple steps)16 mLGreen Chemistry
Purification Column ChromatographyFiltration / RecrystallizationWorkflow Efficiency
Troubleshooting Guide
  • Issue: Low yield in Step 2.

    • Root Cause:[2][3][4][1][5][6] Ammonia gas leakage during heating.

    • Solution: Ensure the vial septum is unpunctured before heating. Use a fresh crimp cap.

  • Issue: Formation of "sticky" polymer in Step 1.

    • Root Cause:[2][3][4][1][5][6] Overheating of DMF-DMA.

    • Solution: Adhere strictly to 120°C; do not exceed 150°C in the first stage.

Workflow Visualization

The following diagram outlines the operational workflow for the laboratory execution of this protocol.

Workflow Start Weigh Reagents (Ethyl benzoylacetate) Step1 MW Reaction 1: Enaminone Formation (120°C, 5 min) Start->Step1 Add Add Hydrazine + EtOH Step1->Add Step2 MW Reaction 2: Cyclization (140°C, 10 min) Add->Step2 Isolate Isolate Ester (Precipitation) Step2->Isolate Step3 MW Reaction 3: Amidation (NH3/MeOH) (100°C, 20 min) Isolate->Step3 Final Final Product: Carboxamide Step3->Final

Caption: Operational workflow for the two-stage microwave synthesis protocol.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011).[7] Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657–6669.[7] [Link]

  • Menozzi, G., Mosti, L., & Schenone, P. (1987). Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Journal of Heterocyclic Chemistry, 24(6), 1669–1675. [Link]

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019).[8] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.[8] [Link]

  • Cheng, H., Wu, Q., Han, F., & Yang, G. (2014).[3] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[3] Chinese Chemical Letters, 25(7), 1001-1005. [Link]

Sources

A Robust, Validated RP-HPLC Method for the Quantification of 3-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-phenyl-1H-pyrazole-4-carboxamide. Pyrazole derivatives are significant scaffolds in medicinal chemistry, necessitating reliable analytical methods for quality control, stability testing, and pharmacokinetic studies.[1] This document moves beyond a simple protocol, offering a detailed rationale for each step of the method development process, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines.[2][3] It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible HPLC method for this class of compounds.

Introduction and Analytical Target Profile (ATP)

The pyrazole ring is a foundational structure in many biologically active compounds, exhibiting a wide range of therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] 3-phenyl-1H-pyrazole-4-carboxamide, the target analyte, combines the pyrazole core with a phenyl group and a carboxamide moiety. This structure presents specific analytical challenges, including the need to control pH to ensure consistent ionization and the potential for interactions with residual silanols on silica-based stationary phases.

Before method development begins, it is critical to define the method's objective through an Analytical Target Profile (ATP), a concept emphasized in the latest ICH Q14 guidelines.[2]

Analytical Target Profile (ATP): To develop and validate a precise, accurate, and robust RP-HPLC method for the quantification of 3-phenyl-1H-pyrazole-4-carboxamide in a drug substance. The method must be able to separate the main component from potential process impurities and degradation products and be suitable for routine quality control analysis.

Analyte Characterization and Rationale for Initial Conditions

A successful HPLC method is built on a fundamental understanding of the analyte's physicochemical properties. The structure of 3-phenyl-1H-pyrazole-4-carboxamide guides our initial choices.

  • Hydrophobicity: The presence of the phenyl group imparts significant hydrophobicity, making reversed-phase chromatography the ideal separation mode. A C18 (octadecylsilane) stationary phase is the logical starting point due to its strong hydrophobic retention mechanism.

  • Polarity and Ionization: The pyrazole ring contains nitrogen atoms, and the carboxamide group can participate in hydrogen bonding. The ionization state of the molecule is influenced by the mobile phase pH, which in turn dramatically affects retention and peak shape.[4] Therefore, using a buffered mobile phase is non-negotiable for method robustness.

  • UV Absorbance: Aromatic systems like the phenyl and pyrazole rings are strong chromophores, making UV detection a suitable choice. While specific UV maxima for this exact molecule are not readily published, related pyrazole structures show strong absorbance in the 200-350 nm range.[5][6][7][8] A photodiode array (PDA) detector is highly recommended during development to scan the peak and determine the optimal wavelength (λmax) for maximum sensitivity and specificity.

Based on this analysis, the following initial parameters were selected.

ParameterInitial ConditionRationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmIndustry standard for reversed-phase; provides good retention for the hydrophobic phenyl group.
Mobile Phase A 0.1% Formic Acid in WaterProvides a buffered, acidic pH (~2.7) to ensure consistent protonation of the analyte, leading to sharper peaks and stable retention. MS-compatible.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with low viscosity and good UV transparency.[4]
Detector PDA/UV Detector @ 230 nmInitial wavelength selected based on typical absorbance for similar structures. A PDA scan will be used to confirm the λmax.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[5]
Column Temperature 30 °CSlightly elevated temperature to improve efficiency and reduce viscosity, leading to lower backpressure.[9]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

Method Development and Optimization Workflow

The development process is a systematic progression from initial screening to a fully optimized and validated method. This workflow ensures that the final method is fit for its intended purpose.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Verification Analyte Analyte Characterization (pKa, logP, UV Scan) ATP Define Analytical Target Profile (ATP) Analyte->ATP Initial Select Initial Conditions (Column, Mobile Phase) ATP->Initial Scouting Gradient Scouting Runs (Broad to Narrow) Initial->Scouting Execute Optimization Method Optimization (pH, Temp, Gradient Slope) Scouting->Optimization Refine Validation Method Validation (ICH Q2(R2) Guidelines) Optimization->Validation Finalize SST Define System Suitability Criteria Validation->SST Implement

Caption: Overall HPLC Method Development Workflow.

Protocol 1: Initial Gradient Scouting

Objective: To determine the approximate organic solvent concentration required to elute the analyte and to assess the initial separation from any impurities.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Prepare Sample: Prepare a ~0.1 mg/mL solution of 3-phenyl-1H-pyrazole-4-carboxamide in a 50:50 mixture of Mobile Phase A and B.

  • Set Up HPLC System: Use the initial conditions listed in the table above.

  • Perform a Broad Gradient Run:

    • Time (min) | %B

    • 0.0 | 5

    • 20.0 | 95

    • 25.0 | 95

    • 25.1 | 5

    • 30.0 | 5

  • Analyze Results: Observe the retention time (tR) of the main peak. This provides the basis for designing a more focused gradient for optimization.

Protocol 2: Method Optimization

Objective: To fine-tune the chromatographic parameters to achieve optimal peak shape, resolution, and analysis time.

  • Adjust Gradient Slope: Based on the scouting run, design a shallower gradient around the elution percentage of the analyte. For example, if the analyte eluted at 12 minutes in the scouting run (corresponding to ~50% B), a new gradient could be 30% to 70% B over 15 minutes.

  • Evaluate Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity, especially with aromatic compounds, due to its hydrogen bonding capabilities.[4] Perform an identical gradient run with methanol replacing acetonitrile to see if peak shape or resolution of impurities improves.

  • Optimize Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C). Higher temperatures can improve peak efficiency but may affect the stability of the analyte or column.

  • Finalize Method: Select the combination of parameters that best meets the ATP.

G box box Start Analyze Initial Chromatogram Tailing Peak Tailing? Start->Tailing Resolution Poor Resolution? Tailing->Resolution No Tailing_Yes Adjust pH Change Column Tailing->Tailing_Yes Yes Time Run Time Too Long? Resolution->Time No Resolution_Yes Adjust Gradient Slope Change Organic Modifier Resolution->Resolution_Yes Yes Final Method Optimized Time->Final No Time_Yes Increase Flow Rate Steepen Gradient Time->Time_Yes Yes Tailing_Yes->Resolution Resolution_Yes->Time Time_Yes->Final

Caption: Logic diagram for systematic method optimization.

Final Optimized Method and System Suitability

The optimization process resulted in the following final chromatographic conditions.

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 35% B to 65% B over 12 min, hold at 65% for 2 min, return to 35%
Flow Rate 1.2 mL/min
Temperature 35 °C
Detector PDA at λmax 254 nm
Injection Volume 5 µL
Run Time 18 minutes
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is achieved by injecting a standard solution multiple times (typically n=5 or 6).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.

Method Validation Protocol (ICH Q2(R2))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[10] The following experiments must be conducted and documented according to ICH Q2(R2) guidelines.[11]

Protocol 3: Performing Method Validation
  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), and the analyte.

    • Spike the analyte with known impurities or degradation products.

    • Goal: Ensure that the blank and placebo do not produce any interfering peaks at the retention time of the analyte and that the analyte peak is resolved from all other peaks.

  • Linearity:

    • Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (as Recovery):

    • Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo or blank matrix with a known amount of analyte.

    • Prepare each level in triplicate (total of 9 samples).

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% with an RSD ≤ 2.0% at each level.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0% for both studies.[3]

  • Range:

    • The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper limits of the concentration range.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Systematically introduce small, deliberate variations to the method parameters (e.g., ±2°C in temperature, ±0.1 units of pH, ±5% in organic composition, ±0.1 mL/min in flow rate).

    • Analyze the effect on retention time and peak area.

    • Goal: Demonstrate that the method is reliable during normal use and is not significantly affected by minor variations.[5]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.No interference at analyte tR; Peak purity > 990.
Linearity Proves a direct relationship between concentration and response.r² ≥ 0.999
Range The interval of acceptable precision and accuracy.80% - 120% of target concentration.
Accuracy Closeness of the measured value to the true value.98.0% - 102.0% recovery.
Precision (%RSD) Agreement between a series of measurements.Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%.
LOD / LOQ Lowest amount detectable / quantifiable.S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ).
Robustness Capacity to remain unaffected by small variations.SST parameters must pass under all varied conditions.

Troubleshooting Common Issues

Even robust methods can encounter problems. A systematic approach is key to resolving them.

IssuePotential Cause(s)Recommended Action(s)
High Backpressure Blockage in guard column, column frit, or tubing.[12]Reverse flush the column; replace the guard column or in-line filter; filter all samples.[13]
Peak Tailing Secondary interactions with active silanols; incorrect mobile phase pH; column void.[14]Ensure mobile phase pH is at least 2 units away from analyte pKa; use a column with better end-capping; replace the column.
Retention Time Drift Inconsistent mobile phase preparation; poor column equilibration; temperature fluctuations.[15]Prepare fresh mobile phase; ensure adequate equilibration time between runs; use a column oven.
Baseline Noise/Drift Contaminated mobile phase; air bubbles in the pump or detector; detector lamp failing.[14]Degas mobile phase thoroughly; purge the pump; check detector lamp energy.[12]

Conclusion

This application note outlines a systematic and scientifically justified approach to developing a robust RP-HPLC method for the quantification of 3-phenyl-1H-pyrazole-4-carboxamide. By beginning with an understanding of the analyte's properties and following a logical progression through scouting, optimization, and full ICH-compliant validation, a reliable method suitable for routine quality control was established. This detailed guide serves as a template for developing similar methods for other pyrazole-based active pharmaceutical ingredients.

References

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting . IJRPR. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . International Journal of ChemTech Applications. [Link]

  • Validation of Analytical Procedures Q2(R2) . ICH. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems . Phenomenex. [Link]

  • Troubleshooting Common HPLC Issues . Labcompare. [Link]

  • HPLC Troubleshooting Guide . SCION Instruments. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative . R Discovery. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative . ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole . Journal of Chemical and Pharmaceutical Research. [Link]

  • UV spectra of all synthesized pyrazoles (3 a–3 j) . ResearchGate. [Link]

  • Reversed Phase HPLC Method Development . Phenomenex. [Link]

Sources

Application Note: Preparation of 3-phenyl-1H-pyrazole-4-carboxamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous, field-validated protocol for the synthesis, purification, and biological preparation of 3-phenyl-1H-pyrazole-4-carboxamide . While pyrazole scaffolds are ubiquitous in medicinal chemistry—acting as core pharmacophores for kinase inhibitors (e.g., Aurora-A), antifungal agents, and GPCR ligands—their utility in biological assays is often compromised by trace synthetic impurities or improper solubilization. This guide outlines a high-fidelity synthetic route via the Claisen-Schmidt/DMF-DMA condensation pathway, followed by a robust amidation strategy. It concludes with a standardized protocol for generating "Bio-Assay Ready" DMSO stocks, ensuring data reproducibility in high-throughput screening (HTS) and enzymatic assays.

Introduction & Retrosynthetic Analysis

The 3-phenyl-1H-pyrazole-4-carboxamide moiety is a privileged structure in drug discovery. The carboxamide group at position 4 often serves as a critical hydrogen bond donor/acceptor in ATP-binding pockets of kinases, while the phenyl ring provides necessary hydrophobic interactions.

To ensure the highest purity and scalability, we avoid the Vilsmeier-Haack formylation of hydrazones due to the formation of difficult-to-remove phosphorous byproducts. Instead, we utilize a convergent synthesis starting from ethyl benzoylacetate. This route allows for the facile introduction of the C4-carbon functionality prior to ring closure.

Retrosynthetic Logic
  • Target: 3-phenyl-1H-pyrazole-4-carboxamide.

  • Disconnection (Amide): Derived from 3-phenyl-1H-pyrazole-4-carboxylic acid via an acid chloride intermediate. Direct ammonolysis of the ester is often sluggish due to the electron-rich nature of the pyrazole ring.

  • Disconnection (Heterocycle): The pyrazole ring is constructed via the cyclization of ethyl 2-benzoyl-3-(dimethylamino)acrylate with hydrazine hydrate .

  • Starting Material: Ethyl benzoylacetate and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

Experimental Protocol: Chemical Synthesis

Phase 1: Synthesis of the Pyrazole Core

Objective: Synthesize Ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Step 1.1: Enaminone Formation
  • Reagents: Ethyl benzoylacetate (19.2 g, 100 mmol), DMF-DMA (14.3 g, 120 mmol).

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Charge ethyl benzoylacetate and Toluene (100 mL) into a 250 mL round-bottom flask equipped with a reflux condenser.

    • Add DMF-DMA dropwise over 10 minutes.

    • Heat to reflux (110°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, yielding a lower Rf yellow spot (Enaminone).

    • Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The residue (Ethyl 2-benzoyl-3-(dimethylamino)acrylate) is an orange/red oil which is used directly without further purification.

Step 1.2: Cyclization
  • Reagents: Crude Enaminone (from Step 1.1), Hydrazine hydrate (80% aq., 7.5 g, ~120 mmol).

  • Solvent: Ethanol (Absolute, 150 mL).

  • Procedure:

    • Dissolve the crude enaminone in Ethanol.

    • Cool to 0°C in an ice bath.

    • Add Hydrazine hydrate dropwise (Exothermic reaction).

    • Allow to warm to Room Temperature (RT) and stir for 1 hour. Then reflux for 2 hours to ensure complete cyclization.

    • Cool to RT. The product often precipitates.[1] If not, concentrate to ~50 mL and pour into ice water (200 mL).

    • Filter the white solid, wash with cold water, and dry.

    • Yield: ~18-20 g (85-90%).

Phase 2: Functional Group Transformation (Acid to Amide)

Objective: Convert the ester to the primary carboxamide.

Step 2.1: Hydrolysis
  • Reagents: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (10 g), NaOH (2M aq., 50 mL).

  • Solvent: Ethanol (50 mL).

  • Procedure:

    • Reflux the ester in EtOH/NaOH for 4 hours.

    • Cool and evaporate Ethanol.

    • Acidify the aqueous residue with 1M HCl to pH 2.

    • Filter the precipitate (3-phenyl-1H-pyrazole-4-carboxylic acid). Recrystallize from Ethanol/Water if necessary.

Step 2.2: Acid Chloride Formation & Amidation
  • Reagents: Carboxylic Acid (5 g), Thionyl Chloride (SOCl2, 15 mL), Ammonium Hydroxide (28% NH3, 50 mL).

  • Procedure:

    • Activation: Reflux the Carboxylic Acid in neat Thionyl Chloride for 2 hours. (Caution: HCl and SO2 gas evolution).

    • Evaporate excess SOCl2 in vacuo to dryness. Co-evaporate with Toluene (2x) to remove traces of SOCl2.

    • Amidation: Dissolve the crude acid chloride in anhydrous THF (20 mL).

    • Add this solution dropwise to a stirred, cooled (0°C) solution of Ammonium Hydroxide (50 mL).

    • Stir for 30 minutes. The product will precipitate.[1]

    • Filter, wash with water, and dry.

Purification & Characterization

For biological assays, purity >98% is mandatory to avoid "off-target" effects caused by synthetic precursors.

Purification Protocol
  • Recrystallization: Dissolve the crude amide in boiling Ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

  • Wash: Wash crystals with cold diethyl ether to remove lipophilic impurities.

Characterization Data (Expected)
  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.2 (br s, 1H, NH of pyrazole).

    • δ 8.2 (s, 1H, C5-H).

    • δ 7.6-7.8 (m, 2H, Phenyl).[2]

    • δ 7.3-7.5 (m, 3H, Phenyl).

    • δ 7.1 (br s, 2H, CONH2).

  • LC-MS: [M+H]+ = 188.2.

Preparation for Biological Assays[1]

This section details the conversion of the solid powder into a stable, assay-ready solution.

Solubility Profile
SolventSolubility (mg/mL)Suitability for Bio-Assay
DMSO > 50 mg/mLHigh (Standard Stock)
Ethanol ~ 10 mg/mLModerate (Evaporation risk)
Water < 0.1 mg/mLLow (Precipitation risk)
PBS < 0.1 mg/mLLow
Protocol: Generating 10 mM DMSO Stock
  • Weighing: Weigh exactly 1.87 mg of 3-phenyl-1H-pyrazole-4-carboxamide.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma grade).

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes at RT to ensure breakdown of micro-aggregates.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation). Store at -20°C.

    • Stability: Stable for 6 months at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Serial Dilution Strategy (for IC50)

Do not dilute directly into aqueous buffer from the 10 mM stock, as this often causes "crash-out" (precipitation).

  • Step 1: Perform serial dilutions in 100% DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM).

  • Step 2: Transfer these DMSO solutions into the assay buffer (e.g., 1:100 dilution) to achieve final assay concentrations (e.g., 100 µM -> 10 µM -> 1 µM) with a constant final DMSO concentration (e.g., 1%).

Visual Workflows

Synthesis Workflow

Synthesis Start Ethyl Benzoylacetate Step1 Reaction with DMF-DMA (Toluene, Reflux) Start->Step1 Inter1 Enaminone Intermediate Step1->Inter1 Step2 Cyclization with Hydrazine (EtOH, Reflux) Inter1->Step2 Ester Pyrazole Ester Step2->Ester Step3 Hydrolysis (NaOH) & Amidation (SOCl2 -> NH3) Ester->Step3 Final 3-phenyl-1H-pyrazole- 4-carboxamide Step3->Final

Caption: Step-wise synthetic route from ethyl benzoylacetate to the final carboxamide target.

Bio-Assay Decision Tree

BioAssay Start Solid Compound Solubilize Dissolve in 100% DMSO (10 mM Stock) Start->Solubilize Check Visual Inspection (Clear Solution?) Solubilize->Check Sonicate Sonicate / Warm (37°C) Check->Sonicate No (Cloudy) Dilute Serial Dilution in DMSO Check->Dilute Yes (Clear) Sonicate->Check Buffer Dilute into Assay Buffer (Keep DMSO < 1%) Dilute->Buffer Precip Check for Precipitation (Nephelometry/Visual) Buffer->Precip Ready Proceed to Assay Precip->Ready Clear Fail Reduce Concentration or Add Solubilizer Precip->Fail Precipitate

Caption: Decision logic for preparing stable compound solutions for biological assays.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1.2 Incomplete cyclization or loss in mother liquor.Ensure reflux time is >2h. Cool to 0°C before filtering. Add water to force precipitation.
Impurity in NMR (Aliphatic) Residual DMF-DMA or Toluene.Dry the final solid under high vacuum (0.1 mbar) at 50°C for 12 hours.
Precipitation in Assay "Crash-out" upon adding DMSO stock to buffer.Increase dilution steps. Ensure buffer is added to the DMSO solution slowly with vortexing, or use an intermediate dilution plate.
Yellow Coloration Oxidation products.[3][4]Recrystallize from Ethanol/Water with activated charcoal.

References

  • Synthesis of Pyrazole Carboxamides

    • Title: Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters (2012).[5]

    • URL:[Link]

  • General Pyrazole Synthesis (Vilsmeier-Haack & DMF-DMA)

    • Title: 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives.[2]

    • Source: Asian Journal of Chemistry.[6]

    • URL:[Link] (General reference for Vilsmeier routes).

  • DMSO Solubility & Bioassay Optimization

    • Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
    • Source: Drug Discovery Today (2006).
    • URL:[Link]

  • Amide Synthesis Protocols

    • Title: Amide Synthesis (General Methodologies).[6][7]

    • Source: Fisher Scientific / Thermo Fisher.
    • URL:[Link]

Sources

Application Note: Advanced One-Pot Synthesis of Functionalized Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis techniques for functionalized pyrazole carboxamides Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Strategic Relevance

The pyrazole carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Pazopanib, Tozasertib), cannabinoid antagonists (e.g., Rimonabant), and agrochemicals. Traditional synthesis often involves multi-step sequences: ring construction, carboxylate hydrolysis, and peptide coupling. These routes suffer from poor atom economy, intermediate isolation losses, and extensive solvent waste.

This guide details two robust, field-proven one-pot protocols that circumvent these bottlenecks. By leveraging multicomponent reactions (MCRs) and cascade cyclocondensations, researchers can access highly functionalized pyrazole-4-carboxamides and pyrazole-1-carboxamides with superior efficiency.

Key Advantages of One-Pot Methodologies
  • Atom Economy: Incorporation of all starting material skeletons into the final product.[1]

  • Operational Simplicity: Elimination of intermediate purification steps (chromatography).

  • Telescoped Reactivity: Exploiting in situ generated unstable intermediates (e.g., enaminones, hydrazonoyl chlorides).

Mechanistic Pathways & Logic[2]

To design a self-validating protocol, one must understand the underlying causality of the bond formation. We focus on two distinct mechanistic strategies:

  • The "Enaminone" Cascade (Route A): Targets Pyrazole-4-carboxamides .[2] This route utilizes the high reactivity of

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to convert 
    
    
    
    -keto amides into enaminones, which then undergo regiospecific cyclization with hydrazines.
  • The "Michael-Cyclization" MCR (Route B): Targets Pyrazole-1-carbothioamides/carboxamides . This route employs a base-catalyzed Michael addition of hydrazines to arylidene malononitriles, followed by trapping with isothiocyanates/isocyanates.

Pathway Visualization

PyrazolePathways StartA Route A: Beta-Keto Amide Enaminone Enaminone Intermediate StartA->Enaminone Condensation DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone ProductA Pyrazole-4-carboxamide Enaminone->ProductA Cyclocondensation (- Me2NH, - H2O) HydrazineA R-Hydrazine HydrazineA->ProductA StartB Route B: Arylidene Malononitrile MichaelAdduct Michael Adduct (Transient) StartB->MichaelAdduct Nucleophilic Attack HydrazineB Hydrazine Hydrate HydrazineB->MichaelAdduct ProductB Pyrazole-1-carbo(thio)amide MichaelAdduct->ProductB Trapping & Cyclization IsoX Isothiocyanate / Isocyanate IsoX->ProductB

Figure 1: Logical flow of the two selected one-pot strategies. Route A builds the amide on C4; Route B builds the amide/thioamide on N1.

Protocol A: Regioselective Synthesis of Pyrazole-4-Carboxamides

Target: 1,3,5-Trisubstituted Pyrazole-4-carboxamides. Mechanism: In situ Enaminone Formation / Cyclocondensation.[3]

Materials
  • Substrate:

    
    -Substituted-3-oxobutanamide (e.g., Acetoacetanilide derivatives) [1.0 equiv]
    
  • Reagent 1:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) [1.1 equiv]
    
  • Reagent 2: Aryl or Alkyl Hydrazine (as hydrochloride salt or free base) [1.1 equiv]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH) depending on hydrazine source.

  • Catalyst: None required (Thermal activation).

Step-by-Step Methodology
  • Enaminone Generation (In Situ):

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

      
      -keto amide (1.0 mmol) in absolute EtOH (5 mL).
      
    • Add DMF-DMA (1.1 mmol) dropwise.

    • Critical Step: Reflux the mixture for 30–60 minutes. Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the starting keto-amide and the appearance of a polar yellow spot indicates the formation of the enaminone intermediate.

    • Note: Do not isolate this intermediate; it is moisture-sensitive but stable in solution.

  • Cyclization:

    • Cool the reaction mixture slightly (to ~60°C).

    • Add the hydrazine derivative (1.1 mmol) directly to the pot.

      • Variation: If using hydrazine hydrochloride, add NaOAc (1.1 mmol) to neutralize.

      • Variation: If using acetic acid as solvent (for unreactive hydrazines), reflux at 110°C.

    • Reflux for 2–4 hours.

  • Work-up & Purification:

    • Cool to room temperature.[4][5] The product often precipitates directly as a solid.

    • Self-Validating Step: Add ice-cold water (10 mL) and stir for 15 minutes. If a precipitate forms, filter and wash with cold EtOH/Water (1:1).

    • If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Recrystallize from EtOH or EtOH/DMF mixtures.

Expected Results & Data
EntryR1 (Amide N)R2 (Hydrazine)Yield (%)MP (°C)Ref
1 PhenylPhenyl88152-154[1]
2 4-Cl-PhenylMethyl82140-142[1]
3 4-OMe-Phenyl4-NO2-Phenyl91185-187[1]

Protocol B: Catalyst-Free MCR for Pyrazole-1-Carbothioamides

Target: 5-Amino-3-aryl-4-cyano-1H-pyrazole-1-carbothioamides. Mechanism: 4-Component Domino Reaction (or 3-Component if pre-formed arylidene is used).

Materials
  • Component A: Hydrazine Hydrate (80%) [1.0 equiv]

  • Component B: Aryl Aldehyde [1.0 equiv] + Malononitrile [1.0 equiv] (Or pre-formed Arylidene Malononitrile).

  • Component C: Isothiocyanate (R-NCS) or Isocyanate (R-NCO) [1.0 equiv].

  • Catalyst: Hydroxyapatite-supported ZnCl

    
     (HAp/ZnCl
    
    
    
    ) or simple reflux in EtOH.
  • Solvent: Water:Ethanol (2:1) or Solvent-free (if using ball milling).

Step-by-Step Methodology
  • Reagent Assembly:

    • In a 50 mL flask, combine Aryl Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and Hydrazine Hydrate (1.0 mmol).

    • Observation: An immediate exothermic reaction often occurs, forming the pyrazole nucleus precursor. Stir for 10 minutes at RT.

  • One-Pot Functionalization:

    • Add the Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 mmol) to the same vessel.

    • Add catalyst (e.g., 10 mol% HAp/ZnCl

      
       or 5 drops of Et
      
      
      
      N if not using solid support).
    • Heat to 60–70°C for 30–45 minutes.

  • Isolation:

    • Monitor TLC for the disappearance of the isothiocyanate.

    • Pour the reaction mixture into crushed ice.

    • Filter the solid product.[1][6][7]

    • Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed due to the high atom economy of this MCR.

Troubleshooting & Optimization
  • Low Yield: Ensure the aldehyde is fresh. Oxidized aldehydes (acids) kill the reaction.

  • Oily Product: Triturate the crude oil with diethyl ether or hexane to induce crystallization.

  • Regioselectivity: This route exclusively yields the 1-carbothioamide (N1 functionalization) due to the nucleophilicity of the pyrazole N1 during the ring closure/trapping event.

Comparative Analysis of Methods

FeatureProtocol A (Enaminone)Protocol B (MCR Isocyanate)
Target Moiety Pyrazole-4 -carboxamidePyrazole-1 -carbo(thio)amide
Complexity 2-Step (Telescoped)3/4-Component Single Step
Substrate Scope Requires

-keto amides
Requires Aldehydes & Isocyanates
Atom Economy High (- H

O, - Me

NH)
Excellent (Near 100%)
Key Reference J. Het. Chem. / BenchChem [1, 5]Biointerface Res. [2]

References

  • BenchChem. (2025).[6] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Retrieved from

  • Mohareb, R. M., & Labib, H. M. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives. Biointerface Research in Applied Chemistry, 11(2), 8880-8892. Retrieved from

  • RSC Advances. (2014). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF.[8] RSC Advances. Retrieved from

  • National Institutes of Health (PMC). (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org. Chem. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(5). Retrieved from

Sources

Application Note: A Guide to the Recrystallization and Purification of 3-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of 3-phenyl-1H-pyrazole-4-carboxamide via recrystallization. Pyrazole-based compounds are significant scaffolds in medicinal chemistry and drug development, making the isolation of highly pure material a critical step for accurate downstream analysis and clinical evaluation[1][2]. This document outlines the fundamental principles of solvent selection, provides detailed, step-by-step protocols for both single-solvent and two-solvent recrystallization methods, and includes a troubleshooting guide to address common challenges. The methodologies are designed for researchers, chemists, and drug development professionals to establish a robust and reproducible purification process.

Introduction: The Imperative for Purity

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] It leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the remaining solution (the mother liquor).[3]

Understanding the Analyte: 3-phenyl-1H-pyrazole-4-carboxamide

A successful recrystallization strategy begins with an analysis of the target molecule's structure. 3-phenyl-1H-pyrazole-4-carboxamide possesses distinct structural motifs that dictate its solubility:

  • Phenyl Group: A non-polar, aromatic ring that contributes to solubility in non-polar or aromatic solvents.

  • Pyrazole Ring: A heteroaromatic system containing two nitrogen atoms. The N-H bond allows it to act as a hydrogen bond donor.

  • Carboxamide Group (-CONH₂): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly increases the compound's polarity.

The presence of both non-polar (phenyl) and highly polar (carboxamide) groups gives the molecule a mixed-polarity character. This duality is the key to selecting an appropriate solvent system. The principle of "like dissolves like" suggests that solvents with intermediate to high polarity will be most effective.[3]

Solvent Selection Strategy

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures.

  • Exhibit low solubility for the target compound at low temperatures to ensure high recovery.

  • Either completely dissolve or not dissolve impurities at all temperatures.

  • Be chemically inert, not reacting with the target compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.[3]

Based on the structure of 3-phenyl-1H-pyrazole-4-carboxamide and documented purification methods for similar pyrazole and amide compounds, the following solvents are recommended for initial screening.[1][4][5]

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity & CharacteristicsRationale & Use Case
Ethanol 78Polar, ProticFrequently used for recrystallizing aromatic amides and pyrazole derivatives.[4][5] Often provides a good balance of solubility at high and low temperatures.
Isopropanol 82Polar, ProticSimilar to ethanol but slightly less polar. A successful crystallization solvent for some pyrazole carboxamides.[1]
Acetone 56Polar, AproticA strong solvent for many organic compounds.[4] Its high volatility makes it easy to remove. May be too strong a solvent, requiring an anti-solvent.
Acetonitrile 82Polar, AproticOften gives excellent results for amide recrystallization, yielding well-defined crystals.[4]
Ethyl Acetate 77Intermediate PolarityCan be effective for compounds with mixed polarity. Often used in combination with a non-polar anti-solvent like hexanes.[6]
Water 100Highly Polar, ProticDue to the highly polar carboxamide group, water is a potential anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[3][6]
Hexanes/Heptanes ~69Non-PolarThe compound is unlikely to be soluble in hexanes alone but is an excellent choice as an anti-solvent when paired with more polar solvents like ethyl acetate or acetone.[6][7]

Experimental Protocols

Safety Precaution: Always conduct recrystallization procedures inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Small-Scale Single-Solvent Screening

This protocol is designed to efficiently identify a suitable single solvent using a small amount of crude material.

  • Preparation: Place approximately 20-30 mg of the crude 3-phenyl-1H-pyrazole-4-carboxamide into a small test tube or vial.

  • Solvent Addition (Cold): Add the first candidate solvent (e.g., ethanol) dropwise at room temperature, vortexing after each drop. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system. Mark it as a potential "solvent" for a two-solvent system and move to the next candidate.

  • Heating and Dissolution: If the compound is poorly soluble at room temperature, begin heating the solvent in a sand or water bath while stirring. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Remove the test tube from the heat source and allow it to cool slowly to room temperature. Placing it in an insulated container (e.g., a beaker wrapped in glass wool) can promote the formation of larger, purer crystals.[3]

  • Ice Bath Chilling: Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals. If the compound "oils out" or no crystals form, the solvent is likely unsuitable.

  • Repeat: Repeat steps 1-6 for each candidate solvent listed in Table 1.

Protocol 2: Scaled-Up Recrystallization

Once an optimal solvent or solvent pair has been identified, proceed with a larger-scale purification. The following workflow outlines the general process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process A Weigh Crude Solid B Select Optimal Solvent (from screening) A->B C Place solid in Erlenmeyer flask B->C D Add minimum amount of hot solvent to dissolve C->D E Impurities Undissolved? D->E F Perform Hot Filtration E->F Yes G Allow filtrate to cool slowly E->G No F->G H Chill in Ice Bath G->H I Collect Crystals (Vacuum Filtration) H->I J Wash crystals with cold solvent I->J K Dry Crystals Under Vacuum J->K L Assess Purity (TLC, mp, NMR) K->L

Sources

Application Note: Regioselective N-Alkylation of 3-Phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 3-phenyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., BTK, JAK inhibitors). The functionalization of the pyrazole nitrogen is a critical step in diversifying this scaffold.[1]

However, this reaction presents a classic regioselectivity challenge.[1] The pyrazole ring is an ambient nucleophile; deprotonation yields a resonance-stabilized anion that can react at either nitrogen atom.

  • N1-Alkylation (Desired): Yields the 1-alkyl-3-phenyl isomer. This is typically the target for maintaining specific binding pocket interactions.

  • N2-Alkylation (Undesired): Yields the 1-alkyl-5-phenyl isomer (often referred to as the "steric isomer").

This guide details the optimized protocols to maximize the ratio of the N1-isomer (1,3-disubstituted) over the N2-isomer (1,5-disubstituted) and provides the analytical framework to rigorously validate the structure.

Mechanistic Drivers & Regiocontrol

To control the reaction, one must understand the competing forces: Sterics vs. Thermodynamics.

The Tautomeric Equilibrium

The starting material exists in equilibrium between two tautomers. While the 3-phenyl tautomer is generally more stable due to conjugation, the reacting species is the pyrazolide anion .

The "Cesium Effect" and Solvent Choice

The choice of base and solvent is not merely about basicity; it is about ion-pairing .

  • Sodium (NaH/NaOH): Forms tight ion pairs with the pyrazolide anion, which can shield the more accessible nitrogen, occasionally degrading selectivity.

  • Cesium (

    
    ):  The large ionic radius of 
    
    
    
    results in a "loose" ion pair (the "naked anion" effect). In polar aprotic solvents (DMF/NMP), this increases the overall reaction rate, allowing the reaction to proceed at lower temperatures where steric differentiation (kinetic control) is more effective.
Regioselectivity Logic
  • Steric Control: The phenyl group at C3 creates a steric clash for electrophiles approaching N2. Therefore, N1-alkylation is kinetically favored .

  • Electronic Control: The carboxamide at C4 is an electron-withdrawing group (EWG). It increases the acidity of the NH proton but also delocalizes charge.

  • Outcome: Under optimized kinetic conditions (

    
    , mild heat), the N1:N2 ratio typically exceeds 10:1 .
    
Reaction Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway.

PyrazoleAlkylation Start 3-Phenyl-1H-pyrazole-4-carboxamide (Tautomeric Mix) Anion Pyrazolide Anion (Resonance Stabilized) Start->Anion Deprotonation (Cs2CO3/DMF) TS_N1 TS: N1 Attack (Sterically Unhindered) Anion->TS_N1 Path A (Fast) TS_N2 TS: N2 Attack (Sterically Hindered by Ph) Anion->TS_N2 Path B (Slow) Prod_N1 Major Product: 1-Alkyl-3-phenyl-pyrazole (Thermodynamic & Kinetic Favored) TS_N1->Prod_N1 Prod_N2 Minor Product: 1-Alkyl-5-phenyl-pyrazole (Steric Clash) TS_N2->Prod_N2

Figure 1: Mechanistic pathway showing the kinetic advantage of N1 alkylation due to steric hindrance at N2.

Experimental Protocols

Protocol A: Cesium-Promoted Alkylation (Standard)

Best for: Primary alkyl halides, benzyl halides. Mechanism:


 Nucleophilic Substitution.

Reagents:

  • Substrate: 3-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color (often yellowing) indicating anion formation.
    
  • Alkylation: Add the alkyl halide dropwise via syringe.

    • Note: If the alkyl halide is a solid, dissolve it in a minimum amount of DMF first.

  • Reaction: Stir at RT to 60°C .

    • Optimization: Start at RT.[2][3] Only heat to 60°C if conversion is <10% after 2 hours. Higher temperatures increase the risk of N2-alkylation.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with water (3x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH). The N1 isomer is usually more polar (lower

    
    ) than the N2 isomer in non-polar eluents, but this can reverse depending on the alkyl group.
    
Protocol B: Mitsunobu Alkylation (Alternative)

Best for: When the alkyl group is available as an Alcohol (avoiding halides). Mechanism: Activation of alcohol by phosphine/azodicarboxylate.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Dissolve Substrate, Alcohol, and

    
     in anhydrous THF at 0°C.
    
  • Add DIAD dropwise over 15 minutes.

  • Allow to warm to RT and stir for 12–24 hours.

  • Note: Mitsunobu reactions are sensitive to sterics. With the bulky 3-phenyl group, this method often yields excellent regioselectivity for N1, as the bulky

    
     intermediate struggles to approach the N2 site.
    

Optimization Data & Troubleshooting

The following table summarizes the impact of base and solvent on the regiochemical outcome (N1:N2 ratio) for a generic primary alkylation (e.g., Methyl iodide or Benzyl bromide).

EntryBaseSolventTemp (°C)Yield (%)Regio Ratio (N1 : N2)Notes
1

AcetoneReflux65-754 : 1Slow reaction; poor solubility.
2

THF0 -> RT85-953 : 1Fast, but "tight" ion pair reduces selectivity.
3

DMF RT 90-98 > 10 : 1 Recommended. "Cesium effect" maximizes selectivity.
4

DMF100802 : 1High temp erodes selectivity (thermodynamic equilibration).
5

t-BuOH80501 : 1Strong base/protic solvent leads to poor control.

Troubleshooting Guide:

  • Low Conversion: If using

    
    /DMF at RT fails, add a catalytic amount of TBAI (tetrabutylammonium iodide) before heating.
    
  • N-Alkylation on Amide: Over-alkylation on the primary amide (

    
    ) is rare under these mild conditions (
    
    
    
    ) but possible with
    
    
    . If observed, protect the amide as a nitrile or use the
    
    
    protocol strictly.

Analytical Validation (E-E-A-T)

CRITICAL: You cannot rely solely on LCMS, as both isomers have identical masses. You must use NMR, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) , to assign regiochemistry.

The NOESY Logic

The definitive proof of structure relies on the spatial proximity of the new Alkyl group protons to the Pyrazole ring protons.

  • Isomer A (Desired N1-Alkyl / 1-alkyl-3-phenyl):

    • The N-Alkyl group is far from the Phenyl ring.

    • Key NOE Signal: Strong correlation between N-Alkyl protons and the Pyrazole C5-H (the singlet proton on the ring).

  • Isomer B (Undesired N2-Alkyl / 1-alkyl-5-phenyl):

    • The N-Alkyl group is adjacent to the Phenyl ring.

    • Key NOE Signal: Strong correlation between N-Alkyl protons and the Phenyl ortho-protons .

Analytical Workflow Diagram

NMR_Validation Sample Isolated Product Isomer Exp Run 1H-NMR & NOESY Sample->Exp Decision Check NOE Correlations (N-CH2 vs Ring Protons) Exp->Decision Result1 NOE: N-CH2 <--> Pyrazole C5-H (CONFIRMED N1-Isomer) Decision->Result1 Signal Observed Result2 NOE: N-CH2 <--> Phenyl Ortho-H (CONFIRMED N2-Isomer) Decision->Result2 Signal Observed

Figure 2: Decision tree for structural assignment using NOESY NMR.

References

  • Regioselective Synthesis of N1-Substituted Pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry.
    • Context: Defines the steric dominance of C3-substituents in directing N1-alkyl
    • URL:[Link]

  • The Cesium Effect

    • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[4]

    • Source:The Journal of Organic Chemistry.
    • Context: Explains the enhanced reactivity and "naked anion" effect of cesium salts in aprotic solvents.
    • URL:[Link]

  • NMR Distinction of Pyrazole Isomers

    • Title: Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones.[5]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Validates the use of NOE experiments to distinguish between 1,3- and 1,5-disubstituted pyrazoles.
    • URL:[Link]

  • Mitsunobu Reaction on Pyrazoles

    • Title: Mitsunobu reaction of 3(5)-substituted pyrazoles.
    • Source:Tetrahedron Letters.
    • Context: Provides the alternative protocol for alcohol-based alkyl
    • URL:[Link]

Sources

NMR spectroscopy characterization of 3-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy Characterization of 3-Phenyl-1H-pyrazole-4-carboxamide

Executive Summary

This guide details the protocol for the structural characterization of 3-phenyl-1H-pyrazole-4-carboxamide , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitor design (e.g., Aurora kinase, CDK inhibitors).

Characterizing this molecule presents two specific challenges:

  • Annular Tautomerism: The 1H-pyrazole ring exists in a dynamic equilibrium between the 3-phenyl and 5-phenyl tautomers, complicating signal assignment.

  • Restricted Rotation: The carboxamide group exhibits restricted rotation around the C–N bond, frequently resulting in non-equivalence of the amide protons (

    
    ) in NMR timescales.
    

This protocol establishes a self-validating workflow using DMSO-


 to stabilize exchangeable protons and 2D NMR (HSQC, HMBC, NOESY) to definitively assign regiochemistry.

Chemical Context & Structural Dynamics

Before acquisition, the operator must understand the dynamic behavior of the analyte in solution.

  • Tautomeric Equilibrium: In solution, the proton on the pyrazole nitrogen migrates between N1 and N2. While often drawn as the 3-phenyl isomer, the compound exists as a rapid equilibrium mixture.

  • Solvent Selection Strategy:

    • Chloroform-

      
       (
      
      
      
      ):
      Not Recommended. Poor solubility for primary amides; acidic nature of
      
      
      can catalyze rapid exchange, broadening NH signals into the baseline.
    • DMSO-

      
      : Required. High polarity stabilizes the tautomeric ground states and slows proton exchange, allowing for the observation of distinct amide (
      
      
      
      ) and pyrazole (
      
      
      ) resonances.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of solid 3-phenyl-1H-pyrazole-4-carboxamide.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Tube: Use a high-precision 5 mm NMR tube to minimize shimming errors.

  • Dissolution: Vortex for 30 seconds. If slight turbidity persists, sonicate for 2 minutes. Do not heat above 40°C to avoid accelerating proton exchange.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Spectral Width (ppm)Rationale
1H Standard zg301664k14Quantitative integration.
13C {1H} zgpg3051264k240Carbon skeleton verification.
1H-13C HSQC hsqcetgp82k x 256F1: 170, F2: 12Assign protonated carbons.
1H-13C HMBC hmbcgplpndqf164k x 512F1: 240, F2: 12Connect quaternary carbons (C=O, C3/C5).
1H-1H NOESY noesygpphp162k x 25612Spatial proximity (Phenyl vs. Pyrazole H).

Data Analysis & Assignment Strategy

1H NMR Spectrum (DMSO- )

The spectrum will display three distinct regions. Note that the pyrazole NH is often broad and chemical shift dependent on concentration.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
13.20 - 13.60 Broad Singlet1HPy-NH (N1)Highly desheilded; indicates H-bonding to solvent.
8.10 - 8.30 Singlet1HPy-H5 (C5-H)Diagnostic sharp singlet. Confirms 4-substitution.
7.60 - 7.80 Multiplet2HPh-H (Ortho)Deshielded by pyrazole ring current.
7.40 - 7.55 Multiplet3HPh-H (Meta/Para)Overlapping aromatic signals.
7.45 Broad Singlet1HAmide

Trans to Oxygen. Restricted rotation makes

.[1]
6.90 - 7.10 Broad Singlet1HAmide

Cis to Oxygen. Shielded relative to

.
13C NMR Spectrum
  • Carbonyl (C=O): ~163–165 ppm.

  • Pyrazole C3/C5: The C3 (attached to phenyl) and C5 (unsubstituted) carbons appear in the 130–150 ppm range. C3 is typically quaternary (lower intensity), while C5 is protonated (high intensity in HSQC).

  • Pyrazole C4: ~115–120 ppm. This carbon is shielded due to resonance contribution from the ring nitrogens.

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision-making process for assigning the regiochemistry and verifying the structure.

NMR_Workflow Sample Sample: 3-Ph-pyrazole-4-amide Solvent: DMSO-d6 H1_Spec 1H NMR Acquisition Sample->H1_Spec Check_NH Are Amide NH2 peaks distinct? H1_Spec->Check_NH Restricted Restricted Rotation Confirmed (Double bond character) Check_NH->Restricted Yes (2 peaks) Exchange Fast Exchange/Broadening (Check Temp/Water content) Check_NH->Exchange No (1 broad peak) Assign_Py Assign Pyrazole H-5 (Singlet ~8.2 ppm) Restricted->Assign_Py HMBC HMBC Correlation Py-H5 -> C=O & C-3 Assign_Py->HMBC Validation Structure Validated HMBC->Validation

Caption: Logical workflow for validating the amide rotational barrier and pyrazole connectivity.

Advanced Mechanistic Analysis

Visualization of Correlations (HMBC & NOESY)

To prove the phenyl group is at position 3 (and not 4 or N-1), use HMBC.

  • HMBC: The Pyrazole proton (H-5) will show a strong 3-bond correlation (

    
    ) to the Carbonyl carbon (C=O) and the quaternary Pyrazole carbon (C-3).
    
  • NOESY: A correlation between the Phenyl ortho protons and the Pyrazole NH suggests the 3-phenyl tautomer is populated, although rapid tautomerism often averages these signals.

Correlations cluster_legend Legend PyH5 Pyrazole H-5 (8.2 ppm) CO C=O (Amide) PyH5->CO HMBC (Strong) PyC3 Pyrazole C-3 (Quaternary) PyH5->PyC3 HMBC (Weak/Med) PyC4 Pyrazole C-4 (Quaternary) PhH Phenyl Ortho-H (7.7 ppm) PhH->PyC3 HMBC key1 Blue Arrow = HMBC Correlation

Caption: Key HMBC correlations establishing the connectivity of the carboxamide and phenyl ring.

Troubleshooting: "Missing" Protons

If the Amide or Pyrazole NH protons are invisible:

  • Water Content: High water content in DMSO facilitates rapid proton exchange with HDO. Solution: Use a fresh ampoule of DMSO-

    
     or add activated molecular sieves.
    
  • Temperature: Run the experiment at 280 K (lower temp) to slow down the exchange rate and sharpen the NH signals.

References

  • Restricted Rotation in Amides

    • Concept: The C–N bond in amides has partial double-bond character due to resonance, leading to non-equivalence of protons.
    • Source: Roberts, J. D. Nuclear Magnetic Resonance: Applications to Organic Chemistry. McGraw-Hill, 1959.[1]

  • Pyrazole Tautomerism

    • Concept: Annular tautomerism in 3(5)-substituted pyrazoles and solvent effects on chemical shifts.
    • Source: Claramunt, R. M., et al. "The 1H NMR spectrum of pyrazole in a nematic phase." Arkivoc, 2016.

  • Synthesis and Characterization of Pyrazole Carboxamides

    • Data: 1H and 13C NMR data for phenyl-pyrazole-carboxamide deriv
    • Source: Kasımoğulları, R., et al. "Synthesis and characterization of pyrazole-carboxamide derivatives."[2] European Journal of Medicinal Chemistry, 2010.[2]

  • Solvent Effects (DMSO vs CDCl3)

    • Protocol: Comparison of chemical shifts and exchange rates in polar aprotic vs non-polar solvents.
    • Source: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

Sources

Troubleshooting & Optimization

Improving reaction yield of 3-phenyl-1H-pyrazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis & Yield Optimization of 3-phenyl-1H-pyrazole-4-carboxamide

Core Synthesis Workflow (The "Happy Path")

User Query: "What is the most robust route for high-yield synthesis of 3-phenyl-1H-pyrazole-4-carboxamide?"

Technical Response: While the classical Knorr synthesis (hydrazine +


-ketoester) often yields pyrazolones, the most reliable route for the 4-carboxamide  derivative involves the Enaminone Intermediate Strategy . This method minimizes regio-isomeric byproducts and avoids the formation of the thermodynamic pyrazolone sink.
The Protocol (Optimized for Yield)

Step 1: Enaminone Formation

  • Reagents: Ethyl benzoylacetate (1.0 eq), DMF-DMA (N,N-Dimethylformamide dimethyl acetal, 1.2 eq).

  • Conditions: Reflux in Toluene or neat (solvent-free) at 80-90°C for 3-5 hours.

  • Checkpoint: Monitor TLC for the disappearance of the starting ketoester.[1][2] The product, ethyl 2-benzoyl-3-(dimethylamino)acrylate, is usually a yellow/orange solid or oil.

Step 2: Cyclization (Ring Formation)

  • Reagents: Enaminone intermediate (from Step 1), Hydrazine hydrate (1.2 - 1.5 eq).

  • Solvent: Ethanol (absolute).

  • Conditions: Reflux for 2-4 hours.

  • Key Insight: This step forms ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Step 3: Amidation (The Critical Bottleneck)

  • Direct aminolysis of pyrazole esters is kinetically slow due to the electron-rich heteroaromatic ring.

  • Recommended Route (High Purity): Saponification (NaOH/EtOH)

    
     Acid Activation (CDI/DMF) 
    
    
    
    Ammonolysis (
    
    
    or
    
    
    gas).

Interactive Troubleshooting Guide (Q&A)

Module A: Cyclization Failures (Step 1 & 2)

Q: "My yield for the ester intermediate is <50%, and the product is dark brown. What happened?" A: This indicates oxidative degradation or "thermal runaway" during the hydrazine addition.

  • Exotherm Control: The reaction of hydrazine with the enaminone is exothermic. Troubleshoot: Add hydrazine hydrate dropwise to the cooled solution (0°C) of the enaminone, then slowly warm to reflux.

  • DMF-DMA Quality: If Step 1 failed, Step 2 will fail. DMF-DMA hydrolyzes rapidly in moist air. Verification: Check the proton NMR of your enaminone. You should see two distinct methyl singlets (approx 2.8-3.2 ppm) and a vinyl proton singlet. If these are absent, distill your DMF-DMA or buy fresh.

Q: "I am seeing multiple spots on TLC after cyclization. Is it regioselectivity?" A: For 3-phenyl-1H-pyrazole (unsubstituted nitrogen), regioisomers (3-phenyl vs 5-phenyl) are tautomers and exist in equilibrium. You likely have:

  • Unreacted Enaminone: Check the baseline.

  • Azine Formation: Excess hydrazine can condense with the ketone carbonyl of the starting material if the enaminone formation was incomplete.

  • Fix: Ensure Step 1 is 100% complete before adding hydrazine. Use a slight excess of hydrazine (1.2 eq) to prevent azine oligomers.

Module B: Amidation Challenges (Step 3)

Q: "I tried reacting the ethyl ester with aqueous ammonia, but I recovered starting material." A: Pyrazole esters are poor electrophiles. Aqueous ammonia is often insufficient. Protocol Adjustment:

  • Option A (Catalytic): Use Methanol saturated with

    
      in a sealed pressure tube at 80°C. Add 10 mol% 
    
    
    
    or NaCN (caution) as a catalyst to activate the carbonyl.
  • Option B (Stepwise - Recommended):

    • Hydrolyze ester with 2M NaOH (Reflux, 1h)

      
       Acid (Yield >95%).
      
    • React Acid with CDI (1.1 eq) in dry THF/DMF until

      
       evolution ceases.
      
    • Add

      
       or bubble 
      
      
      
      gas. This typically yields >85% pure amide.

Data & Visualization

Comparison of Amidation Methods
MethodReagentsReaction TimeTypical YieldPurity Profile
Direct Aminolysis

, MeOH, Reflux
24-48 hrs20-40%Low (Incomplete)
Pressure Aminolysis

, 80°C, Sealed Tube
12 hrs60-75%Moderate
CDI Coupling 1. NaOH 2. CDI, THF,

4-6 hrs (Total)85-95% High
Acid Chloride

, then

3 hrs80-90%High (Risk of side reactions)
Workflow Logic Diagram

G Start Ethyl Benzoylacetate Enaminone Enaminone Intermediate Start->Enaminone Reflux DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Ester Pyrazole-4-carboxylate (Ester) Enaminone->Ester Cyclization Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Ester Decision Amidation Strategy? Ester->Decision PathA Direct NH3 (Often Fails) Decision->PathA Low Yield PathB Hydrolysis -> CDI Decision->PathB High Yield Final 3-phenyl-1H-pyrazole-4-carboxamide (Target) PathA->Final <30% PathB->Final

Figure 1: Optimized synthetic workflow highlighting the critical decision point at the amidation stage.

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxamide derivatives." Journal of Heterocyclic Chemistry, vol. 41, no. 6, 2004.

  • Knorr Pyrazole Synthesis Mechanisms. Organic Chemistry Portal. Detailed mechanistic overview of hydrazine condensation with 1,3-dicarbonyls.

  • Beilstein Institute. "Synthesis of pyrazole-4-carboxylic acid derivatives via DMF-DMA intermediates." Beilstein Journal of Organic Chemistry.

  • BenchChem Technical Support. "Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds." BenchChem Knowledge Base, 2025.

Sources

Minimizing by-product formation in pyrazole carboxamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole carboxamide synthesis and minimize the formation of unwanted by-products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of pyrazole carboxamides, providing probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Pyrazole Carboxamide

Question: My reaction is showing low conversion to the desired pyrazole carboxamide, and I'm observing multiple other spots on my TLC. What could be the problem?

Answer: Low yields in pyrazole carboxamide synthesis can stem from several factors, primarily related to the amide coupling step or the stability of your starting materials.

Probable Causes & Solutions:

  • Inefficient Amide Coupling: The formation of the amide bond between the pyrazole carboxylic acid and the amine is a critical step.

    • Causality: The carboxylic acid must be activated to react with the amine. Incomplete activation or side reactions involving the activated intermediate can significantly lower your yield.[1][2]

    • Solution:

      • Choice of Coupling Reagent: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, but can have drawbacks.[1][3] For instance, DCC can lead to the formation of N,N'-dicyclohexylurea (DCU), which is often insoluble and can complicate purification.[3] EDC is water-soluble, making its corresponding urea by-product easier to remove via aqueous workup.[4][5] Consider using phosphonium or aminium/uronium reagents like BOP, PyBOP, HATU, or HBTU, which can offer higher yields and faster reaction times, especially for challenging substrates.[6]

      • Use of Additives: To suppress racemization and minimize side reactions, always use an additive with your carbodiimide. 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can intercept the highly reactive O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.[4] This prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea.[4]

      • Reaction Conditions: Ensure your reaction is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate and the coupling reagent itself.[1] Run the reaction at a suitable temperature, typically starting at 0°C and allowing it to warm to room temperature.

  • Starting Material Degradation: The stability of your pyrazole carboxylic acid and amine is crucial.

    • Causality: Pyrazoles can be susceptible to isomerization at high temperatures.[7][8] Additionally, if your starting materials are not pure, the impurities can interfere with the reaction.

    • Solution:

      • Verify Starting Material Purity: Use NMR and/or LC-MS to confirm the purity of your pyrazole carboxylic acid and amine before starting the reaction.

      • Control Reaction Temperature: Avoid excessive heating unless the protocol specifically calls for it. Most amide coupling reactions proceed well at or below room temperature.

Issue 2: Formation of an N-Acylurea By-product

Question: I'm using a carbodiimide coupling reagent and I've isolated a significant amount of a by-product that I've identified as an N-acylurea. How can I prevent this?

Answer: The formation of an N-acylurea is a classic side reaction when using carbodiimide coupling reagents.[4]

Causality: The primary intermediate in a carbodiimide-mediated coupling is the O-acylisourea. This intermediate is highly reactive. While it is supposed to react with your amine to form the desired amide, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[4] This side reaction consumes your activated carboxylic acid, thereby reducing the yield of your desired product.

Diagram: Carbodiimide Coupling and N-Acylurea By-product Formation

G cluster_main Main Reaction Pathway RCOOH Pyrazole-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Amide Desired Pyrazole Carboxamide O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea By-product O_Acylisourea->N_Acylurea Intramolecular Rearrangement Amine R''-NH2 Urea Urea By-product

Caption: Carbodiimide coupling mechanism showing the desired pathway to the amide and the side reaction leading to an N-acylurea by-product.

Solutions:

  • Use of Additives (HOBt, HOAt, Oxyma): As mentioned previously, additives like HOBt react with the O-acylisourea intermediate faster than it can rearrange.[4] This forms an active ester that is more stable than the O-acylisourea but still reactive enough to form the amide with the amine.

  • Order of Addition: Add the carboxylic acid, coupling reagent, and additive to the reaction vessel first and allow them to stir for a few minutes to form the active ester before adding the amine. This minimizes the time the highly reactive O-acylisourea is present in the reaction mixture.

  • Alternative Coupling Reagents: Consider using coupling reagents that do not proceed via an O-acylisourea intermediate, such as phosphonium-based (PyBOP) or uronium/guanidinium-based (HATU, HBTU) reagents.[6]

Issue 3: Presence of Regioisomers of the Pyrazole Carboxamide

Question: My product appears to be a mixture of two isomers. I suspect I'm getting acylation at different positions on my pyrazole ring. How can I control this?

Answer: The formation of regioisomers is a common challenge in pyrazole chemistry, which can arise from either the initial synthesis of the pyrazole ring or during the subsequent acylation/amidation step.

Probable Causes & Solutions:

  • Isomeric Pyrazole Starting Material:

    • Causality: If you are synthesizing your pyrazole, for example, by condensing an unsymmetrical 1,3-dicarbonyl compound with a hydrazine, you can obtain a mixture of two pyrazole regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions.[9]

    • Solution:

      • Optimize Pyrazole Synthesis: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve the regioselectivity of pyrazole formation.[9]

      • Purify the Pyrazole Intermediate: Before proceeding to the amide coupling step, ensure your pyrazole carboxylic acid is a single regioisomer. This may require careful purification by column chromatography or recrystallization.

  • Competing N-acylation on the Pyrazole Ring:

    • Causality: The pyrazole ring itself has two nitrogen atoms. While one is typically protonated or substituted, the other possesses a lone pair of electrons and can be nucleophilic.[10] Under certain conditions, particularly if the pyrazole NH is deprotonated, it can compete with the desired amine for the activated carboxylic acid, leading to an N-acyl pyrazole by-product.[11][12]

    • Solution:

      • Protecting Groups: If you observe significant N-acylation of the pyrazole ring, consider protecting the pyrazole NH with a suitable protecting group like tert-butoxycarbonyl (Boc) or trityl (Trt) before the amide coupling step.[6] The protecting group can be removed later in the synthetic sequence.

      • Control of Basicity: Avoid using an excess of a strong base, which could deprotonate the pyrazole NH and increase its nucleophilicity. If a base is required to neutralize an amine salt, use a hindered or non-nucleophilic base like diisopropylethylamine (DIPEA).

Diagram: Troubleshooting Workflow for By-product Formation

G cluster_troubleshooting Identify By-product start Reaction Mixture Analysis (TLC, LC-MS) byproduct Major By-product(s) Observed? start->byproduct no_byproduct Low Yield/ Incomplete Reaction byproduct->no_byproduct No yes_byproduct Yes byproduct->yes_byproduct Yes sol_lowyield Check Coupling Reagent Activity Ensure Anhydrous Conditions Optimize Stoichiometry no_byproduct->sol_lowyield acylurea N-Acylurea? yes_byproduct->acylurea regioisomer Regioisomer? acylurea->regioisomer No sol_acylurea Add HOBt/Oxyma Change Coupling Reagent (e.g., HATU) acylurea->sol_acylurea Yes other Other By-products? regioisomer->other No sol_regioisomer Check Purity of Pyrazole Starting Material Optimize Pyrazole Synthesis Consider Pyrazole N-Protection regioisomer->sol_regioisomer Yes end Optimized Reaction sol_acylurea->end sol_regioisomer->end sol_lowyield->end

Caption: A decision-making workflow for troubleshooting common by-products in pyrazole carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the pyrazole NH group during amide coupling?

A1: The necessity of a protecting group on the pyrazole NH depends on the reaction conditions and the specific pyrazole substrate. The pyrazole nitrogen can act as a competing nucleophile.[6] If your pyrazole has electron-withdrawing groups, the NH will be more acidic and the corresponding anion more stable and potentially more nucleophilic. If you observe by-products resulting from reaction at the pyrazole nitrogen, a protecting group such as Boc or Trt is recommended.[6]

Q2: My amine starting material is a hydrochloride salt. How does this affect the reaction?

A2: If your amine is provided as a hydrochloride salt, you will need to add one equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture to liberate the free amine.[3] This is crucial, as the protonated ammonium salt is not nucleophilic and will not react with the activated carboxylic acid. Be careful not to add a large excess of base, as this can lead to side reactions, including racemization if you are working with chiral centers.

Q3: What is the best way to remove the urea by-product from a carbodiimide reaction?

A3: The method for removing the urea by-product depends on the carbodiimide used.

  • N,N'-dicyclohexylurea (DCU) , from DCC, is insoluble in many common organic solvents like dichloromethane and ethyl acetate.[3] It can often be removed by simple filtration of the reaction mixture.

  • N,N'-diisopropylurea (DIU) , from DIC, is more soluble in organic solvents, which can make its removal by filtration less effective.[4] Purification by column chromatography is typically required.

  • The urea derived from EDC is water-soluble.[4][5] Therefore, it can be easily removed by performing an aqueous workup (e.g., washing the organic layer with water or dilute acid).

Q4: Can the amide bond in my pyrazole carboxamide hydrolyze during workup or purification?

A4: Amide bonds are generally very stable and resistant to hydrolysis under neutral conditions.[13][14] Hydrolysis typically requires harsh conditions, such as refluxing with strong acids or bases for an extended period.[15][16] Therefore, it is highly unlikely that your pyrazole carboxamide will hydrolyze during a standard aqueous workup or silica gel chromatography.

Q5: I am seeing by-products that seem to come from the reaction of my 5-aminopyrazole starting material. What could be happening?

A5: 5-Aminopyrazoles are versatile precursors, but their bifunctional nature (an amino group and the pyrazole ring nitrogens) can lead to side reactions.[17][18] For instance, when reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound to form a fused ring system, the regioselectivity of the initial attack can be an issue.[18] Additionally, the amino group can react with acidic solvents or reagents. For example, using acetic acid as a solvent can sometimes lead to the formation of an acetamide by-product.[18] Careful control of reaction conditions and stoichiometry is key when working with these substrates.

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Carboxamide Synthesis using EDC/HOBt
  • Preparation: To a round-bottom flask under an inert atmosphere (N2 or Ar), add the pyrazole carboxylic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Cool the mixture to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 15-30 minutes. You should observe the formation of a clear solution as the reagents dissolve and react.

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) along with the amine.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC-related by-products), saturated aqueous NaHCO3 (to remove excess carboxylic acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Purification Strategy for Removing DCU By-product
  • Initial Filtration: After the reaction is complete (as monitored by TLC/LC-MS), concentrate the reaction mixture if it is in a solvent in which DCU has some solubility (like DMF). If the solvent is one where DCU is highly insoluble (like DCM), proceed directly.

  • Trituration/Re-dissolution: Add a solvent such as DCM or diethyl ether to the crude reaction mixture. The desired product should dissolve, while the majority of the DCU will remain as a white solid.

  • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the insoluble DCU. Wash the filter cake with a small amount of fresh solvent to recover any trapped product.

  • Aqueous Workup: Combine the filtrates and perform a standard aqueous workup as described in Protocol 1 to remove any remaining soluble impurities.

  • Final Purification: Concentrate the organic layer and purify the product by column chromatography or recrystallization.

Data Summary Table

Coupling ReagentBy-productBy-product SolubilityMitigation StrategyReference
DCC DCU (N,N'-dicyclohexylurea)Low in most organic solventsFiltration[3]
EDC EDU (N-ethyl-N'-(3-dimethylaminopropyl)urea)Water-solubleAqueous workup[4][5]
DIC DIU (N,N'-diisopropylurea)Soluble in most organic solventsColumn Chromatography[4]
All Carbodiimides N-AcylureaVariesUse of additives (HOBt, Oxyma)[4]

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from [Link]

  • Ananikov, V. P., et al. (2025, February 24). Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? PMC. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Navarro, G., et al. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. Retrieved from [Link]

  • RSC Publishing. (2025, January 22). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • ACS Figshare. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Liu, L., Ren, S., & Yu, S. (2024). Kinetic Resolution of N-Allylic Pyrazoles via Photoexcited Chiral Copper Complex-Catalyzed Alkene E → Z Isomerization. Organic Letters, 26, 5232–5236. Retrieved from [Link]

  • Chemistry World. (2025, March 7). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. Retrieved from [Link]

  • MDPI. (2023, April 17). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (n.d.). Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PMC. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PubMed. (2019, April 15). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Hydrolysis of Amides Using Acid Or Base. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]

  • Google Patents. (n.d.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Semantic Scholar. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O. Retrieved from [Link]

  • Pediaa.Com. (2020, November 2). Difference Between O Acylation and N Acylation. Retrieved from [Link]

Sources

Optimizing temperature conditions for pyrazole ring cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Hub: Temperature Control in Pyrazole Ring Cyclization

Introduction

Welcome to the Heterocycle Optimization Hub. In pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr-type) or


-unsaturated ketones—temperature is not merely an energy source; it is the primary switch for regioselectivity  and reaction completion .

A common misconception in our field is that "refluxing overnight" is a universal cure. It is not. In fact, indiscriminate heating often degrades sensitive hydrazine starting materials before the ring can close. This guide dissects the causality between thermal energy and cyclization kinetics, providing you with self-validating protocols to optimize your specific substrate.

Module 1: The Regioselectivity Dilemma

User Query: "I am synthesizing a pyrazole from an unsymmetrical 1,3-diketone. I consistently get a mixture of isomers (1,3- vs. 1,5-substituted). How can temperature fix this?"

Technical Insight: Regioselectivity in pyrazole synthesis is governed by the competition between Kinetic Control (fastest attack) and Thermodynamic Control (most stable product).

  • Kinetic Phase (Low T): The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl. This is irreversible at low temperatures.

  • Thermodynamic Phase (High T): At elevated temperatures (or with acid catalysis), the initial hydrazone intermediate can reversibly open and re-close, eventually settling into the thermodynamically more stable isomer (often the 1,3-isomer due to steric relief or conjugation).

Experimental Protocol: Temperature Scanning Do not guess. Run this 3-point validation to determine your system's energy profile.

ParameterCondition A (Kinetic)Condition B (Thermodynamic)Condition C (Forcing)
Temperature -10°C to 0°CReflux (78–110°C)120–150°C (Microwave)
Solvent Ethanol or MeOHEthanol/AcOH or TolueneEthanol or solvent-free
Time 2–4 Hours12–24 Hours5–20 Minutes
Goal Isolate the product of initial nucleophilic attack.Allow equilibration to the stable isomer.Overcome high activation barriers for dehydration.

Pro-Tip: If temperature alone fails to yield a single isomer, switch solvents. Fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) can stabilize specific transition states, drastically improving regioselectivity independent of temperature [1].

Visualization: Kinetic vs. Thermodynamic Pathway

PyrazoleRegio Reagents Hydrazine + 1,3-Diketone Intermediate Hydrazone Intermediate Reagents->Intermediate Nucleophilic Attack KineticProd Kinetic Product (1,5-Isomer) Intermediate->KineticProd Low T (<0°C) Irreversible ThermoProd Thermodynamic Product (1,3-Isomer) Intermediate->ThermoProd High T (>80°C) Equilibration KineticProd->ThermoProd Acid/Heat Isomerization

Caption: Figure 1. Thermal bifurcation of pyrazole synthesis. Low temperatures trap the kinetic isomer; high temperatures facilitate equilibration to the thermodynamic product.

Module 2: The "Stalled" Reaction (Incomplete Cyclization)

User Query: "LCMS shows the mass of the intermediate hydrazone, but the ring won't close to form the pyrazole. Increasing the temperature just creates tar."

Technical Insight: The reaction proceeds in two steps:[1] (1) Condensation (fast) and (2) Dehydration/Cyclization (slow). The second step has a higher activation energy (


). If your reaction stalls, you have formed the hydrazone but lack the energy to eject water. "Tar" indicates you are exceeding the thermal stability of the hydrazine before achieving the 

for cyclization.

Troubleshooting Workflow:

  • Acid Catalysis: Protonating the hydroxyl group of the intermediate lowers the

    
     for water elimination. Add 5–10 mol% AcOH or HCl.
    
  • Water Removal: The cyclization releases water. In reversible systems, water accumulation halts the reaction (Le Chatelier’s principle). Use a Dean-Stark trap (toluene reflux) or molecular sieves.

Comparative Data: Thermal vs. Microwave Efficiency Microwave (MW) irradiation is superior for "stalled" cyclizations because it utilizes dipolar polarization to superheat the polar transition state, often bypassing the degradation pathways seen in slow thermal ramping [2][3].

MethodTemperatureTimeYieldStatus
Conventional Reflux 80°C (EtOH)8 Hours72%Slow, some degradation
Microwave (MW) 120°C (Sealed)10 Min94%Clean conversion
MW + Solvent Free 100°C5 Min91%Green, high efficiency

Data sourced from comparative studies on phenyl-1H-pyrazole synthesis [2].

Module 3: Hydrazine Instability & Oxidative Degradation

User Query: "My reaction mixture turns black immediately upon heating. How do I prevent this?"

Technical Insight: Aryl hydrazines are prone to oxidative degradation at high temperatures, forming diazenes and radicals that polymerize into "tar." This is a Critical Process Parameter (CPP) .

The "Inert-Low-Acid" Protocol: If your hydrazine is sensitive:

  • Degas Solvents: Sparge ethanol with Nitrogen/Argon for 15 mins before use.

  • Stepwise Heating: Do not plunge reagents into a hot oil bath. Start at 0°C to form the stable hydrazone, then heat to reflux for cyclization. The hydrazone is significantly more robust than the free hydrazine.

  • Use HCl Salts: Use hydrazine hydrochloride salts instead of the free base. They are more stable and provide the necessary acid catalyst in situ.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurity CheckLCMS Check LCMS: Is Intermediate Present? Start->CheckLCMS YesInter Yes (Hydrazone Stalled) CheckLCMS->YesInter Mass = SM + Hydrazine - H2O NoInter No (Black Tar/Complex Mix) CheckLCMS->NoInter Mass = Complex/Polymer WrongIso Wrong Regioisomer CheckLCMS->WrongIso Mass = Product (Wrong Peak) Action1 Increase T (Microwave) OR Add Acid Catalyst YesInter->Action1 Action2 Degas Solvent (N2) Use Hydrazine HCl Salt NoInter->Action2 Action3 Switch Control Mode: Low T (Kinetic) <-> High T (Thermo) WrongIso->Action3

Caption: Figure 2. Logic flow for diagnosing temperature-dependent failures in pyrazole synthesis.

References

  • Rosa, F. A., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Available at: [Link]

  • Oliveira, A. R., et al. (2021). "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles." Current Organic Synthesis. Available at: [Link]

  • RSC Publishing. (2022). "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[2] Reaction Chemistry & Engineering. Available at: [Link]

Sources

Troubleshooting low purity in 3-phenyl-1H-pyrazole-4-carboxamide scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 14, 2026 Topic: Troubleshooting Purity & Process Control Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists[1]

Introduction: The Scale-Up Context

The 3-phenyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in kinase inhibitor discovery (e.g., BTK, CDK inhibitors).[1] While bench-scale synthesis (mg to g) is often forgiving, kilogram-scale production frequently encounters three distinct failure modes:

  • "Ghost" Impurities: NMR signals suggesting a mixture of isomers that cannot be separated.[1]

  • Color Instability: Off-white solids turning pink/grey upon drying or storage.[1]

  • Amidation Stalling: Incomplete conversion of the ester/acid precursor due to solubility issues.

This guide provides a root-cause analysis and self-validating protocols to resolve these specific bottlenecks.

Module 1: The "Ghost" Impurity (Tautomerism)[1]

Symptom: Your HPLC shows a single peak (>99% purity), but 1H NMR (DMSO-d6) shows split peaks or broad "humps" for the amide NH and the pyrazole C5-H. You suspect a regioisomer impurity (5-phenyl isomer).

Root Cause: You are likely observing annular tautomerism , not chemical impurity.[1] In N-unsubstituted pyrazoles (1H-pyrazoles), the hydrogen atom oscillates between N1 and N2.[1]

  • In Solution: The 3-phenyl and 5-phenyl forms exist in rapid equilibrium.[1] If the exchange rate is slow on the NMR timescale, you see two sets of signals.

  • In Solid State: The molecule usually crystallizes as a single tautomer (typically the 3-phenyl form) driven by intermolecular hydrogen bonding.[1]

Diagnostic Protocol (Self-Validating): Do NOT attempt recrystallization yet. Run the following validation:

  • Variable Temperature (VT) NMR: Heat the NMR sample to 80°C (353 K).

    • Result: If the split peaks coalesce into sharp singlets, it is tautomerism. Impurities will remain distinct.

  • D2O Shake: Add D2O to the NMR tube.

    • Result: Exchangeable protons (NH) disappear, simplifying the spectrum and often sharpening the C5-H signal by removing coupling.[1]

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Solution Phase Equilibrium cluster_1 Solid State (Crystallization) T1 3-Phenyl Tautomer (Major in Polar Solvents) T2 5-Phenyl Tautomer (Minor in Polar Solvents) T1->T2 Fast H-Shift Crystal Single Polymorph (Stabilized by H-Bonds) T1->Crystal Precipitation T2->Crystal Equilibration & Precipitation caption Fig 1: Annular tautomerism leads to split NMR signals but yields a single pure solid.

Module 2: Chemical Impurities & Color Management

Symptom: The product is chemically pure by HPLC but has a persistent pink, grey, or purple hue. Root Cause: Pyrazoles are electron-rich and prone to oxidation.[1] Trace transition metals (if Pd/Cu coupling was used) or "azine" byproducts from hydrazine oxidation cause intense coloration even at <0.1% levels.[1]

Troubleshooting Table: Impurity Identification

Impurity TypeOriginDetection MethodRemoval Strategy
Azine Dimer Condensation of 2 equivalents of ketone with hydrazine.[1]LC-MS (M+M dimer mass)Acidic hydrolysis wash (1N HCl) breaks the azine back to hydrazone.[1]
Regioisomer (1-alkyl) Only if N-alkylation was performed (N-methyl, etc.).[1]NOE NMR (N-Me to Ph proximity)Recrystallization from Ethanol/Water (8:2) .
Trace Metal (Pd/Cu) Cross-coupling catalysts.[1]ICP-MS or visual (Grey color)Scavenger resin (Thiol-functionalized silica) or N-Acetylcysteine wash.[1]
Oxidative Oligomers Air oxidation during drying.[1]Visual (Pink/Purple)Recrystallize with 0.5% Sodium Metabisulfite or Ascorbic Acid.[1]

Purification Protocol (Recrystallization): For the 3-phenyl-1H-pyrazole-4-carboxamide, a solvent switch is often required to reject colored impurities.[1]

  • Dissolution: Dissolve crude solid in Methanol (MeOH) at reflux (approx. 10 mL/g).

  • Treatment: Add activated carbon (5 wt%) and stir for 30 mins. Critical: Filter while hot through Celite.

  • Crystallization: Reheat filtrate to reflux. Slowly add Water (anti-solvent) until turbidity persists (Ratio approx.[1] MeOH:Water 2:1).[1]

  • Cooling: Cool slowly to 20°C, then to 0°C. Fast cooling traps colored impurities.[1]

Module 3: Amidation Efficiency (Reaction Stalling)

Symptom: Converting the ethyl ester (3-phenyl-1H-pyrazole-4-carboxylate) to the carboxamide using aqueous ammonia results in low conversion or hydrolysis to the acid.[1]

Root Cause: The 3-phenyl group provides steric bulk, and the pyrazole NH is acidic (pKa ~14), which can form a salt with ammonia, reducing the electrophilicity of the ester.[1]

Recommended Workflow: The "Activated" Route Avoid direct aminolysis of the ester if reaction times exceed 24h.[1] Use the Acid Chloride or CDI (Carbonyldiimidazole) route.[1]

Step-by-Step Protocol (CDI Coupling):

  • Activation: Suspend 3-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous THF or DMF (5 vol).

  • Reagent: Add CDI (1.2 equiv) portion-wise at 0-5°C. (Caution: CO2 evolution).

  • Formation: Stir at 25°C for 1 hour. Confirm intermediate (Acyl Imidazole) by HPLC.

  • Amidation: Add Ammonium Hydroxide (28% aq, 5 equiv) or Ammonia gas.[1] The reaction is usually instantaneous.

  • Workup: Dilute with water. The amide usually precipitates as a white solid.

Visualization: Amidation Decision Tree

Amidation Start Starting Material: 3-Phenyl-1H-pyrazole-4-carboxylate (Ester) Check Reaction > 24h? Start->Check Direct Direct Aminolysis (NH3/MeOH, Pressure) RouteA Route A: High Temp/Pressure Risk: Decarboxylation Direct->RouteA Optimization Required Hydrolysis Hydrolysis to Acid (NaOH, then HCl) RouteB Route B: Activation (CDI/SOCl2) High Yield, Mild Conditions Hydrolysis->RouteB Recommended Check->Direct No (Fast) Check->Hydrolysis Yes (Stalled) caption Fig 2: Switch to Acid activation (Route B) if direct ester aminolysis stalls.

Frequently Asked Questions (FAQs)

Q1: My product holds water/solvent tenaciously. How do I dry it? A: Pyrazole carboxamides can form pseudohydrates.[1]

  • Solution: Dry at 60°C under vacuum with a nitrogen bleed.[1] If residual solvent persists, reslurry in water to displace organic solvents, filter, and then dry.[1] The water is easier to remove than trapped DMF or DMSO.

Q2: Can I use hydrazine hydrate directly with the beta-keto ester? A: Yes, but temperature control is critical .

  • Risk:[1][2] Exothermic addition can lead to "azine" formation (dimers).[1]

  • Control: Add hydrazine hydrate dropwise to the beta-keto ester in Ethanol at 0-10°C, then warm to reflux. Do not dump reagents together at room temperature.[1]

Q3: The melting point is lower than the literature value (215°C vs 220°C). Is it impure? A: Not necessarily.[1] Check the polymorph .

  • Recrystallization from different solvents (e.g., MeOH vs. Acetone) can yield different polymorphs with varying melting points.[1] Confirm purity via HPLC/DSC before assuming chemical impurity.

References

  • Tautomerism Analysis: Claramunt, R. M., et al.[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2, 1991.

  • Synthesis & Scale-up: Kumar, K. A., et al. "An Efficient Synthesis of Pyrazole Carboxamide Derivatives."[1][3] International Journal of ChemTech Research, 2017.[3]

  • Amidation Protocols: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[1][4] Organic Letters, 2006.[1]

  • Impurity Profiling: "Process for the preparation of pyrazole derivatives."[3][5] Google Patents (US5462960A).[1]

  • General Properties: "3-Phenyl-1H-pyrazole-4-carboxylic acid Product Sheet." Sigma-Aldrich.[1]

Sources

Overcoming steric hindrance in 3-phenyl-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-3PH-STERIC Subject: Overcoming Steric Hindrance in 3-Phenyl-Pyrazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary

You are likely accessing this guide because your 3-phenyl-pyrazole scaffold is exhibiting one of three critical failure modes: (1) Regioisomeric scrambling during cyclization, (2) Stalled cross-coupling due to ortho-substitution, or (3) Unpredictable biological data caused by atropisomerism (axial chirality).[1]

The 3-phenyl-pyrazole bond is a rotatable axis. When you introduce steric bulk at the pyrazole C4 position or the phenyl ortho positions, you force the system out of planarity.[1] While this twist can improve solubility by disrupting crystal packing, it creates significant synthetic and pharmacological hurdles.[1] This guide provides the protocols to navigate these steric barriers.

Module 1: Synthetic Troubleshooting (The "How-To")
Issue 1: Regioselectivity Failures in Cyclization

Symptom: You reacted a 1,3-diketone with a substituted hydrazine and obtained a mixture of 1,3- and 1,5-isomers that are inseparable by standard chromatography.

Root Cause: In the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine (e.g., phenylhydrazine), the regioselectivity is governed by the competition between electronic effects and steric hindrance.[1] If the hydrazine carries a bulky group (e.g., t-butyl, aryl), it will preferentially attack the least hindered carbonyl carbon of the diketone to minimize steric clash in the transition state.[1]

Diagnostic Protocol:

  • Analyze Sterics: If your diketone has a bulky group (e.g., t-Bu, CF3) at one end, the hydrazine NH2 will attack the distal carbonyl.[1]

  • Solvent Switch: Protic solvents stabilize the charged intermediate, often leading to thermodynamic control (mixed isomers).[1] Fluorinated alcohols can enforce regioselectivity.

Corrective Workflow (Decision Tree):

PyrazoleSynthesis Start Start: Unsymmetrical 1,3-Diketone + Hydrazine CheckSterics Are substituents sterically demanding? Start->CheckSterics HighSteric Yes (e.g., t-Butyl, Ortho-Phenyl) CheckSterics->HighSteric High Bulk LowSteric No (Methyl, Ethyl) CheckSterics->LowSteric Low Bulk Solvent1 Use HFIP (Hexafluoroisopropanol) Promotes Regioselectivity HighSteric->Solvent1 Solvent2 Standard EtOH/Reflux (Thermodynamic Control) LowSteric->Solvent2 Result1 Single Regioisomer (Steric Control) Solvent1->Result1 Result2 Mixture (Separation Required) Solvent2->Result2

Caption: Workflow for optimizing regioselectivity in pyrazole cyclization based on steric demand.

Recommended Protocol (Steric Control):

  • Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).[1]

  • Conditions: Stir at Room Temperature (25°C) for 2–4 hours. Do not reflux initially.

  • Mechanism: The high ionizing power and hydrogen-bond donating ability of HFIP activates the carbonyl without requiring harsh acid catalysis, allowing the kinetic (sterically favored) product to precipitate.

Issue 2: Stalled Suzuki-Miyaura Coupling

Symptom: You are attempting to couple a 3-bromo-pyrazole with an ortho-substituted phenylboronic acid. Conversion stops at <20%, or dehalogenation occurs.[1]

Root Cause: Standard ligands (PPh3, dppf) create a palladium center that is too crowded to accommodate two bulky partners (the "ortho-effect").[1] The transmetallation step becomes the rate-determining bottleneck.

Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), but their specific architecture creates a "pocket" that allows the bulky boronic acid to approach.[1]

Comparative Ligand Performance Table:

Ligand ClassExampleSuitability for Hindered 3-Phenyl-Pyrazoles
Generation 1 PPh3, dppePoor. Fails with ortho-substituents.[1]
Generation 2 S-PhosExcellent. Gold standard for ortho-substituted biaryls.
Generation 3 X-PhosExcellent. Best for heteroaryl chlorides.
PEPPSI Pd-PEPPSI-IPrHigh. Good for extremely hindered "tetra-ortho" systems.

Validated Protocol (The "S-Phos" Method):

  • Catalyst: Pd(OAc)₂ (1 mol%) + S-Phos (2 mol%) OR Pd-SPhos-G2 precatalyst.[1]

  • Base: K₃PO₄ (2.0 equiv) – Crucial: Carbonate bases often fail with hindered substrates due to poor solubility in organic phases.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).[1]

  • Temp: 100°C.

  • Note: If the pyrazole NH is free, protect it (THP or SEM) or use 3.0 equiv of base to form the pyrazolate anion, which couples slower but prevents catalyst poisoning.[1]

Module 2: Structural Optimization (The "Design")
Issue 3: Atropisomerism (The Hidden Chirality)

Symptom: Your purified compound shows "doubled" peaks in NMR or separates into two peaks on chiral HPLC, despite having no stereocenters.[1]

Technical Insight: When steric bulk at the pyrazole C4 and phenyl ortho positions is high enough, the rotation around the C3–C1' bond is restricted.[1] If the energy barrier to rotation (


) exceeds ~20 kcal/mol, the conformers become separable at room temperature.[1] This creates atropisomers  (axial chirality).[2][3][4]

Risk Assessment:

  • Class 1 (Rapid Interconversion):

    
     kcal/mol.[1][4][5] Appears as one compound. Safe.
    
  • Class 2 (Slow Interconversion):

    
     kcal/mol.[4] Can separate but racemizes over hours/days. High Risk  for development (shelf-life issues).[1]
    
  • Class 3 (Stable):

    
     kcal/mol.[1][4] Separable, stable isomers.[1] Can be developed as a single isomer drug.[4]
    

Visualization of Steric Clash:

Atropisomerism cluster_0 Planar Conformation (High Energy) cluster_1 Twisted Conformation (Stable) NodeA Phenyl Ring (Ortho-Sub) NodeB Pyrazole Ring (C4-Sub) NodeA->NodeB Steric Clash (Repulsion) NodeC Phenyl Ring (Rotated 90°) NodeD Pyrazole Ring NodeC->NodeD Minimizes Energy

Caption: Steric repulsion forces the biaryl system into a twisted conformation, potentially locking axial chirality.[1]

Design Fixes:

  • Symmetrize: Make the phenyl ring symmetrical (e.g., 2,6-dimethyl) to remove chirality.[1]

  • Lower the Barrier: Remove the C4-substituent on the pyrazole to allow free rotation (Class 1).

  • Lock the Barrier: Increase bulk to ensure the isomers never interconvert (Class 3), then isolate the active atropisomer.[1]

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to force the Suzuki coupling of hindered pyrazoles? A: Yes, but with caution. Microwaves accelerate the reaction rate, which helps overcome the activation energy of the transmetallation step.[1] However, for 3-phenyl-pyrazoles, high temperatures (>140°C) can sometimes promote protodeboronation (loss of the boron group) faster than the coupling.[1] Use conventional heating at 100°C first; use microwave only if the catalyst is stable (e.g., Pd-PEPPSI).[1]

Q: Why does my pyrazole N-arylation fail when I have a group at C3? A: This is a classic "buttressing effect." A substituent at C3 pushes against the N-substituent, making the nitrogen less nucleophilic and the transition state more crowded. For N-arylation of hindered pyrazoles, switch to Copper-catalyzed Cham-Lam coupling (room temperature, oxidative) or use a very strong ligand like tBuBrettPhos with Palladium.[1]

References
  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Recent advances in the regioselective synthesis of pyrazoles."[1] Organic & Biomolecular Chemistry.

  • Suzuki Coupling of Hindered Biaryls: Billingsley, K., & Buchwald, S. L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. "Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective."[1] Journal of Medicinal Chemistry.

  • C-H Activation of Pyrazoles: Ye, M., et al. "Pd(II)-Catalyzed C–H Activation of Pyrazoles."[1] Chemical Reviews.

  • Pd-PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal. [1]

Sources

Purification challenges of carboxamide derivatives using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of Carboxamide Derivatives

Role: Senior Application Scientist Status: Online

Welcome to the Purification Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your carboxamide derivative (


) is behaving poorly on the column.

Carboxamides are the backbone of modern drug discovery (kinase inhibitors, peptidomimetics), yet they present a "perfect storm" for chromatography: they are strong hydrogen bond donors/acceptors, often possess poor solubility in non-polar solvents, and frequently co-elute with their starting materials.

This guide is not a textbook; it is a troubleshooting workflow designed to solve the three specific failure modes of amide purification: Tailing , Precipitation , and Co-elution .

Module 1: The "Tailing" Phenomenon

Symptom: Your compound elutes as a broad, streaking band (tailing) rather than a sharp Gaussian peak.[1] This destroys resolution and reduces yield.

The Mechanism: The Silanol Effect

You are likely using standard silica gel. Silica surfaces are covered in silanol groups (


).[2][3]
  • The Chemistry: Surface silanols have a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     of approximately 3.8 – 4.2  [1].[4] They are weakly acidic.[2][5]
    
  • The Interaction: Carboxamides are Lewis bases. The carbonyl oxygen and the amide nitrogen (if

    
     or 
    
    
    
    ) form strong Hydrogen bonds with these acidic silanols.
  • The Result: As your compound travels down the column, a fraction of it "sticks" to the silica, lagging behind the main band. This creates the "tail."[4]

Protocol: Mobile Phase Modification

To fix this, we must "mask" the silanols. We use a basic modifier to compete for the binding sites.

Recommended Modifier: Triethylamine (TEA) or Ammonium Hydroxide (


).
ParameterProtocol
Modifier Conc. 1% - 3% (v/v) in the mobile phase.
Preparation Add modifier to BOTH Solvent A (e.g., Hexane/DCM) and Solvent B (e.g., EtOAc/MeOH). If you only add it to B, the column will strip the modifier during the gradient, causing tailing to return.
Column Prep Crucial Step: Flush the column with 3-5 column volumes (CV) of the modified starting solvent before injection. This "neutralizes" the silica surface prior to your sample arriving.
Warning Do not use TEA if you are using UV detection < 210 nm (TEA absorbs UV). Use

instead.
Troubleshooting Logic Flow

G start Issue: Broad/Tailing Peaks check_mod Is Modifier (TEA/NH4OH) present? start->check_mod add_mod Add 1% TEA to Solvents A & B check_mod->add_mod No check_pka Is compound highly basic? check_mod->check_pka Yes add_mod->check_pka switch_stat Switch Stationary Phase (Amino-Silica or C18) check_pka->switch_stat Yes (pKa > 9) optimize Optimize Gradient Slope check_pka->optimize No

Figure 1: Decision matrix for resolving peak tailing in amide purification.

Module 2: Solubility & Loading (The "Crash Out")

Symptom: The sample dissolves in DCM or Methanol but precipitates immediately upon contact with the Hexane/Heptane mobile phase at the head of the column. This causes high backpressure and double-peaking.

The Solution: Solid Load (Dry Load)

Liquid loading a polar amide in a strong solvent (like DCM) onto a Hexane-equilibrated column creates a "solvent mismatch." The strong solvent carries the sample too fast, while the mobile phase tries to precipitate it.

The Fix: Eliminate the injection solvent entirely by adsorbing the sample onto a solid support.

Step-by-Step Solid Loading Protocol
  • Dissolution: Dissolve your crude carboxamide in the minimum amount of a volatile, strong solvent (DCM, Acetone, or MeOH).

  • Adsorption: Add a solid support.

    • Option A (Standard): Silica Gel (40-63 µm). Ratio: 1g sample : 2g Silica.

    • Option B (Preferred):Celite 545 . Ratio: 1g sample : 3g Celite. Celite is less active than silica and reduces irreversible binding [2].[6]

  • Evaporation: Rotary evaporate the mixture until it is a free-flowing, dry powder. Note: If it is sticky, you added too little solid support.

  • Loading: Pour the powder into a solid load cartridge (or pre-column) and attach it upstream of your main flash column.

Loading Technique Comparison
Loading MethodBest For...Risk Factor
Liquid (Hex/EtOAc) Highly soluble, non-polar amides.Low.
Liquid (DCM/MeOH) NOT RECOMMENDED. High. Causes band broadening and precipitation.
Solid Load (Silica) General polar amides.Medium. Risk of permanent adsorption if compound is unstable.
Solid Load (Celite) Sensitive or very polar amides.Low. Inert support, excellent recovery.

Module 3: Selectivity & Co-elution

Symptom: Your amide co-elutes with the amine starting material or by-products. No amount of gradient optimization separates them.

The Cause: Similar Polarity, Different Chemistry

On standard silica, retention is driven purely by polarity. If your impurity has similar polarity to your product, they will overlap. We must exploit chemical differences (acidity/basicity).[1]

Alternative Stationary Phases

When standard silica fails, do not just make the column longer. Change the chemistry.

1. Amine-Functionalized Silica (

)
  • Why it works: The surface is bonded with propyl-amine groups. This creates a "basic" surface environment [3].[7]

  • Mechanism: It repels basic impurities (like unreacted amines) causing them to elute faster, while retaining the neutral carboxamide via hydrogen bonding.

  • Benefit: No liquid modifier (TEA) is needed. The column is the modifier.

2. Reverse Phase (C18)
  • Why it works: Separates based on hydrophobicity, not just polarity.

  • Protocol: Use Water/Acetonitrile gradients.

  • Critical Adjustment: You must control pH.

    • For Neutral Amides: Use standard water.

    • For Basic Amides: Add 0.1% Formic Acid or Ammonium Bicarbonate to buffer the pH. This ensures the molecule stays in one ionization state, preventing peak splitting [4].

Workflow for Phase Selection

G start Issue: Co-elution on Silica impurity Identify Impurity Type start->impurity amine_imp Basic Amine Impurity impurity->amine_imp acid_imp Acidic Impurity impurity->acid_imp polar_imp Very Polar/Water Soluble impurity->polar_imp sol_amine Use Amine-Silica (NH2) (Repels basic impurity) amine_imp->sol_amine sol_c18 Use C18 (Reverse Phase) with pH Buffer acid_imp->sol_c18 polar_imp->sol_c18

Figure 2: Selecting the correct stationary phase based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to liquid load my sample? A: Technically yes, but I advise against it for high-resolution separations. DMSO is extremely polar and non-volatile. It will carry your compound down the column, smearing the band. If you must use DMSO, keep the injection volume < 1% of the column volume. Solid loading on Celite is superior.

Q: My amide is degrading on the column. Why? A: Primary amides can dehydrate to nitriles on highly acidic silica. Secondary/Tertiary amides are generally stable. If degradation occurs, your silica might be too acidic. Switch to Neutral Alumina or Amine-bonded silica , which have a pH of ~7.0 - 9.0, preventing acid-catalyzed degradation.

Q: I used TEA, but the pressure spiked and the column clogged. A: Did you flush the column with solvent after use? TEA can form salts with residual acids or chlorinated solvents if left standing, leading to line blockages. Always flush the system with 100% Isopropanol or Methanol after a run containing modifiers.

References

  • Chromatography Online. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. (Detailed analysis of silanol pKa and acidity).

  • Teledyne ISCO. (2012).[6] Sample Loading Techniques in Flash Chromatography. (Webinar and guide on Solid vs Liquid loading).

  • Biotage. (2023).[1] When should I use an amine-bonded silica for flash chromatography? (Application note on basic compound purification).

  • Teledyne Labs. RediSep Gold C18 Flash Column Loading Techniques. (Reverse phase loading and pH buffering).[1][7][8]

Sources

Technical Support Center: Addressing Regioselectivity in Phenyl-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for phenyl-pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired isomeric products with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of phenyl-pyrazole synthesis?

Regioselectivity refers to the preferential formation of one constitutional isomer over another when a chemical reaction can produce multiple products.[1][2] In the classic Knorr synthesis of pyrazoles, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (like phenylhydrazine) can result in two different regioisomeric pyrazoles.[2][3][4] This happens because the initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products that are often challenging to separate.[2] Controlling which isomer is formed is a critical aspect of the synthesis, especially in drug development where a specific isomer is typically responsible for the desired biological activity.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of steric and electronic factors, as well as the reaction conditions.[1][2]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[1][2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.[1][2]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as the solvent, temperature, and pH can dramatically influence which isomer is favored.[2] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[1][2]

Q3: Are there alternative synthetic methods to the Knorr condensation for achieving high regioselectivity?

Yes, when the Knorr condensation fails to provide the desired regioselectivity, several other methods can be employed:

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene.[1] It offers a different mechanistic pathway to the pyrazole core and can provide excellent regioselectivity.[1]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles. These reactions often utilize catalysts, such as Lewis acids, to control the outcome.[1]

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can lead to pyrazolines, which are then oxidized to pyrazoles.[3][5][6] This method can offer good regiocontrol.

  • Using Dicarbonyl Surrogates: Instead of a 1,3-diketone, using substrates like β-enaminones or α-oxoketene N,S-acetals can introduce a predefined difference in reactivity between the two electrophilic centers, forcing the reaction to proceed with high regioselectivity.[1]

Q4: How does microwave-assisted synthesis impact the regioselectivity of pyrazole formation?

Microwave-assisted organic synthesis (MAOS) can be a powerful tool for improving pyrazole synthesis. It often leads to significantly reduced reaction times, higher yields, and in some cases, improved selectivity compared to conventional heating methods.[1] The rapid and uniform heating provided by microwaves can sometimes favor the kinetic product, leading to the formation of one regioisomer over the other.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during phenyl-pyrazole synthesis, focusing on issues of regioselectivity.

Issue 1: Poor Regioselectivity – Formation of a Nearly 1:1 Mixture of Isomers

This is a frequent challenge when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties.[1]

Troubleshooting Steps:
  • Modify the Solvent System: This is often the most straightforward and impactful first step. If you are using a standard solvent like ethanol, which is known to sometimes yield mixtures, consider switching to a fluorinated alcohol.

    • 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the preference for one regioisomer.[7]

  • Adjust Reaction pH: The pH of the reaction can significantly influence the nucleophilicity of the hydrazine nitrogens.

    • Acidic Conditions: Adding a catalytic amount of an acid (e.g., acetic acid, HCl) can protonate the more basic nitrogen of the substituted hydrazine, altering the initial site of attack.[1]

    • Basic Conditions: Using basic conditions may favor the attack of the more nucleophilic nitrogen atom.[1]

  • Introduce a Catalyst: Lewis acid catalysts (e.g., Yb(PFO)₃, SmCl₃) can activate the dicarbonyl compound and may favor one reaction pathway over the other, leading to improved regioselectivity.[1]

  • Vary the Temperature: Running the reaction at different temperatures (e.g., room temperature vs. reflux) can impact the kinetic versus thermodynamic product distribution, potentially favoring one isomer.

Data Presentation: Effect of Solvent on Regioselectivity
EntryR¹ in 1,3-DicarbonylSolventIsomer Ratio (A:B)Reference
1PhenylEthanol (EtOH)50:50[8]
2Phenyl2,2,2-Trifluoroethanol (TFE)95:5[8]
3Phenyl1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)>99:1[8]
44-MethoxyphenylEthanol (EtOH)55:45[8]
54-Methoxyphenyl2,2,2-Trifluoroethanol (TFE)96:4[8]
64-Methoxyphenyl1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)>99:1[8]

Regioisomer A has the N-phenyl group adjacent to the trifluoromethyl group. Regioisomer B has the N-phenyl group adjacent to the R¹ group.

Issue 2: The Undesired Regioisomer is the Major Product

This occurs when the inherent electronic and steric properties of your substrates favor the formation of the "wrong" isomer under standard conditions.

Troubleshooting Steps:
  • Utilize a Dicarbonyl Surrogate: This is often the most robust solution. Instead of a 1,3-diketone, employ a β-enaminone or an α-oxoketene N,S-acetal.[1] These substrates have distinct electrophilic centers, which can force the reaction to proceed with the desired regioselectivity.[1]

  • Reverse the Polarity of the Hydrazine: In some cases, modifying the hydrazine derivative can alter the regiochemical outcome. For example, using a protected hydrazine and deprotecting it after the cyclization can sometimes lead to the desired isomer.

  • Re-evaluate Starting Materials: If feasible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine to intentionally alter the steric and electronic factors that govern the regioselectivity.[7]

Issue 3: Separation of Regioisomers is Difficult

Even with optimization, you may still obtain a mixture of regioisomers that needs to be separated.

Troubleshooting Steps:
  • Flash Chromatography: This is the most common method for separating regioisomers in the lab. Careful selection of the solvent system is crucial for achieving good separation.[7]

  • Crystallization: If the regioisomers have different solubility profiles, fractional crystallization can be an effective separation technique.[7] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.[7]

  • Supercritical Fluid Chromatography (SFC): For particularly challenging separations, SFC can offer superior resolution and faster separation times compared to traditional liquid chromatography.[7]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from the work of Cantillo et al. and is effective for improving regioselectivity in the condensation of 1,3-dicarbonyls with hydrazines.[7]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Phenylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.[1]

  • Add phenylhydrazine to the solution at room temperature.[1]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, remove the solvent under reduced pressure.[7]

  • Purify the residue by flash column chromatography on silica gel to obtain the desired pyrazole regioisomer.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from α,β-Unsaturated Ketones

Materials:

  • α,β-Unsaturated ketone (chalcone) (1.0 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone and phenylhydrazine in a 10 mL microwave reaction vessel.[1]

  • Add glacial acetic acid as the solvent and catalyst.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction, cool the vessel to room temperature.[1]

  • Pour the reaction mixture into ice-cold water to precipitate the product.[1]

  • Collect the solid by filtration, wash with water, and dry.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

Visualizations

Knorr Synthesis Pathways

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 Path A attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 Path B hydrazine Phenylhydrazine hydrazine->attack_c1 hydrazine->attack_c2 isomer_a Regioisomer A (e.g., 1,5-disubstituted) attack_c1->isomer_a Cyclization & Dehydration isomer_b Regioisomer B (e.g., 1,3-disubstituted) attack_c2->isomer_b Cyclization & Dehydration

Caption: Knorr synthesis pathways from an unsymmetrical diketone.

Troubleshooting Workflow for Improving Regioselectivity

G start Poor Regioselectivity (Mixture of Isomers) solvent Modify Solvent System (e.g., EtOH to HFIP) start->solvent check1 Improved? solvent->check1 ph Adjust Reaction pH (Acidic or Basic) check1->ph No end High Regioselectivity Achieved check1->end Yes check2 Improved? ph->check2 catalyst Introduce Catalyst (e.g., Lewis Acid) check2->catalyst No check2->end Yes check3 Improved? catalyst->check3 alt_route Consider Alternative Route (e.g., Dicarbonyl Surrogate) check3->alt_route No check3->end Yes

Caption: Troubleshooting workflow for improving regioselectivity.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 14, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved February 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Retrieved February 14, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved February 14, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Deng, X., & Mani, N. S. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 10(7), 1307–1310. [Link]

  • Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives. (2008, January 15). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 14, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing Pyrazole-4-Carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole-4-carboxamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we will delve into the nuances of catalyst selection, troubleshoot common experimental hurdles, and provide detailed protocols to enhance the efficiency and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole-4-carboxamides?

The most prevalent method for forming pyrazole-4-carboxamides is the condensation reaction between a pyrazole-4-carboxylic acid and an amine.[1][2] This process requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine, forming the stable amide bond.[1][3]

Q2: What are "coupling reagents" and how do they differ from true catalysts?

In the context of amide bond formation, "coupling reagents" are activating agents that are consumed stoichiometrically during the reaction.[1] They are not true catalysts, which would be regenerated. Reagents like carbodiimides (EDC, DCC) and uronium/aminium salts (HATU, HBTU) are used to convert the carboxylic acid into a more reactive intermediate, such as an active ester, which then readily reacts with the amine.[1][4]

Q3: I'm working with an electron-deficient amine. Why is my reaction sluggish and what can I do?

Electron-deficient amines are less nucleophilic, making the amide coupling reaction significantly slower and less efficient.[5] Standard coupling conditions may result in low yields. To overcome this, a more reactive activated intermediate is necessary. The use of stronger coupling reagents like HATU, or the addition of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP), can be beneficial.[5] DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[5]

Q4: Can I use a true catalytic approach for this synthesis?

While stoichiometric coupling reagents are common, some catalytic methods exist. For instance, boronic acids have been used in certain contexts to facilitate amide bond formation, though this is less common for pyrazole-4-carboxamides.[6] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to construct the pyrazole-amide core, particularly when starting with different precursors.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of pyrazole-4-carboxamides.

Problem 1: Low or No Product Yield

Possible Cause 1: Inefficient Carboxylic Acid Activation The choice of coupling reagent is critical. For sterically hindered substrates or less reactive amines, a standard reagent like EDC/HOBt may not be sufficient.

  • Solution: Switch to a more potent coupling reagent. HATU is often superior for challenging couplings as it forms a highly reactive OAt-active ester, which can accelerate the reaction and improve yields.[7]

Possible Cause 2: Catalyst/Reagent Decomposition Many coupling reagents are sensitive to moisture. The presence of water can hydrolyze the activating agent or the active intermediate, halting the reaction.

  • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Possible Cause 3: Poor Nucleophilicity of the Amine As mentioned in the FAQs, electron-poor aromatic amines can be particularly unreactive.

  • Solution: In addition to using a stronger coupling reagent, increasing the reaction temperature or using a more polar solvent like DMF or NMP can enhance the reaction rate. A combination of EDC, DMAP, and a catalytic amount of HOBt has also proven effective for such cases.[5]

Problem 2: Presence of Significant Side Products

Possible Cause 1: Racemization of Chiral Centers If your pyrazole or amine contains a chiral center, harsh reaction conditions or certain coupling reagents can lead to epimerization. This is often due to the formation of an oxazolone intermediate.

  • Solution: The addition of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing racemization, especially when using carbodiimides like DCC or EDC.[8] Reagents that incorporate HOAt, such as HATU, are known to result in less epimerization.[8]

Possible Cause 2: Formation of N-acylurea Byproduct When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and difficult-to-remove impurity.

  • Solution: The use of HOBt or HOAt as an additive traps the O-acylisourea to form an active ester, which is less prone to this rearrangement and more reactive towards the amine.[3]

Possible Cause 3: Guanidinium Byproduct Formation Uronium/aminium-based reagents like HBTU or HATU can react with the amine starting material to form a guanidinium byproduct, consuming both the amine and the coupling reagent.

  • Solution: The order of addition is critical. Always activate the carboxylic acid with the coupling reagent before adding the amine to the reaction mixture.

Problem 3: Difficult Product Purification

Possible Cause: Byproducts from the Coupling Reagent The byproducts of some coupling reagents can complicate purification. For example, the dicyclohexylurea (DCU) formed from DCC is often insoluble and can be filtered off, but the diisopropylurea from DIC is more soluble.[8]

  • Solution: Using a water-soluble carbodiimide like EDC is advantageous because its urea byproduct can be easily removed with an aqueous wash.[4][8] For phosphonium-based reagents like PyBOP, the byproducts are also typically water-soluble.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Pyrazole-4-Carboxamide Synthesis using HATU

This protocol is suitable for a wide range of substrates, including those with moderate steric hindrance.

  • To a stirred solution of the pyrazole-4-carboxylic acid (1.0 equiv) in an anhydrous solvent such as DMF or DCM (0.1 M), add HATU (1.1 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Systematic Catalyst/Reagent Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing your coupling conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Finalization Start Start with Substrates (Pyrazole-4-COOH + Amine) Screen1 Standard Conditions: EDC/HOBt, DIPEA, DCM, RT Start->Screen1 Check1 Reaction Complete? (TLC/LCMS) Screen1->Check1 Troubleshoot Identify Issue Check1->Troubleshoot No End Purify Product Check1->End Yes LowYield Low Yield / No Reaction Troubleshoot->LowYield No SideProducts Side Products (e.g., Racemization) Troubleshoot->SideProducts Yes, but... Optimize1 Advanced Reagent: HATU, DIPEA, DMF LowYield->Optimize1 Optimize2 Additive Strategy: Use HOAt instead of HOBt SideProducts->Optimize2 Check2 Problem Solved? Optimize1->Check2 Optimize2->Check2 Check2->Troubleshoot No, reiterate Check2->End Yes

Caption: A workflow for catalyst selection and reaction optimization.

Diagram: Mechanism of EDC/HOBt Mediated Amide Coupling

This diagram illustrates the key steps in the activation of a carboxylic acid using EDC and HOBt.

G RCOOH Pyrazole-4-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt EDU EDU (Byproduct) O_Acyl->EDU - H+ HOBt HOBt HOBt->HOBt_Ester Amide Pyrazole-4-Carboxamide HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide HOBt_regen HOBt (Regenerated) Amide->HOBt_regen

Caption: The mechanism of EDC/HOBt mediated amide bond formation.

Data Summary: Comparison of Common Coupling Reagents

The table below provides a comparative overview of commonly used reagents for amide bond formation.

Reagent/SystemClassRelative ReactivityRacemization RiskByproduct RemovalKey Advantages
DCC/HOBt CarbodiimideModerateLow with HOBtFiltration (DCU)Inexpensive, well-established
EDC/HOBt CarbodiimideModerateLow with HOBtAqueous WashWater-soluble byproduct, easy workup[4][8]
HATU/DIPEA Uronium SaltVery HighVery LowAqueous WashHighly efficient for difficult couplings, fast reaction rates[7]
PyBOP/DIPEA Phosphonium SaltHighLowAqueous WashNon-toxic alternative to BOP, effective[4]
SOCl₂/Pyridine Acid ChlorideVery HighHighGaseous/WashInexpensive, forms highly reactive acyl chloride

References

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). MDPI. Available at: [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024).
  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2023). Beilstein Journals. Available at: [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). PubMed. Available at: [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (n.d.). PMC. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc.

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 3-phenyl-1H-pyrazole-4-carboxamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is a cornerstone of regulatory compliance and, ultimately, patient safety. For novel chemical entities such as 3-phenyl-1H-pyrazole-4-carboxamide, a molecule of interest in medicinal chemistry, rigorous analytical validation is not merely a procedural step but a scientific necessity.[1] This guide provides an in-depth comparison of mass spectrometry techniques for purity assessment and a detailed protocol for the validation of 3-phenyl-1H-pyrazole-4-carboxamide, grounded in the principles of scientific integrity and regulatory expectations.

Choosing the Optimal Mass Spectrometry Approach: A Comparative Analysis

The selection of an appropriate analytical technique is paramount for accurate purity determination. Mass spectrometry (MS) has emerged as an indispensable tool due to its high sensitivity and selectivity, allowing for both the identification and quantification of the active pharmaceutical ingredient (API) and its potential impurities.[2][3] The two most common hyphenated MS techniques in this context are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5][6] The sample is vaporized and separated in a gaseous mobile phase before entering the mass spectrometer.[6][7]

  • Advantages: Excellent chromatographic resolution for volatile compounds and well-established libraries for compound identification.[4]

  • Limitations: Not suitable for non-volatile or thermally labile compounds. The high temperatures required for vaporization can cause degradation of many pharmaceutical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique that separates compounds in a liquid mobile phase before their introduction into the mass spectrometer.[6][7]

  • Advantages: Accommodates a wide range of compounds, including non-volatile and thermally sensitive molecules, making it ideal for many pharmaceuticals.[4][5][7] It generally offers higher sensitivity for polar and large biomolecules.[5]

  • Limitations: The mobile phase must be compatible with the ionization source of the mass spectrometer.

For 3-phenyl-1H-pyrazole-4-carboxamide, a moderately polar and non-volatile small molecule, LC-MS is the superior choice . Its ability to analyze the compound without the need for high-temperature vaporization preserves the integrity of the molecule and provides a more accurate purity profile.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Identification

For unambiguous identification of the parent compound and its impurities, high-resolution mass spectrometry (HRMS) is highly recommended.[2][8] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements (typically within 5 ppm), which can be used to determine the elemental composition of a molecule.[9] This level of accuracy is crucial for differentiating between compounds with very similar nominal masses.

A Validated LC-MS Protocol for Purity Determination of 3-phenyl-1H-pyrazole-4-carboxamide

The following protocol is designed to be a robust and reliable method for the purity validation of 3-phenyl-1H-pyrazole-4-carboxamide, in alignment with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[10][11][12] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[11][13]

Experimental Workflow

LC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Weigh 1 mg of 3-phenyl-1H-pyrazole-4-carboxamide prep2 Dissolve in 1 mL of Acetonitrile/Water (50:50) prep1->prep2 prep3 Vortex and sonicate to ensure complete dissolution prep2->prep3 prep4 Filter through a 0.22 µm syringe filter prep3->prep4 lc Inject sample into LC-MS system prep4->lc ms Acquire data in both positive and negative ESI modes lc->ms integrate Integrate chromatographic peaks ms->integrate identify Identify parent compound and impurities by m/z integrate->identify calculate Calculate purity based on relative peak areas identify->calculate

Figure 1: A schematic of the LC-MS workflow for purity validation.

Step-by-Step Methodology

1. Sample Preparation

  • Accurately weigh approximately 1.0 mg of the 3-phenyl-1H-pyrazole-4-carboxamide sample.

  • Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

Causality: The choice of acetonitrile and water as the solvent is based on their compatibility with reversed-phase chromatography and electrospray ionization. Filtering the sample is crucial to remove any particulate matter that could clog the LC system.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Causality: A C18 column is a good starting point for moderately polar small molecules. The gradient elution allows for the separation of compounds with a range of polarities. The addition of formic acid to the mobile phase aids in the ionization of the analyte.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

Causality: ESI is a soft ionization technique suitable for a wide range of small molecules.[2] Acquiring data in both positive and negative modes ensures the detection of a broader range of potential impurities.

4. Data Analysis

  • Integrate the peaks in the chromatogram.

  • Identify the peak corresponding to 3-phenyl-1H-pyrazole-4-carboxamide based on its expected mass-to-charge ratio (m/z). The molecular weight of 3-phenyl-1H-pyrazole is approximately 144.17 g/mol .

  • Identify any impurity peaks and determine their m/z values.

  • Calculate the purity of the sample using the following formula:

    % Purity = (Area of API peak / Total area of all peaks) x 100

Trustworthiness: This method's specificity is demonstrated by its ability to separate the analyte from potential impurities.[11] The use of a validated system ensures the accuracy and precision of the results, in line with ICH Q2(R1) recommendations.[10]

Data Presentation and Interpretation

The results of the purity analysis should be presented in a clear and concise manner. A table summarizing the quantitative data is an effective way to do this.

Table 1: Purity Analysis of 3-phenyl-1H-pyrazole-4-carboxamide (Batch #XYZ-123)

Retention Time (min)m/z (Observed)Proposed IdentityPeak Area% Area
4.2188.073-phenyl-1H-pyrazole-4-carboxamide985,00099.5%
2.8174.05Impurity A2,5000.25%
5.1204.06Impurity B2,5000.25%
Logical Framework for Purity Validation

The entire process of purity validation should follow a logical framework that aligns with regulatory expectations.

Purity Validation Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis dev1 Define Analytical Target Profile (ATP) dev2 Scout and optimize LC-MS conditions dev1->dev2 val1 Specificity dev2->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 val5 Robustness val4->val5 routine1 Analyze sample batches val5->routine1 routine2 Report purity and impurities routine1->routine2

Figure 2: Logical flow of a purity validation study.

Conclusion

The purity of a pharmaceutical compound is a critical quality attribute that directly impacts its safety and efficacy. Mass spectrometry, particularly LC-MS, offers a sensitive, specific, and reliable method for the purity validation of compounds like 3-phenyl-1H-pyrazole-4-carboxamide. By following a well-designed and validated protocol, researchers and drug development professionals can ensure the quality of their materials and meet the stringent requirements of regulatory agencies. This guide provides a comprehensive framework for achieving this, grounded in scientific principles and best practices.

References

  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs.
  • Thermo Fisher Scientific. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Spectroscopy Online. (2016, July 1).
  • ResearchGate. Q2(R1)
  • International Council for Harmonis
  • Medistri SA. (2023, October 30).
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs LC-MS.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Pharma Focus America.
  • Synthose. (2025, October 18).
  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems.
  • Creative Proteomics. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.
  • Netpharmalab. (2025, March 10).
  • Philosophical Transactions of the Royal Society A. Quantitative mass spectrometry methods for pharmaceutical analysis.
  • Journal of Chemical and Pharmaceutical Research.
  • PubMed. (2016, October 6).
  • BenchChem. Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • PubChem - NIH. 3-phenyl-1H-pyrazole.
  • PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde.
  • Oriental Journal of Chemistry.

Sources

Comparative Guide: Docking Studies of 3-phenyl-1H-pyrazole-4-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenyl-1H-pyrazole-4-carboxamide scaffold represents a "privileged structure" in kinase inhibitor design. Its ability to mimic the adenine ring of ATP allows it to anchor effectively into the hinge region of various kinases (CDK2, VEGFR2, Aurora A). However, modeling this scaffold presents unique challenges—specifically prototropic tautomerism of the pyrazole ring and the rotational entropy of the 3-phenyl substituent.

This guide objectively compares the docking performance of this scaffold using AutoDock Vina (open-source) and Schrödinger Glide (commercial), supported by experimental data from recent kinase inhibition studies.

Part 1: The Scaffold & Target Landscape

Structural Pharmacology

The 3-phenyl-1H-pyrazole-4-carboxamide moiety functions as a bidentate hydrogen bond donor/acceptor system.

  • The Pyrazole Core: Acts as the primary hinge binder. The N1-H serves as a donor, while N2 serves as an acceptor.

  • The 4-Carboxamide: Often extends into the solvent-accessible region or interacts with the "gatekeeper" residue, depending on the specific kinase.

  • The 3-Phenyl Group: Occupies the hydrophobic back-pocket (selectivity pocket), often engaging in

    
    -
    
    
    
    stacking or Van der Waals interactions with residues like Phe80 (in CDK2).
Critical Technical Challenge: Tautomerism

Expertise Insight: A common failure mode in docking this scaffold is neglecting the N-H tautomer shift. The 1H-pyrazole can exist as 1H- or 2H- tautomers. In the gas phase, these are nearly isoenergetic, but within a protein pocket, the specific tautomer dictates whether the molecule acts as a donor or acceptor at a specific vector.

  • Protocol Requirement: You must generate both tautomeric states during ligand preparation or use an algorithm (like Glide) that samples tautomeric states on-the-fly.

Part 2: Comparative Algorithm Performance

We compared the docking accuracy of this scaffold against the crystal structure of CDK2 (PDB: 2VTO) and Aurora A Kinase.

Table 1: Algorithm Comparison Matrix
FeatureAutoDock Vina (1.2.3) Schrödinger Glide (XP) Scientific Verdict
Scoring Function Empirical + Knowledge-basedEmpirical + Force Field (OPLS)Glide handles desolvation penalties for the polar amide group more accurately.
Tautomer Handling Static (Input dependent)Dynamic (On-the-fly sampling)Glide is superior for pyrazoles; Vina requires manual pre-calculation of tautomers.
Pose Accuracy (RMSD) 1.8 Å - 2.5 Å0.8 Å - 1.5 ÅGlide reproduces the crystal pose with lower deviation.
Speed High (<1 min/ligand)Medium (2-5 min/ligand)Vina is preferred for Virtual Screening (>10k compounds).
H-Bond Detection Geometric criteriaEnergy-basedVina occasionally misses weak H-bonds involving the amide nitrogen.
Experimental Validation Data

Based on comparative studies of pyrazole-4-carboxamide derivatives (Source: Bioorg. Med. Chem. Lett. & Eur. J. Med. Chem).[1][2][3][4]

Target ProteinMethodBinding Energy / ScoreExperimental IC50Correlation
CDK2 (2VTO) AutoDock Vina-9.8 kcal/mol0.39

M
Moderate
CDK2 (2VTO) Glide XP-11.2 kcal/mol0.39

M
High
VEGFR-2 AutoDock Vina-8.6 kcal/mol1.2

M
High
Aurora A AutoDock Vina-8.5 kcal/mol0.16

M
Low (False Negative)

Interpretation: AutoDock Vina tends to underestimate the affinity of this scaffold in Aurora A kinase due to the flexibility of the G-loop, which Vina's rigid receptor protocol cannot easily accommodate. Glide's "Induced Fit Docking" (IFD) protocol is recommended for Aurora A.

Part 3: Visualizing the Interaction Logic

The following diagram illustrates the critical interaction points of the scaffold within the ATP binding pocket of a representative kinase (CDK2).[5]

LigandInteraction cluster_0 Binding Mechanism Scaffold 3-phenyl-1H-pyrazole- 4-carboxamide Hinge Hinge Region (Leu83, Glu81) Scaffold->Hinge H-Bond (Bidentate) N1-H & N2 Gatekeeper Gatekeeper Residue (Phe80) Scaffold->Gatekeeper Pi-Pi Stacking (Phenyl Ring) Solvent Solvent Front (Lys33, Asp145) Scaffold->Solvent Electrostatic (Carboxamide)

Figure 1: Interaction map showing the bidentate hinge binding (Red), hydrophobic stacking (Yellow), and solvent interactions (Green) typical of this scaffold.

Part 4: Validated Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating protocol.

Phase 1: Ligand Preparation (Critical Step)
  • Structure Generation: Draw the 3-phenyl-1H-pyrazole-4-carboxamide structure.

  • Protonation: Generate states at pH 7.4

    
     1.0.
    
    • Validation Check: Ensure the pyrazole ring is neutral. If the software protonates both nitrogens (cationic), manually correct it. The pKa of pyrazole is ~2.5, so it should be neutral at physiological pH.

  • Tautomer Enumeration: Generate both 1H- and 2H- tautomers.

  • Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve internal strain, particularly the torsion angle between the pyrazole and phenyl ring.

Phase 2: Receptor Grid Generation
  • Retrieval: Download PDB ID: 2VTO (CDK2) or 2W1G (Aurora A).[6]

  • Clean-up: Remove water molecules except those bridging the ligand and protein (e.g., conserved waters in the catalytic loop).

  • Grid Box: Center the grid on the co-crystallized ligand.

    • Dimensions: 20Å x 20Å x 20Å (Standard).

    • Constraint: If using Glide, set a hydrogen bond constraint on the hinge residue (e.g., Leu83 backbone NH or CO) to filter out non-kinase-like poses.

Phase 3: Docking Workflow (AutoDock Vina)

DockingWorkflow Input_Lig Ligand PDBQT (2 Tautomers) Vina AutoDock Vina --exhaustiveness 32 Input_Lig->Vina Input_Prot Protein PDBQT (Polar H Added) Input_Prot->Vina Config Config File (Grid Center/Size) Config->Vina Output Raw Poses (.pdbqt) Vina->Output Filter Interaction Filter (Hinge H-Bond?) Output->Filter Filter->Output Fail (Discard) Final Ranked Complex (Binding Energy) Filter->Final Pass

Figure 2: Optimized Vina workflow emphasizing the post-docking interaction filter to remove false positives.

Phase 4: Analysis & Validation
  • RMSD Calculation: If a co-crystal exists, align the docked pose to the native ligand. A valid docking must have RMSD < 2.0 Å.

  • Visual Inspection:

    • Does the Pyrazole NH donor point towards the Hinge backbone Carbonyl?

    • Is the Phenyl ring buried in the hydrophobic pocket?

    • Red Flag: If the carboxamide group is buried in a hydrophobic pocket, the pose is likely an artifact (desolvation penalty error).

References

  • Design, synthesis, biological evaluation and molecular docking of pyrazole derivatives. Source:Bioorganic & Medicinal Chemistry Letters (2014).[6] Context: Establishes the binding energy baseline (-10.35 kcal/mol) for pyrazole-carboxamides in CDK2.

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Source:Bioorganic & Medicinal Chemistry Letters (2012).[1] Context: Validates the Aurora A kinase inhibitory activity (IC50 = 0.16 μM) and docking poses.

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent RET Kinase Inhibitors. Source:European Journal of Medicinal Chemistry (2017).[3] Context: Provides comparative docking data for pyrazole scaffolds in RET kinase.

  • Comparative Evaluation of Different Docking Tools for Kinases. Source:Archives in Cancer Research (2016).[7] Context: Technical comparison of AutoDock Vina vs. commercial tools for kinase targets.

Sources

A Comparative Guide to the Reproducible Synthesis of 3-Phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its prevalence is due to the pyrazole ring's ability to act as a versatile pharmacophore, engaging in various biological interactions.[1] Consequently, the reliable and reproducible synthesis of its derivatives is a critical concern for researchers in drug discovery and development. This guide provides an in-depth comparison of common and emerging synthetic pathways, focusing on reproducibility, efficiency, and scalability. We will delve into the mechanistic rationale behind these methods, present detailed, field-proven protocols, and offer a comparative analysis to guide your synthetic strategy.

Section 1: Overview of Primary Synthetic Strategies

The construction of the 3-phenyl-1H-pyrazole-4-carboxamide scaffold can be approached through several distinct strategies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most established routes involve the formation of the pyrazole ring, followed by functionalization to install the carboxamide group.

Two classical and highly utilized named reactions form the bedrock of pyrazole synthesis: the Knorr Pyrazole Synthesis and variations of the Gould-Jacobs Reaction .[1][2][3] More contemporary approaches, such as multicomponent reactions (MCRs) , offer streamlined, one-pot procedures that enhance efficiency.[4][5]

Below, we compare these key pathways, highlighting their respective strengths and weaknesses to provide a clear framework for methodological selection.

Logical Flow of Synthetic Approaches

Synthetic_Approaches cluster_0 Classical Pathways cluster_1 Modern Pathways Knorr_Synthesis Pathway 1: Knorr Pyrazole Synthesis Target_Molecule 3-Phenyl-1H-pyrazole-4-carboxamide Knorr_Synthesis->Target_Molecule Gould_Jacobs Pathway 2: Modified Gould-Jacobs Approach Gould_Jacobs->Target_Molecule MCR Pathway 3: Multicomponent Reactions MCR->Target_Molecule Starting_Materials Simple Precursors (e.g., β-Ketoesters, Hydrazines) Starting_Materials->Knorr_Synthesis High Yields Starting_Materials->Gould_Jacobs Versatile Starting_Materials->MCR Atom Economy

Caption: Overview of primary synthetic routes to pyrazole-4-carboxamides.

Pathway 1: The Knorr Pyrazole Synthesis

The Knorr synthesis is a cornerstone of pyrazole chemistry, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][6][7][8] For our target molecule, a β-ketoester such as ethyl benzoylacetate is a common starting material. This method is renowned for its reliability and generally high yields, making it a frequent choice for laboratory-scale synthesis.[6]

Causality and Mechanistic Insight: The reaction proceeds via an initial condensation between the more reactive ketone of the β-ketoester and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the ester carbonyl, leading to the formation of a pyrazolone ring after the elimination of water and ethanol.[6][7] The use of a catalytic amount of acid facilitates both the condensation and cyclization steps.[7] The resulting pyrazolone can then be converted to the target carboxamide.

Experimental Protocol: Knorr Synthesis of 3-Phenyl-1H-pyrazol-5-one

This protocol details the synthesis of the pyrazolone intermediate, a direct precursor to the target carboxamide scaffold.

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3.0 mmol, 1.0 eq) and phenylhydrazine (3.3 mmol, 1.1 eq).

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3-4 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to approximately 100°C on a hot plate with constant stirring for 1-2 hours.

  • Monitoring: Track the consumption of the starting ketoester using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[1][6]

  • Precipitation: Once the reaction is complete, add hot water (10 mL) to the reaction mixture while still warm to induce precipitation of the product.

  • Isolation: Allow the mixture to cool to room temperature, then filter the resulting solid using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air dry completely to yield the 3-phenyl-1H-pyrazol-5-one product.

Data and Reproducibility Analysis
ParameterReported ValueSource
Typical Yield 79-95%[9]
Reaction Time 1-2 hours[6]
Temperature ~100°C[6]
Purity High (often requires minimal purification)[9]
Reproducibility High; widely cited and used[6][9]

Note: The high stability of the aromatic pyrazole product is a significant driving force for this reaction, contributing to its high yields and reliability.[6]

Workflow Diagram: Knorr Synthesis

Knorr_Workflow A 1. Combine Ethyl Benzoylacetate & Phenylhydrazine B 2. Add Propanol & Acetic Acid A->B C 3. Heat at 100°C for 1-2h B->C D 4. Monitor by TLC C->D E 5. Add Hot Water to Precipitate D->E F 6. Filter & Wash Solid E->F G 7. Dry Product: 3-Phenyl-1H-pyrazol-5-one F->G Vilsmeier_Workflow A 1. Form Hydrazone from Acetophenone & Hydrazide B 2. Treat with Vilsmeier Reagent (DMF/POCl3) A->B C 3. Heat to Induce Cyclization/ Formylation B->C D 4. Quench with Ice Water C->D E 5. Filter & Recrystallize D->E F 6. Obtain Product: 3-Phenyl-1H-pyrazole-4-carbaldehyde E->F

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis.

Pathway 3: Multicomponent Synthesis (MCR)

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and operational simplicity. Several MCRs have been developed for pyrazole synthesis, often proceeding in environmentally benign solvents like water. These reactions combine three or more starting materials in a single pot to rapidly generate molecular complexity.

Causality and Mechanistic Insight: A representative MCR involves the reaction of an enaminone, benzaldehyde, and hydrazine dihydrochloride in water, catalyzed by ammonium acetate. The reaction proceeds through a cascade of condensation and cyclization steps, where the intermediates are consumed in situ, driving the reaction towards the final pyrazole product. The use of water as a solvent is not only environmentally friendly but can also promote the reaction through hydrophobic effects. [10]

Experimental Protocol: One-Pot Synthesis of Phenyl(3-phenyl-1H-pyrazol-4-yl)methanone

This protocol yields a ketone derivative at the C4 position, which can be further modified to the carboxamide.

  • Reaction Setup: In a round-bottom flask, create a suspension of an appropriate enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one, 10 mmol), hydrazine dihydrochloride (10 mmol), and benzaldehyde (10 mmol) in water (10 mL). [5]2. Catalyst: Add ammonium acetate as a catalyst.

  • Heating: Heat the mixture to reflux for 1 hour.

  • Isolation: After cooling, evaporate the solvent under reduced pressure.

  • Purification: Triturate the residue with ethanol to induce crystallization. Collect the solid product by filtration. If necessary, further purification can be achieved by flash chromatography. [5]

Data and Reproducibility Analysis
ParameterReported ValueSource
Typical Yield 70-80%
Reaction Time 1 hour
Solvent Water[5]
Purity Good after crystallization/chromatography[5]
Reproducibility High, characteristic of robust MCRs[5]

Note: The operational simplicity and short reaction times make MCRs highly attractive for library synthesis and rapid lead optimization campaigns.

Final Step: Amide Formation

Once the pyrazole-4-carboxylic acid or its corresponding ester/aldehyde is synthesized via one of the pathways above, the final step is the formation of the carboxamide. This is typically a standard and high-yielding transformation.

  • From Carboxylic Acid: Couple the pyrazole-4-carboxylic acid with ammonia or an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • From Aldehyde: Oxidize the pyrazole-4-carbaldehyde to the carboxylic acid (e.g., using an oxidant like potassium permanganate or sodium chlorite), followed by amide coupling.

  • From Ester: React the pyrazole-4-carboxylate ester directly with ammonia or an amine, often requiring heat or catalysis.

A general procedure involves stirring the pyrazole-4-carbonyl chloride (prepared from the acid and a chlorinating agent like thionyl chloride) with the desired amine in a suitable solvent like dichloromethane in the presence of a base such as triethylamine. [11][12]

Comparative Analysis and Recommendations

PathwayKey AdvantagesKey DisadvantagesBest For
Knorr Synthesis High yields, reliable, well-established, high purity. [6][9]Multi-step if starting from basic materials; pyrazolone intermediate may require further steps.Reproducible lab-scale synthesis; situations where high purity is critical.
Vilsmeier-Haack Direct installation of C4-formyl group, good yields. [13]Requires handling of POCl₃ (corrosive and moisture-sensitive); hydrazone preparation is an extra step.Direct access to the key aldehyde intermediate for further derivatization.
Multicomponent One-pot, high efficiency, short reaction times, green solvent (water). May require chromatography for purification; substrate scope can be limited.High-throughput synthesis, library generation, and process intensification.

Expert Recommendation:

  • For exploratory chemistry and library synthesis , the Multicomponent Reaction pathway is highly recommended due to its speed, efficiency, and operational simplicity.

  • For scale-up and process development , the Knorr Pyrazole Synthesis offers exceptional reliability and typically produces high-purity material with minimal purification, which is a significant advantage in large-scale campaigns. [6][9]* The Vilsmeier-Haack approach is a strong choice when the 4-formyl-3-phenylpyrazole is a crucial, recurring intermediate for a variety of target molecules.

By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can select the most appropriate and reproducible method to synthesize 3-phenyl-1H-pyrazole-4-carboxamide derivatives, accelerating their research and development efforts.

References

  • Praceka, M. S., Megantara, S., Maharani, R., & Muchtaridi, M. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. BenchChem.
  • Various Authors. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications.
  • Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Ovid.
  • Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Center for Biotechnology Information.
  • Unknown Author. (n.d.). Knorr Pyrazole Synthesis. Cambridge University Press.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
  • Shetty, et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
  • Author, A., et al. (2024). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI.
  • Unknown Author. (n.d.). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing.
  • Unknown Author. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Unknown Author. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Unknown Author. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
  • Unknown Author. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI.
  • Unknown Author. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.
  • Unknown Author. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • Unknown Author. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Journal of Agricultural and Food Chemistry. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications.
  • Sigma-Aldrich. (n.d.). 3-Phenyl-1H-pyrazole-4-carboxaldehyde 97. Sigma-Aldrich.

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Comparative Spectroscopic Guide: 3-Phenyl vs. 5-Phenyl Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for analytical and medicinal chemists. It synthesizes spectroscopic principles with practical, decision-making logic.

Executive Summary

In drug discovery, the pyrazole scaffold is ubiquitous (e.g., Celecoxib, Rimonabant), yet the regiochemistry of N-substituted pyrazoles profoundly influences pharmacological potency and metabolic stability. The distinction between 1-alkyl-3-phenylpyrazole and 1-alkyl-5-phenylpyrazole is a frequent analytical bottleneck due to their identical mass and similar polarity.

This guide provides a definitive spectroscopic workflow to distinguish these regioisomers. While 1D NMR (


H, 

C) provides indicative data, this protocol establishes 2D HMBC and NOESY as the self-validating standards for unambiguous structural assignment.

The Tautomer vs. Isomer Conundrum

Before analysis, the nature of the sample must be defined to avoid theoretical errors.

  • NH-Pyrazoles (Tautomers): If the nitrogen is unsubstituted (

    
    ), 3-phenyl-1H-pyrazole and 5-phenyl-1H-pyrazole exist in rapid tautomeric equilibrium. In solution (e.g., DMSO-
    
    
    
    ), they are often indistinguishable or appear as broad averaged signals unless cooled to very low temperatures (
    
    
    C).
  • N-Substituted Pyrazoles (Regioisomers): When the nitrogen is substituted (e.g.,

    
    , 
    
    
    
    ), the tautomeric shift is blocked. The products are distinct, stable regioisomers with unique physical and spectral properties. This guide focuses on distinguishing these N-substituted forms.

Spectroscopic Decision Matrix

Proton ( H) NMR: The Shielding Effect

The most immediate diagnostic marker is the chemical shift of the N-methyl group (or N-methylene).

Feature1-Methyl-3-phenylpyrazole 1-Methyl-5-phenylpyrazole Mechanistic Explanation
N-Me Shift

3.90 – 4.05 ppm

3.65 – 3.85 ppm
In the 5-phenyl isomer, the phenyl ring is sterically forced to twist out of planarity. The N-Me group sits in the shielding cone of the phenyl ring current, shifting it upfield.
Ring Proton H5 is a doublet/singletH3 is a doublet/singletH5 (adjacent to N) is typically more deshielded than H3, but this is less reliable than the N-Me shift.
Coupling

Hz

Hz
Coupling constants are often too similar for definitive assignment without high-field instruments.
Carbon ( C) NMR: Chemical Shift Trends

Carbon shifts provide a secondary confirmation, particularly regarding the ipso-carbons.

  • C3 vs. C5 Shifts: In pyrazoles, C3 is generally more deshielded (downfield) than C5. However, phenyl substitution perturbs this.[1]

  • Diagnostic Check: Look for the number of quaternary carbons. Both isomers have the same count, so 1D

    
    C is rarely definitive on its own. It is best used as the F1 dimension for the HMBC experiment.
    

The Definitive Protocols: 2D NMR

To guarantee scientific integrity, you must rely on through-space (NOE) and through-bond (HMBC) correlations.

NOESY/ROESY: Spatial Proximity

This is the "Smoking Gun" experiment.

  • Protocol: Run a standard NOESY (mixing time 500ms) or ROESY (if MW < 1000 Da).

  • 1-Methyl-5-phenylpyrazole: The N-methyl protons are spatially adjacent to the ortho-protons of the phenyl ring.

    • Observation: Strong cross-peak between

      
       3.7 (N-Me) and 
      
      
      
      7.4-7.6 (Ph-ortho).
  • 1-Methyl-3-phenylpyrazole: The N-methyl protons are distal to the phenyl ring but adjacent to the H5 pyrazole proton .

    • Observation: Strong cross-peak between

      
       3.9 (N-Me) and 
      
      
      
      7.8-8.0 (H5). Absence of NOE to phenyl protons.
HMBC: The Connectivity Check

This method validates the structure by tracing the 3-bond coupling (


) from the N-methyl protons to the C5 carbon.
  • Logic: The N-methyl protons (

    
    H) will show a strong HMBC correlation to the carbon at position 5 (C5) of the pyrazole ring.
    
  • The Test:

    • Identify the C5 carbon signal in the F1 (

      
      C) dimension via the N-Me correlation.
      
    • Check the nature of this C5 carbon in the DEPT-135 or HSQC spectrum.

    • If C5 is Quaternary (C-Ph): The compound is 1-Methyl-5-phenylpyrazole .

    • If C5 is Methine (C-H): The compound is 1-Methyl-3-phenylpyrazole .

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for assigning regiochemistry.

Pyrazole_Analysis Start Unknown Isomer Sample (N-Methyl-Phenylpyrazole) H1_NMR Step 1: 1H NMR Analysis Focus on N-Me Signal Start->H1_NMR Check_Shift Check Chemical Shift H1_NMR->Check_Shift Upfield Upfield Shift (~3.7 ppm) Check_Shift->Upfield Likely 5-Ph Downfield Downfield Shift (~4.0 ppm) Check_Shift->Downfield Likely 3-Ph NOESY Step 2: NOESY Experiment (Spatial Proximity) Upfield->NOESY Downfield->NOESY NOE_Ph NOE: N-Me <-> Ph(ortho) NOESY->NOE_Ph NOE_H5 NOE: N-Me <-> Pyrazole H5 NOESY->NOE_H5 HMBC Step 3: HMBC Experiment (Definitive Proof) NOE_Ph->HMBC NOE_H5->HMBC HMBC_Quat N-Me correlates to Quaternary Carbon (C5) HMBC->HMBC_Quat HMBC_CH N-Me correlates to Methine Carbon (C5-H) HMBC->HMBC_CH Result_5 CONFIRMED: 1-Methyl-5-Phenylpyrazole HMBC_Quat->Result_5 Result_3 CONFIRMED: 1-Methyl-3-Phenylpyrazole HMBC_CH->Result_3

Caption: Decision tree for the spectroscopic differentiation of pyrazole regioisomers.

Experimental Protocols

Sample Preparation for NMR
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar heterocycles to prevent aggregation and ensure sharp peaks.
  • Concentration: 10-15 mg in 600

    
    L solvent.
    
  • Reference: Calibrate residual DMSO quintet to 2.50 ppm (

    
    H) and 39.5 ppm (
    
    
    
    C).
HMBC Parameter Set (Bruker/Varian Standard)
  • Pulse Sequence: hmbcgplpndqf (Gradient selected HMBC with low-pass J-filter).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz. This is critical for seeing the N-Me to C5 correlation (3-bond).
    
  • Scans: Minimum 16 scans per increment; 256 increments in F1.

Synthesis Note (Regiocontrol)

For researchers attempting to synthesize one isomer selectively:

  • For 5-Phenyl Isomer: Reaction of methylhydrazine with benzoylacetone in ethanol often favors the 5-phenyl isomer due to the nucleophilic attack of the terminal hydrazine nitrogen (more nucleophilic) on the ketone carbonyl (more electrophilic).

  • For 3-Phenyl Isomer: Reaction in acetic acid or using the enaminone approach can shift selectivity, but chromatographic separation is frequently required [1].

Data Summary Table

Parameter1-Methyl-5-Phenylpyrazole 1-Methyl-3-Phenylpyrazole
N-Me

(

H)
3.65 - 3.80 ppm (Shielded)3.90 - 4.05 ppm (Deshielded)
NOESY Correlation N-Me

Ph-ortho
N-Me

H5 (Pyrazole)
HMBC Correlation N-Me

C5 (Quaternary)
N-Me

C5 (Methine)
C5

(

C)
~140-145 ppm (Quaternary)~105-130 ppm (CH)

References

  • Regioselective Synthesis of Pyrazoles: Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Source: Organic Letters (2014), 16, 576-579. URL:[Link]

  • NMR Assignment of Pyrazoles: Title: 1H and 13C NMR study of perdeuterated pyrazoles. Source: Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7] URL:[Link]

  • Tautomerism and Spectroscopy: Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Source: Journal of Heterocyclic Chemistry. URL:[Link]

  • HMBC/NOESY Methodology: Title: Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Source: Nature Communications (2023). URL:[Link]

Sources

The Tale of Two Assays: Bridging the Gap Between In Vitro Promise and In Vivo Reality for 3-Phenyl-1H-Pyrazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Efficacy Evaluation

The 3-phenyl-1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. Its derivatives have demonstrated a remarkable breadth of biological activities, from combating fungal infections in crops to inhibiting tumor growth. However, the journey from a promising result in a petri dish to a tangible therapeutic or protective effect in a living organism is fraught with complexity. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this versatile chemical class, offering insights into the experimental nuances and causal relationships that govern their performance.

The Core Scaffold: A Privileged Structure

The 3-phenyl-1H-pyrazole-4-carboxamide core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The pyrazole ring and the carboxamide linker provide a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize binding to specific enzymes or receptors.

Antifungal Activity: Targeting the Fungal Powerhouse

A significant application of 3-phenyl-1H-pyrazole-4-carboxamide derivatives is in agriculture as fungicides. Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs), targeting Complex II of the mitochondrial respiratory chain in fungi and thereby disrupting their energy production.

In Vitro Efficacy: Gauging Intrinsic Potency

The initial assessment of novel antifungal pyrazole carboxamides typically involves in vitro assays to determine their intrinsic activity against a panel of pathogenic fungi. The half-maximal effective concentration (EC50) is a key metric derived from these studies.

Table 1: In Vitro Antifungal Activity of Representative Pyrazole Carboxamide Derivatives

Compound IDFungal SpeciesIn Vitro Efficacy (EC50, µg/mL)Reference
11ea Rhizoctonia cerealis0.93[1]
Thifluzamide (Commercial SDHI) Rhizoctonia cerealis23.09[1]
9c-7 Rhizoctonia solani0.013[2]
U22 Sclerotinia sclerotiorum0.94[3][4]
Bixafen (Commercial SDHI) Sclerotinia sclerotiorum6.70[3][4]
Fluxapyroxad (Commercial SDHI) Sclerotinia sclerotiorum0.71[3][4]
8e Rhizoctonia solani0.012[5]
Boscalid (Commercial SDHI) Rhizoctonia solani0.464[5]

Experimental Protocol: In Vitro Antifungal Assay (Broth Microdilution)

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

  • Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared and standardized to a specific density.

  • Incubation: The fungal inoculum is added to a 96-well microtiter plate containing the various concentrations of the test compound.

  • Growth Assessment: The plates are incubated under conditions optimal for fungal growth. Fungal proliferation is then assessed, often by measuring the optical density at a specific wavelength.

  • EC50 Determination: The EC50 value is calculated as the concentration of the compound that inhibits fungal growth by 50% compared to a non-treated control.

Causality in Experimental Design: The broth microdilution method is chosen for its high-throughput nature and its ability to provide a quantitative measure of a compound's intrinsic antifungal activity. By testing against a panel of fungi, researchers can assess the compound's spectrum of activity.

In Vivo Efficacy: Performance in a Biological Context

While in vitro data is crucial for initial screening, in vivo studies are essential to evaluate a compound's practical utility. In the context of fungicides, this typically involves applying the compound to infected plants.

Table 2: In Vivo Antifungal Efficacy of Representative Pyrazole Carboxamide Derivatives

Compound IDFungal SpeciesHost PlantIn Vivo Efficacy (Preventative, %)Concentration (µg/mL)Reference
U12 Sclerotinia sclerotiorumNot Specified80.6200[3][4]
U22 Sclerotinia sclerotiorumNot Specified89.9200[3][4]
Pydiflumetofen (Commercial SDHI) Sclerotinia sclerotiorumNot Specified82.4200[3][4]

Experimental Protocol: In Vivo Plant Protection Assay

  • Plant Cultivation: Healthy host plants are grown under controlled greenhouse conditions.

  • Compound Application: The test compound is formulated into a sprayable solution and applied to the leaves of the plants.

  • Inoculation: After a set period, the treated plants are inoculated with a suspension of fungal spores.

  • Disease Assessment: The plants are maintained in a high-humidity environment to promote disease development. After an incubation period, the severity of the disease is assessed and compared to control plants (untreated and inoculated).

  • Efficacy Calculation: The preventative efficacy is calculated as the percentage reduction in disease severity in the treated plants compared to the control plants.

The In Vitro-In Vivo Discrepancy: A compound with excellent in vitro potency may not always translate to high in vivo efficacy. This can be due to several factors, including:

  • Bioavailability: The compound may not be readily absorbed by the plant or may be metabolized into a less active form.

  • Translocation: The compound may not be effectively transported to the site of infection.

  • Photostability: The compound may degrade upon exposure to sunlight.

Anticancer Activity: Targeting Dysregulated Signaling

In oncology, 3-phenyl-1H-pyrazole-4-carboxamide derivatives have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs) and Aurora Kinases.[6][7]

In Vitro Efficacy: Cellular Potency and Target Engagement

The initial evaluation of anticancer candidates involves assessing their ability to inhibit the target kinase and suppress the proliferation of cancer cell lines.

Table 3: In Vitro Anticancer Activity of Representative Pyrazole Carboxamide Derivatives

Compound IDTarget KinaseCancer Cell LineIn Vitro Efficacy (IC50, µM)Reference
10h FGFR1-0.046[6]
10h FGFR2-0.041[6]
10h -NCI-H520 (Lung Cancer)0.019[6]
10h -SNU-16 (Gastric Cancer)0.059[6]
C5 EGFRMCF-7 (Breast Cancer)0.08[8]
10e Aurora-AHCT116 (Colon Cancer)0.39[7]
10e Aurora-AMCF-7 (Breast Cancer)0.46[7]

Experimental Protocol: In Vitro Cell Proliferation Assay (e.g., MTT Assay)

  • Cell Culture: Cancer cell lines are cultured in a suitable medium.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours).

  • Viability Assessment: A reagent such as MTT is added to the wells. Viable cells metabolize the MTT into a colored formazan product, which can be quantified by measuring the absorbance.

  • IC50 Determination: The IC50 value is the concentration of the compound that inhibits cell proliferation by 50%.

Causality in Experimental Design: The choice of cell lines is critical. Ideally, cell lines with known dependencies on the target kinase are used to establish a clear link between target inhibition and antiproliferative activity.

In Vivo Efficacy: Tumor Growth Inhibition in Animal Models

Promising in vitro candidates are advanced to in vivo studies, typically using xenograft models where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: In Vivo Xenograft Model

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound, typically via oral gavage or intraperitoneal injection, on a set schedule.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Assessment: The efficacy of the compound is determined by its ability to inhibit tumor growth compared to a vehicle-treated control group.

The ADME Challenge in Vivo: The transition from in vitro to in vivo efficacy in oncology is significantly influenced by the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A compound with a potent IC50 in a cell-based assay may fail in vivo due to:

  • Poor Oral Bioavailability: The compound is not well absorbed from the gastrointestinal tract.

  • Rapid Metabolism: The compound is quickly broken down by the liver into inactive metabolites.

  • Limited Tumor Penetration: The compound does not reach a high enough concentration within the tumor to exert its effect.

Visualizing the Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation compound_synthesis Compound Synthesis biochemical_assay Biochemical Assay (e.g., Kinase Assay) compound_synthesis->biochemical_assay Initial Screening cell_based_assay Cell-Based Assay (e.g., MTT, Antifungal Susceptibility) biochemical_assay->cell_based_assay Confirmation of Cellular Activity animal_model Animal/Plant Model Development cell_based_assay->animal_model Lead Candidate Selection pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies animal_model->pk_pd_studies ADME Profiling efficacy_studies Efficacy Studies (e.g., Tumor Growth Inhibition, Disease Protection) pk_pd_studies->efficacy_studies Dose-Response Evaluation final_assessment Candidate for Further Development efficacy_studies->final_assessment Go/No-Go Decision

Caption: A generalized workflow for the evaluation of 3-phenyl-1H-pyrazole-4-carboxamide derivatives.

Signaling Pathway Visualization

signaling_pathway cluster_fungal Fungal Respiration (SDHI) cluster_cancer Cancer Cell Signaling (Kinase Inhibitor) succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc atp ATP Production etc->atp pyrazole_sdhi Pyrazole Carboxamide (SDHI) pyrazole_sdhi->sdh Inhibition gf Growth Factor rtk Receptor Tyrosine Kinase (e.g., FGFR) gf->rtk downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) rtk->downstream proliferation Cell Proliferation & Survival downstream->proliferation pyrazole_ki Pyrazole Carboxamide (Kinase Inhibitor) pyrazole_ki->rtk Inhibition

Caption: Mechanisms of action for pyrazole carboxamides in antifungal and anticancer applications.

Conclusion: A Holistic Approach to Drug Discovery

The 3-phenyl-1H-pyrazole-4-carboxamide scaffold continues to be a rich source of bioactive molecules. A comprehensive evaluation of these compounds requires a multi-faceted approach that integrates both in vitro and in vivo studies. While in vitro assays provide crucial information about a compound's intrinsic potency and mechanism of action, in vivo studies are indispensable for understanding its real-world performance. By carefully considering the factors that can lead to discrepancies between these two types of assays, researchers can more effectively identify and develop promising new therapeutic and crop protection agents.

References

Sources

Validating IC50 values of 3-phenyl-1H-pyrazole-4-carboxamide in cancer lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validating IC50 Potency of 3-Phenyl-1H-Pyrazole-4-Carboxamide Scaffolds in Oncology

Executive Summary & Mechanism of Action

The 3-phenyl-1H-pyrazole-4-carboxamide structure is not merely a single compound but a "privileged scaffold" in medicinal chemistry, extensively validated for its ability to inhibit ATP-dependent enzymes, particularly Aurora Kinases (A/B) and Cyclin-Dependent Kinases (CDKs) .

While the unsubstituted "naked" scaffold often exhibits moderate potency (IC50 > 10 µM), its N-substituted derivatives (e.g., N,1,3-triphenyl-1H-pyrazole-4-carboxamide) have demonstrated nanomolar efficacy against solid tumors. This guide details the rigorous validation of these IC50 values, contrasting them against clinical standards like Nocodazole and VX-680 (Tozasertib) .

Primary Mechanism:

  • Target: ATP-binding pocket of Aurora-A/B Kinases.

  • Effect: Disruption of centrosome maturation and chromosome segregation, leading to G2/M phase arrest and apoptosis.

  • Key Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), HeLa (Cervical).

Comparative Performance Analysis

When validating your specific 3-phenyl-1H-pyrazole-4-carboxamide derivative, you must benchmark it against established inhibitors to determine if your IC50 represents a "hit" or a "lead."

Table 1: Potency Benchmarking (HCT116 & MCF-7 Models)

Compound ClassRepresentative AgentTarget SpecificityHCT116 IC50 (µM)MCF-7 IC50 (µM)Validation Status
Test Scaffold 3-phenyl-1H-pyrazole-4-carboxamide (Deriv. 10e) Aurora-A / CDK2 0.39 ± 0.06 0.46 ± 0.04 Potent Lead
Clinical StandardVX-680 (Tozasertib)Pan-Aurora (A/B/C)0.015 - 0.050.08 - 0.15Clinical Reference
Positive ControlNocodazoleMicrotubule/Aurora0.05 - 0.200.10 - 0.30Mitotic Arrest Control
Broad CytotoxicDoxorubicinDNA Intercalation0.10 - 0.500.20 - 0.60General Toxicity Control
Negative ControlUnsubstituted PyrazoleInactive Fragment> 50.0> 50.0Specificity Check

Analyst Note: If your synthesized carboxamide yields an IC50 > 10 µM in HCT116, it is likely an off-target effect or requires structural optimization (SAR) at the N-phenyl position.

Experimental Validation Protocol

To ensure your IC50 data is publication-ready and reproducible, follow this self-validating workflow. This protocol minimizes artifacts caused by solubility issues common with pyrazole carboxamides.

Phase A: Compound Preparation (The Solubility Check)
  • Solvent: Dissolve the solid 3-phenyl-1H-pyrazole-4-carboxamide in 100% DMSO to a stock concentration of 10 mM .

  • Validation Step: Dilute 1:1000 in cell culture media (final 10 µM). Check for precipitation under a microscope. Causality: Pyrazoles are lipophilic; micro-precipitation causes false negatives (low apparent toxicity) or false positives (physical cell damage).

Phase B: The 72-Hour MTT/CCK-8 Assay
  • Seeding Density:

    • HCT116: 3,000 cells/well.

    • MCF-7: 4,000 cells/well.

  • Dosing Strategy: Use a 9-point semi-log dilution series (e.g., 100 µM down to 1 nM).

  • Blanking: Include a "Media + DMSO" blank and a "Cells + DMSO" (Vehicle) control. DMSO concentration must remain constant (e.g., 0.1%) across all wells.

Phase C: Mechanistic Confirmation (Western Blot)

An IC50 value is just a number; you must prove why the cells died.

  • Marker: Phospho-Aurora A (Thr288).

  • Expectation: Treatment with the pyrazole carboxamide should decrease p-Aurora A levels dose-dependently, correlating with the IC50 curve.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from chemical synthesis to biological validation, highlighting the critical "Stop/Go" decision points.

ValidationWorkflow Start Synthesis of 3-phenyl-1H-pyrazole-4-carboxamide Solubility Solubility Check (10mM in DMSO) Start->Solubility Precipitation Precipitation? Solubility->Precipitation Reformulate Reformulate (Add Cyclodextrin) Precipitation->Reformulate Yes Assay MTT/CCK-8 Assay (HCT116 / MCF-7) Precipitation->Assay No (Clear) Reformulate->Solubility Analysis Non-Linear Regression (Log(inhibitor) vs. Response) Assay->Analysis Decision IC50 < 1 µM? Analysis->Decision Western Target Validation (p-Aurora A / Histone H3) Decision->Western Yes (Potent) OffTarget Check Off-Target (General Toxicity) Decision->OffTarget No (Weak) Publish Valid Lead Candidate Western->Publish

Figure 1: Decision-matrix for validating pyrazole-carboxamide derivatives. Note the critical solubility checkpoint before biological testing.

Mechanistic Pathway: Aurora Kinase Inhibition[1]

To support your IC50 claims, you must understand the signaling pathway. 3-phenyl-1H-pyrazole-4-carboxamide derivatives typically act by competitive inhibition at the ATP-binding site of Aurora A.

AuroraPathway Inhibitor 3-phenyl-1H-pyrazole -4-carboxamide AuroraA Aurora Kinase A (Active) Inhibitor->AuroraA Competitive Inhibition Mitosis Centrosome Maturation Inhibitor->Mitosis Blocks ATP ATP ATP->AuroraA Phosphorylation Substrate PLK1 / CDC25B AuroraA->Substrate Activates Substrate->Mitosis Promotes Arrest G2/M Arrest & Apoptosis Mitosis->Arrest Failure Leads to

Figure 2: Mechanism of Action. The inhibitor competes with ATP, preventing the phosphorylation of downstream targets like PLK1, leading to mitotic arrest.

Troubleshooting & Expert Insights

Issue: High IC50 Variability (Large Error Bars)

  • Cause: Pyrazole-carboxamides can form intermolecular hydrogen bonds, leading to aggregation.

  • Solution: Sonicate the stock solution for 10 minutes before dilution. Ensure the DMSO concentration does not exceed 0.5% in the final well, as high DMSO can mask the specific kinase inhibition effects.

Issue: Discrepancy between Cell Lines

  • Insight: If HCT116 (p53 wild-type) is sensitive but p53-null lines are resistant, your compound may be triggering p53-dependent apoptosis rather than pure mitotic arrest. This is a crucial differentiation from pure Aurora inhibitors like VX-680.

References

  • Li, X., et al. (2012).[1] "Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents." Bioorganic & Medicinal Chemistry Letters, 22(10), 3589–3593.

  • Sun, G.X., et al. (2024).[2] "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B." European Journal of Medicinal Chemistry, 280, 116917.[3]

  • Nitulescu, G.M., et al. (2010).[4] "Synthesis and anticancer activity of some new pyrazole-4-carboxamide derivatives." European Journal of Medicinal Chemistry, 45(11), 4914-4919.

  • Bavetsias, V., et al. (2010).[5] "Aurora Kinase Inhibitors: Current Status and Outlook." Future Oncology, 6(7), 1091-1105.

Sources

Definitive Guide: Elemental Analysis & Purity Standards for 3-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-phenyl-1H-pyrazole-4-carboxamide is a critical pharmacophore in modern drug discovery, serving as the structural backbone for next-generation kinase inhibitors (e.g., Aurora-A, CDK2, and JAK inhibitors). Its efficacy in Structure-Activity Relationship (SAR) studies relies heavily on the integrity of the primary amide and the pyrazole core.

This guide objectively compares the performance of Combustion Elemental Analysis (CHN) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide experimental protocols to establish a "Gold Standard" purity workflow, ensuring that downstream biological data remains reproducible and artifact-free.

Chemical Identity & Theoretical Baseline

Before analysis, the theoretical baseline must be established. The tautomeric nature of the pyrazole ring (3-phenyl vs. 5-phenyl shift) often complicates spectral interpretation, making Elemental Analysis (EA) a vital tool for confirming bulk composition independent of solution-state dynamics.

  • IUPAC Name: 3-phenyl-1H-pyrazole-4-carboxamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.20 g/mol

  • Key Impurity Risks: Palladium (from cross-coupling), Ethyl Acetate (recrystallization solvent), Inorganic salts.

Theoretical Elemental Composition (Target Values)
ElementSymbolAtomic MassCount% Composition (Theoretical)Tolerance Limit (±0.4%)
Carbon C12.0111064.16% 63.76 – 64.56%
Hydrogen H1.00894.85% 4.45 – 5.25%
Nitrogen N14.007322.45% 22.05 – 22.85%
Oxygen O15.99918.54% Calculated by difference

Comparative Analysis: Performance of Purity Assessment Methods

In the context of pharmaceutical intermediates, "performance" is defined by Accuracy , Specificity (ability to distinguish impurities), and Sample Economy .

Method A: Combustion Analysis (CHN) – The Traditional Gatekeeper
  • Mechanism: Flash combustion at >900°C; detection of

    
    , 
    
    
    
    , and
    
    
    gases.
  • Performance Verdict: Indispensable for Solvate Detection.

    • Pros: The only method that effectively detects non-chromophores (water, inorganic salts) and trapped solvents which skew molarity calculations in biological assays.

    • Cons: "Blind" to isomeric impurities. A 50:50 mixture of regioisomers will pass CHN perfectly. Requires ~2–5 mg of sample.

Method B: Quantitative NMR (qNMR) – The Modern Challenger
  • Mechanism: Integration of proton signals relative to a certified internal standard (e.g., Maleic acid or TCNB).

  • Performance Verdict: Superior for Organic Purity.

    • Pros: Distinguishes between the target 3-phenyl isomer and regioisomers. Non-destructive.

    • Cons: High setup cost; requires precise weighing. Does not detect inorganic salts directly.

Method C: HPLC-UV/MS – The Specificity Specialist
  • Mechanism: Chromatographic separation based on polarity.

  • Performance Verdict: Best for Trace Organic Impurities.

    • Pros: Detects synthesis byproducts at <0.1% levels.

    • Cons: Response factors vary.[1][2] If the impurity doesn't absorb UV at the selected wavelength, it is invisible.

Summary Comparison Table
FeatureElemental Analysis (CHN) qNMR HPLC-UV/MS
Primary Utility Bulk Purity & Solvate ConfirmationAbsolute Organic ContentTrace Impurity Profiling
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Detection Limit ±0.3% Absolute Error±0.5% Relative Error<0.05% Impurity Level
Blind Spots Isomers, TautomersInorganic SaltsNon-UV active salts, Water
Cost Efficiency High (Outsourced ~$20/sample)Moderate (Internal Time)Moderate

Experimental Protocols

Protocol 1: The "Pharma-Grade" Purification Workflow

To achieve the purity required for EA (within ±0.4%), simple precipitation is rarely sufficient due to the "sticky" nature of the amide group.

  • Crude Synthesis: Reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by aqueous ammonia.

  • Triage: Check crude purity via LC-MS. If <95%, perform flash chromatography (DCM:MeOH 95:5).

  • Recrystallization (The Critical Step):

    • Dissolve solid in minimal boiling Ethanol .

    • Add hot water dropwise until turbidity persists.

    • Allow to cool slowly to RT, then 4°C.

    • Why? Fast precipitation traps solvent (water/EtOH), causing CHN failure (High H, Low C).

  • Drying: Dry under high vacuum (0.1 mbar) at 50°C for 12 hours over

    
    .
    
Protocol 2: Analytical Validation (The 3-Pillar Approach)

Do not rely on one method. Use this self-validating sequence:

  • Run LC-MS: Confirm single peak and correct Mass [M+H]+ = 188.2.

  • Run 1H NMR: Confirm structure and absence of organic solvents.

    • Check: If Ethanol signals are present (triplet at 1.1 ppm), recalculate theoretical CHN including 0.x equivalents of EtOH.

  • Run CHN: If results deviate >0.4%, check for:

    • High C: Trapped organic solvent.

    • Low C/N: Trapped inorganic salts or water.

    • Low C, High H: Hygroscopic water absorption (common in amides).

Visualizations

Diagram 1: Purity Decision Matrix

This logic flow ensures you do not waste resources on EA before the sample is ready.

PurityWorkflow Start Crude 3-phenyl-1H-pyrazole-4-carboxamide LCMS Step 1: LC-MS Screening Start->LCMS Decision1 Purity > 95%? LCMS->Decision1 Flash Flash Chromatography (DCM/MeOH) Decision1->Flash No Recryst Step 2: Recrystallization (EtOH/Water) Decision1->Recryst Yes Flash->LCMS Drying Step 3: Vacuum Drying (50°C, P2O5, 12h) Recryst->Drying NMR Step 4: 1H NMR (Check Solvent Residues) Drying->NMR SolventCheck Solvents Detected? NMR->SolventCheck Calc Recalculate Theoretical CHN (Include Solvates) SolventCheck->Calc Yes EA Step 5: Elemental Analysis (CHN) SolventCheck->EA No Calc->EA Pass Pass: Use for Biological Assay EA->Pass Within ±0.4% Fail Fail: Re-purify EA->Fail > ±0.4% Fail->Recryst

Caption: Integrated purity workflow prioritizing solvent removal and sequential validation to minimize analytical failure rates.

Diagram 2: Tautomeric Equilibrium & Analysis

Understanding why EA is robust while NMR requires care.

Tautomerism T1 3-phenyl-1H-pyrazole (Tautomer A) Equil Fast Equilibrium (in Solution) T1->Equil Method1 NMR Analysis T1->Method1 Method2 Elemental Analysis T1->Method2 T2 5-phenyl-1H-pyrazole (Tautomer B) T2->Method1 T2->Method2 Equil->T2 Result1 Broad/Split Signals (Requires Heating to Coalesce) Method1->Result1 Result2 Identical Result (C10H9N3O is constant) Method2->Result2

Caption: Elemental Analysis remains unaffected by pyrazole tautomerism, providing a robust check where NMR may show confusing peak splitting.

References

  • Sigma-Aldrich. 3-Phenyl-1H-pyrazole-4-carboxylic acid Product Specification. Retrieved from

  • European Medicines Agency (EMA). ICH guideline Q3D (R1) on elemental impurities. (2019). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4138562, 3-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Retrieved from

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-Phenyl-1H-pyrazole-4-carboxamide is a pharmacophore scaffold frequently used in the synthesis of kinase inhibitors and agrochemicals.[1] Unlike common solvents, this compound possesses specific nitrogen-rich functionality (pyrazole ring and carboxamide group) that dictates its disposal pathway.[1]

The Core Directive: Do NOT dispose of this compound down the drain or in general municipal waste. Due to its potential biological activity (kinase inhibition) and thermal decomposition byproducts (NOx), it must be treated as Hazardous Chemical Waste and destroyed via high-temperature incineration at an approved facility.[1]

Hazard Identification & Risk Assessment

Before handling waste, you must understand the causality of the hazard. This compound is not just "toxic"; it is designed to interact with biological systems.[1]

GHS Classification (Derived from Structure-Activity Relationships)

While specific toxicological data may vary by vendor, the functional groups dictate the following precautionary classifications:

Hazard ClassCategoryH-CodeMechanism of Action
Acute Toxicity (Oral) Cat 4H302 Pyrazole derivatives often exhibit moderate oral toxicity due to metabolic interference.[1]
Skin Irritation Cat 2H315 Amide functionality can act as a weak base/irritant to dermal layers.[1]
Eye Irritation Cat 2AH319 Micro-crystalline solids cause physical and chemical irritation to mucous membranes.[1]
STOT - SE Cat 3H335 Respiratory irritation from dust inhalation.[1]
Chemical Incompatibilities[1]
  • Strong Oxidizers: The pyrazole ring is electron-rich.[1] Contact with strong oxidizers (e.g., concentrated nitric acid, permanganates) can cause rapid, exothermic oxidation.

  • Strong Acids/Bases: The carboxamide group (

    
    ) is susceptible to hydrolysis, releasing ammonia or substituted amines under extreme pH, which can over-pressurize waste containers.
    

Pre-Disposal Treatment & Segregation

Effective disposal starts at the bench.[1] You must segregate this waste stream to prevent cross-contamination that could elevate disposal costs or create reaction hazards.[1]

Solid Waste (Pure Compound)
  • State: Solid / Powder.[1]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: Must be labeled "Hazardous Waste - Toxic Solid."[1]

  • Segregation: Keep separate from oxidizer waste.[1]

Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, DMF):

  • Do not precipitate: It is safer to dispose of the solution as a whole rather than attempting to filter and dry the solid, which increases exposure risk.

  • Stream Selection:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Methanol/Ethanol/DMSO

      
      Non-Halogenated Organic Waste Stream .[1]
      

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (USA) and general EHS standards.

Phase 1: Collection & Packaging[1]
  • Don PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a fume hood.[1]

  • Transfer:

    • Solids: Transfer using a disposable spatula into a dedicated solid waste container.[1] Do not fill >90% capacity.

    • Liquids: Pour into the appropriate solvent waste carboy using a funnel.[1]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (solvent-dampened).[1] Dispose of the towel and spatula as Solid Hazardous Debris .

Phase 2: Labeling

Attach a hazardous waste tag with the following specific details:

  • Chemical Name: 3-Phenyl-1H-pyrazole-4-carboxamide (Write out fully; do not use abbreviations).

  • Hazards: Check "Toxic" and "Irritant."[1]

Phase 3: Storage & Handoff[2]
  • Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

  • Ensure the cap is tightly closed (not just resting on top).

  • Request pickup when the container is 80% full or within 6 months of the start date.

Waste Stream Classification (Regulatory Codes)

Proper coding ensures the incineration facility handles the nitrogen load correctly.

Regulatory BodyClassificationCodeNotes
RCRA (USA) Unlisted Hazardous WasteD001 (if ignitable solvent)Usually classified by characteristic.[1] If pure solid, often treated as "Generator Knowledge - Toxic."[1]
EU Waste Code Organic Chemical Waste16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.[1]
DOT (Transport) Not Regulated (Solid)N/AUnless mixed with flammable solvents. Check SDS for specific UN number if bulk transport is required.[1]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 3-phenyl-1H-pyrazole-4-carboxamide based on its physical state.

DisposalWorkflow Start Waste Generation: 3-phenyl-1H-pyrazole-4-carboxamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidContainer Pack in HDPE Jar (Solid Waste) SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling Label: 'Toxic, Irritant' List Full Chemical Name SolidContainer->Labeling HaloWaste Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste No Halogens HaloWaste->Labeling NonHaloWaste->Labeling Disposal High-Temp Incineration (Approved Facility) Labeling->Disposal

Caption: Operational decision tree for segregating pyrazole carboxamide waste streams based on physical state and solvent composition.

Emergency Contingencies

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • Protect: Wear N95 dust mask or respirator, goggles, and gloves.

  • Contain: Cover spill with wet paper towels to prevent dust generation.[1]

  • Clean: Scoop up material and place in a waste jar. Wipe area with soap and water.[1][2]

Accidental Exposure[1]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] The amide group allows for some transdermal absorption; monitor for systemic effects.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2][3]

References

  • PubChem. (2023).[1] Compound Summary: 3-Phenyl-1H-pyrazole-4-carboxaldehyde (Precursor/Analog Safety Data).[1] National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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Retrosynthesis Analysis

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